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Brevianamide Q

Cat. No.: B12375074
M. Wt: 365.4 g/mol
InChI Key: ZYCIAQNYHXTHMV-VBKFSLOCSA-N
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Description

Brevianamide Q is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O3 B12375074 Brevianamide Q

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C21H23N3O3/c1-4-20(2,3)17-14(13-8-5-6-9-15(13)22-17)12-16-18(25)24-11-7-10-21(24,27)19(26)23-16/h4-6,8-9,12,22,27H,1,7,10-11H2,2-3H3,(H,23,26)/b16-12-

InChI Key

ZYCIAQNYHXTHMV-VBKFSLOCSA-N

Isomeric SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)O

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)O

Origin of Product

United States

Foundational & Exploratory

Brevianamide Q: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is a member of the extensive family of indole diketopiperazine alkaloids, a class of natural products renowned for their structural complexity and diverse biological activities. Isolated from the marine-derived fungus Aspergillus sp. 66may, this compound possesses a unique chemical architecture that has drawn interest within the scientific community. This document provides an in-depth technical guide to the chemical structure, spectroscopic data, and biological activities of this compound, with a focus on its potential as a modulator of inflammatory pathways.

Chemical Structure and Properties

This compound is chemically defined as (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C21H23N3O3, corresponding to a molecular weight of 365.43 g/mol . The structure features a central diketopiperazine ring fused with a pyrrolidine ring, which is in turn substituted with a substituted indole moiety. A key feature is the exocyclic double bond connecting the diketopiperazine and indole rings, and the presence of a reverse prenyl group on the indole nucleus.

PropertyValue
IUPAC Name (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C21H23N3O3
Molecular Weight 365.43 g/mol
CAS Number 1259316-08-9
PubChem CID 49831334

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The 1H and 13C NMR data for this compound were recorded in deuterated methanol (CD3OD) at 400 MHz and 100 MHz, respectively.

Table 1: 1H NMR Data of this compound (400 MHz, CD3OD)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: 13C NMR Data of this compound (100 MHz, CD3OD)

Chemical Shift (δ) ppmAssignment
Data not available in search results
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound

IonCalculated m/zFound m/z
[M+H]+Data not available in search resultsData not available in search results

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological potential of this compound, particularly in the context of inflammation.

Anti-Neuroinflammatory Activity

A study on secondary metabolites from an Antarctic fungus, Aspergillus sp. strain SF-7367, identified this compound as one of the isolated compounds. The study investigated the anti-neuroinflammatory effects of these metabolites in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophages. While the primary active compound in this study was identified as Brevianamide K, the presence of this compound in this biologically active fraction suggests it may also contribute to the observed effects or possess related activities.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory action of the related brevianamide alkaloids in the aforementioned study was linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The study demonstrated that the active compounds could suppress the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the inflammatory response. Given the structural similarity, it is plausible that this compound may also exert its potential anti-inflammatory effects through this pathway.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus Translocates Brevianamide_Q This compound (Proposed) Brevianamide_Q->IKK Complex Inhibits (Hypothesized) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes Induces Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the marine-derived fungus Aspergillus sp. 66may. A general protocol for the isolation of brevianamide alkaloids from fungal cultures is outlined below.

Isolation_Workflow A Fungal Culture (Aspergillus sp. 66may) B Fermentation Broth and Mycelia A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fractions E->F G Sephadex LH-20 Column Chromatography F->G H Semi-purified Fractions G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound from fungal culture.

Detailed Steps:

  • Fermentation: The fungus (Aspergillus sp. 66may) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol).

    • Size-Exclusion Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a solvent such as methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of related brevianamide alkaloids, such as Brevianamide A, has been a significant challenge for synthetic chemists due to the complex bridged-spiro-fused ring system. A potential synthetic strategy for this compound would likely involve the construction of the diketopiperazine core, followed by the introduction of the substituted indole moiety and subsequent stereoselective transformations to establish the final structure.

Conclusion

This compound is an intriguing indole diketopiperazine alkaloid with a well-defined chemical structure. Preliminary studies on related compounds suggest its potential as an anti-inflammatory agent, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and to develop a synthetic route for its production. This will enable more extensive pharmacological evaluation and exploration of its potential as a lead compound for drug discovery.

The Brevianamides: A Technical Guide to a Complex Family of Fungal Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This technical guide provides an in-depth exploration of the brevianamide family of indole alkaloids. While the initial topic of interest was "Brevianamide Q," a thorough search of the scientific literature and chemical databases has revealed no evidence of a compound with this designation. Therefore, this guide will focus on the well-characterized members of the brevianamide family, offering a valuable resource for researchers in natural product chemistry, fungal biology, and drug discovery.

Introduction to the Brevianamide Alkaloids

The brevianamides are a class of structurally complex, nitrogen-containing secondary metabolites produced by various species of fungi, primarily within the Penicillium and Aspergillus genera.[1] These indole alkaloids are characterized by a core bicyclo[2.2.2]diazaoctane ring system, which is a feature they share with other natural products like the paraherquamides.[1] The first members of this family, brevianamides A and B, were isolated in 1969 from Penicillium brevicompactum.[2][3] Since then, the family has expanded to include a range of structurally diverse congeners, each with unique chemical features and, in some cases, distinct biological activities.

Discovery and Natural Sources of Key Brevianamides

The discovery of the brevianamide family spans several decades, with new members being identified through modern analytical techniques. The primary natural sources of these compounds are filamentous fungi, often found in diverse environments ranging from soil to marine ecosystems.

BrevianamideYear of DiscoveryDiscoverer(s)Natural Source(s)Key Reference(s)
Brevianamide A 1969Birch and WrightPenicillium brevicompactum, Penicillium viridicatum[2][3][4]
Brevianamide B 1969Birch and WrightPenicillium brevicompactum[2]
Brevianamide F Not explicitly stated in search results-Precursor in brevianamide biosynthesis[5]
Brevianamide S 2012Song et al.Marine-derived Aspergillus versicolor (MF030)[6][7]
Brevianamide X 2017Qi and co-workersDeep-sea-derived P. brevicompactum DFFSCS025[8]
Brevianamide Y 2017Qi and co-workersDeep-sea-derived P. brevicompactum DFFSCS025[8]
Brevianamide Z Proposed as a potential natural productLawrence and co-workers-[8][9]

Experimental Protocols: Isolation and Characterization

The isolation and characterization of brevianamides from fungal cultures involve a series of chromatographic and spectroscopic techniques. While specific protocols vary depending on the target compound and the producing organism, a general workflow can be outlined.

General Fungal Cultivation and Extraction Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Inoculation Inoculation of Fungal Strain Incubation Incubation in Liquid or Solid Media Inoculation->Incubation Growth Phase Harvesting Harvesting of Mycelia and Broth Incubation->Harvesting Extraction_Solvent Solvent Extraction (e.g., EtOAc, CHCl3) Harvesting->Extraction_Solvent Crude_Extract Crude Extract Extraction_Solvent->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Initial Separation HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Fine Purification Pure_Compound Pure Brevianamide HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Caption: Generalized workflow for the isolation and characterization of brevianamides from fungal cultures.

Key Methodologies
  • Fermentation: Large-scale cultivation of the producing fungal strain in a suitable nutrient-rich medium to encourage the production of secondary metabolites.

  • Solvent Extraction: The fungal biomass and culture broth are typically extracted with organic solvents such as ethyl acetate or chloroform to partition the brevianamides from the aqueous phase.[4]

  • Chromatography: A combination of chromatographic techniques is essential for the purification of individual brevianamides. This often involves:

    • Column Chromatography: Initial separation of the crude extract using stationary phases like silica gel or Sephadex.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound, often using reversed-phase columns.

  • Structure Elucidation: The chemical structure of the isolated brevianamide is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving a series of enzymatic reactions. The core scaffold is derived from the amino acids L-tryptophan and L-proline, which are coupled to form a diketopiperazine intermediate, brevianamide F.[5] This precursor then undergoes a series of post-modifications, including prenylation and oxidative cyclizations, to generate the diverse range of brevianamide structures.

biosynthesis_pathway Tryptophan L-Tryptophan Brevianamide_F Brevianamide F (Diketopiperazine) Tryptophan->Brevianamide_F NRPS-mediated condensation Proline L-Proline Proline->Brevianamide_F NRPS-mediated condensation Prenylation Prenylation Brevianamide_F->Prenylation Oxidative_Cyclization Oxidative Cyclization Prenylation->Oxidative_Cyclization Brevianamide_A Brevianamide A Oxidative_Cyclization->Brevianamide_A Divergent Pathways Other_Brevianamides Other Brevianamides (B, X, Y, etc.) Oxidative_Cyclization->Other_Brevianamides Divergent Pathways

Caption: Simplified overview of the proposed biosynthetic pathway for brevianamide alkaloids.

Recent studies have focused on elucidating the specific enzymes involved in this pathway, including non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and cytochrome P450 monooxygenases. A deeper understanding of the biosynthesis could enable the bioengineering of novel brevianamide analogs with improved therapeutic properties.

Conclusion

The brevianamide family of fungal alkaloids represents a rich source of chemical diversity and biological activity. While the existence of "this compound" remains unconfirmed, the study of its known congeners continues to provide valuable insights into natural product biosynthesis and to offer promising leads for the development of new therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring this fascinating class of molecules. Further investigation into the natural sources and biological activities of these compounds is warranted to fully unlock their potential.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Brevianamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the core biosynthetic pathway of the brevianamide family of alkaloids, with a specific emphasis on the well-elucidated pathways of Brevianamide A and B. A thorough search of the scientific literature did not yield specific information on a compound designated "Brevianamide Q." It is possible that this is a less common congener, a synthetic derivative, or a misnomer. The principles, enzymes, and methodologies detailed herein provide a comprehensive framework applicable to the study of the broader brevianamide class of natural products.

Introduction to Brevianamides

Brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Penicillium and Aspergillus.[1] These compounds are characterized by a complex bicyclo[2.2.2]diazaoctane core structure, which is of significant interest to synthetic chemists and drug development professionals due to its unique topology and diverse biological activities.[2][3] Brevianamide A, for instance, has demonstrated notable insecticidal properties.[1] The biosynthesis of these molecules involves a series of enzymatic transformations, including the action of non-ribosomal peptide synthetases (NRPSs), prenyltransferases, monooxygenases, and a key intramolecular Diels-Alder reaction.[4][5] Understanding the intricacies of the brevianamide biosynthetic pathway is crucial for harnessing its potential for synthetic biology applications and the generation of novel, bioactive compounds.

The Native Biosynthetic Pathway of Brevianamides A and B

The biosynthetic gene cluster responsible for brevianamide A and B production in Penicillium brevicompactum has been identified and characterized.[6] This cluster, designated bvn, encodes the key enzymes that catalyze the transformation of primary metabolites into the complex final products.

The pathway commences with the formation of the diketopiperazine (DKP) scaffold, brevianamide F, from the amino acids L-tryptophan and L-proline. This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the bvnA gene.[7] Brevianamide F then undergoes a series of post-assembly modifications, including prenylation, oxidation, and cyclization, to yield the final products.

The key enzymatic steps in the biosynthesis of Brevianamides A and B are as follows:

  • Diketopiperazine Formation: The NRPS enzyme, BvnA, condenses L-tryptophan and L-proline to form the initial diketopiperazine, brevianamide F.[7]

  • Prenylation: A prenyltransferase, BvnC, attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F, yielding deoxybrevianamide E.[7]

  • Oxidation I: A flavin-dependent monooxygenase (FMO), BvnB, catalyzes the epoxidation of the indole ring of deoxybrevianamide E.[7]

  • Oxidation II: A cytochrome P450 enzyme, BvnD, is presumed to further oxidize the diketopiperazine ring, leading to the formation of an unstable azadiene intermediate.[7]

  • Rearrangement and Cyclization: A crucial semipinacol rearrangement is catalyzed by BvnE, which sets the stereochemistry for the subsequent intramolecular Diels-Alder reaction.[6] This non-enzymatic, pericyclic reaction forms the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[7][8]

The diastereomeric ratio of brevianamide A to B is consistently around 9:1 in the native producer, a selectivity that is believed to be governed by the stereochemical control of the BvnE-catalyzed rearrangement and the inherent thermodynamics of the Diels-Alder transition states.[3][8]

Brevianamide A and B Biosynthetic Pathway L-Tryptophan + L-Proline L-Tryptophan + L-Proline Brevianamide_F Brevianamide F L-Tryptophan + L-Proline->Brevianamide_F BvnA (NRPS) Deoxybrevianamide_E Deoxybrevianamide E Brevianamide_F->Deoxybrevianamide_E BvnC (Prenyltransferase) + DMAPP Epoxide_Intermediate Epoxide Intermediate Deoxybrevianamide_E->Epoxide_Intermediate BvnB (FMO) Azadiene_Intermediate Azadiene Intermediate Epoxide_Intermediate->Azadiene_Intermediate BvnD (P450) Rearranged_Intermediate Rearranged Intermediate Azadiene_Intermediate->Rearranged_Intermediate BvnE (Isomerase) Brevianamide_A_B Brevianamide A and B Rearranged_Intermediate->Brevianamide_A_B Intramolecular Diels-Alder

Figure 1: Proposed biosynthetic pathway of Brevianamides A and B in P. brevicompactum.

Engineered Biosynthesis of Brevianamides in a Heterologous Host

The complexity of the brevianamide structures and the often low titers in their native fungal producers have spurred efforts to engineer their biosynthesis in more tractable heterologous hosts like Escherichia coli.[5][7] Such synthetic biology approaches offer the potential for improved yields, the production of novel analogs, and a more controlled and scalable production platform.

An engineered pathway for the production of (+)-brevianamides A and B has been successfully constructed in E. coli.[7] This pathway cleverly circumvents the challenges associated with expressing complex fungal enzymes, such as membrane-bound P450s, by utilizing surrogate enzymes from diverse microbial sources.

The key features of this engineered pathway include:

  • Cyclodipeptide Synthase (CDPS): Instead of the large fungal NRPS, a more compact and readily expressed bacterial CDPS, NascA, is used to produce brevianamide F.[7]

  • Cyclodipeptide Oxidase (CDO): To create the necessary unsaturation on the diketopiperazine ring, a bacterial CDO (DmtD2/DmtE2) is employed as a functional replacement for the fungal P450, BvnD.[7]

  • A Versatile Prenyltransferase: The prenyltransferase NotF, from the notoamide biosynthetic pathway, is used due to its broad substrate tolerance.[2]

  • Flavin-Dependent Monooxygenase: The native P. brevicompactum FMO, BvnB, is retained in the engineered pathway.[7]

  • Final Chemical Conversion: The engineered pathway produces (-)-dehydrobrevianamide E, which is then converted to (+)-brevianamides A and B ex vivo through a lithium hydroxide-catalyzed rearrangement and intramolecular Diels-Alder reaction.[7]

Engineered Brevianamide Biosynthesis Glycerol_Prenol Glycerol + Prenol (in E. coli culture) Dehydrobrevianamide_F Dehydrobrevianamide F Glycerol_Prenol->Dehydrobrevianamide_F NascA (CDPS) DmtD2/DmtE2 (CDO) Dehydrodeoxybrevianamide_E (+)-Dehydrodeoxybrevianamide E Dehydrobrevianamide_F->Dehydrodeoxybrevianamide_E NotF (Prenyltransferase) neg_Dehydrobrevianamide_E (-)-Dehydrobrevianamide E Dehydrodeoxybrevianamide_E->neg_Dehydrobrevianamide_E BvnB (FMO) Brevianamide_A_B (+)-Brevianamides A and B neg_Dehydrobrevianamide_E->Brevianamide_A_B LiOH (ex vivo)

Figure 2: An engineered pathway for the biosynthesis of (+)-Brevianamides A and B in E. coli.

Quantitative Data on Brevianamide Biosynthesis

The following tables summarize key quantitative data from studies on both native and engineered brevianamide biosynthesis.

Product Host Organism Titer/Yield Reference
(-)-Dehydrobrevianamide EE. coli (engineered)5.3 mg/L[5][7]
(-)-Dehydrobrevianamide EE. coli (engineered, with NADPH enhancement)20.6 mg/L[5][7]
(+)-Brevianamides A and BP. brevicompactum (native)Not explicitly quantified, but A:B ratio is ~9:1[3]
(+)-Brevianamides A and Bfrom (-)-Dehydrobrevianamide E (chemical conversion)70% combined yield (A:B ratio 94:6)[7]

Table 1: Production Titers and Yields of Brevianamides and Precursors

Enzyme Substrate(s) Product Key Characteristics/Observations Reference
BvnA (NRPS) L-Tryptophan, L-ProlineBrevianamide FMulti-modular enzyme responsible for diketopiperazine formation.[7]
BvnC (Prenyltransferase) Brevianamide F, DMAPPDeoxybrevianamide ECatalyzes the C2-prenylation of the indole ring.[7]
BvnB (FMO) Deoxybrevianamide EEpoxide intermediateA flavin-dependent monooxygenase that performs a key oxidation step.[7]
BvnE (Isomerase) Azadiene intermediateRearranged intermediateA crucial isomerase/semipinacolase that controls the stereochemistry of the subsequent Diels-Alder reaction.[6]
NotF (Prenyltransferase) Brevianamide F and analogsC2-prenylated DKPsA versatile prenyltransferase from the notoamide pathway with broad substrate specificity.[2]

Table 2: Key Enzymes in Brevianamide Biosynthesis and Their Functions

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of brevianamide biosynthesis.

General Method for in vitro Enzyme Assays

This protocol is adapted from studies on the Bvn enzymes.[9]

  • Reaction Setup: Prepare a 100 µL reaction mixture in a 50 mM Tris-HCl buffer (pH 7.5).

  • Substrate Addition: Add the substrate(s) to a final concentration of 1 mM (e.g., brevianamide F and DMAPP for BvnC; deoxybrevianamide E for BvnB).

  • Cofactor Addition: If required, add necessary cofactors. For example, 10 mM Mg²⁺ for BvnC and 2 mM NADPH for BvnB.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the purified enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Collect the organic layer, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Protocol for Heterologous Expression in E. coli

This protocol is based on the engineered production of brevianamide precursors.[7]

  • Plasmid Construction: Clone the genes encoding the biosynthetic enzymes (e.g., nascA, dmtD2/E2, notF, bvnB) into suitable E. coli expression vectors with compatible resistance markers.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

  • Production Culture: Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Fermentation: Continue the culture at a lower temperature (e.g., 18-25°C) for 24-72 hours. Supplement the medium with precursors if necessary (e.g., prenol).

  • Extraction and Analysis: Harvest the culture, extract the metabolites from the cell pellet and supernatant using an appropriate organic solvent, and analyze the products by HPLC and LC-MS.

Experimental Workflow for Heterologous Production Plasmid_Construction Plasmid Construction (Gene Cloning) Transformation Transformation into E. coli Plasmid_Construction->Transformation Culture_Growth Starter Culture Growth Transformation->Culture_Growth Production_Culture Production Culture Culture_Growth->Production_Culture Induction IPTG Induction Production_Culture->Induction Fermentation Low-Temperature Fermentation Induction->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Figure 3: A generalized experimental workflow for the heterologous production of brevianamides in E. coli.

Gene Knockout in Aspergillus using CRISPR/Cas9

This is a generalized protocol based on established methods for gene editing in Aspergillus species.[10][11]

  • Guide RNA (gRNA) Design: Design one or more gRNAs targeting the gene of interest (e.g., a bvn gene) using a suitable online tool.

  • Vector Construction: Clone the gRNA expression cassette into a plasmid containing the Cas9 nuclease gene and a selectable marker appropriate for Aspergillus.

  • Protoplast Preparation: Grow the Aspergillus strain in a suitable liquid medium, and then treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Transform the protoplasts with the CRISPR/Cas9 plasmid using a polyethylene glycol (PEG)-mediated method.

  • Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium to select for transformants.

  • Screening: Screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired gene deletion or modification.

  • Verification: Sequence the PCR products from putative mutants to confirm the gene knockout.

  • Phenotypic Analysis: Analyze the knockout mutants for changes in their metabolite profile (e.g., loss of brevianamide production) using HPLC and LC-MS.

Conclusion

The biosynthetic pathway of the brevianamides, particularly Brevianamides A and B, represents a fascinating example of fungal natural product assembly. The elucidation of the native pathway in P. brevicompactum and the successful engineering of a heterologous production system in E. coli have not only deepened our understanding of the underlying enzymatic machinery but also opened up new avenues for the production of these and other complex alkaloids. The interplay of NRPSs, tailoring enzymes, and a spontaneous intramolecular Diels-Alder reaction showcases the elegant strategies employed by nature to construct molecular complexity. For researchers, scientists, and drug development professionals, the study of the brevianamide pathway offers valuable insights into natural product biosynthesis, enzyme function, and the potential of synthetic biology for producing high-value compounds. Further exploration of this pathway and the broader family of brevianamide alkaloids holds promise for the discovery of new bioactive molecules and the development of novel therapeutic agents.

References

Physical and chemical properties of Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is an indole alkaloid belonging to the diketopiperazine class of natural products. While the designation "this compound" is not widely cited in peer-reviewed literature, its reported molecular formula (C₂₁H₂₃N₃O₃) and molecular weight (365.43 g/mol ) are identical to those of the well-characterized fungal metabolite, Brevianamide A.[1][2] It is therefore highly probable that this compound is synonymous with Brevianamide A or a closely related, uncharacterized isomer. This guide will focus on the known physical and chemical properties, experimental protocols, and biological activities of Brevianamide A, which represents the most thoroughly investigated compound with this molecular composition.

Brevianamides are produced as secondary metabolites by fungi of the genera Penicillium and Aspergillus.[1] They are characterized by a complex bicyclo[2.2.2]diazaoctane ring system.[1] Brevianamide A was first isolated from Penicillium brevicompactum in 1969.[3]

Physical and Chemical Properties

The physical and chemical properties of Brevianamide A are summarized in the tables below. This data has been compiled from various spectroscopic and analytical studies.

General Properties
PropertyValueSource
Molecular Formula C₂₁H₂₃N₃O₃[1][2]
Molecular Weight 365.43 g/mol [1][2]
Appearance Needles (crystallized from CHCl₃)
Solubility Soluble in chloroform
Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of Brevianamide A.

Ionization ModePrecursor Ion (m/z)AdductReference
ESI (+)366.1807[M+H]⁺[2]
ESI (+)366.1810[M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the structural elucidation of Brevianamide A. The following data is for synthetic (+)-Brevianamide A, which matches the data for the natural sample.

Atom¹³C NMR (151 MHz, CD₂Cl₂) δ (ppm)¹H NMR (601 MHz, CD₂Cl₂) δ (ppm)
1167.8-
2167.7-
3162.1-
4146.6-
5140.9-
6137.0-
7134.52-
8134.48-
.........

Note: A complete, assigned NMR data table would be extensive. The provided data from the supporting information of a total synthesis paper illustrates the type of information available. For full assignments, consulting the original literature is recommended.

Experimental Protocols

Isolation and Purification of Brevianamide A

The following is a general protocol based on methods described for the isolation of brevianamides from fungal cultures.

  • Culturing: Penicillium or Aspergillus species known to produce brevianamides are cultured on a suitable solid or liquid medium.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as chloroform or ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate Brevianamide A. This typically involves:

    • Column Chromatography: Initial separation on silica gel using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing Brevianamide A.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Brevianamide A. Chiral HPLC can be used to separate diastereomers like Brevianamide A and B.[3]

  • Crystallization: The purified compound can be crystallized from a suitable solvent like chloroform to yield needles.

Characterization
  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and elemental composition.[2]

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the complex chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to observe the electronic transitions within the molecule.

Biological Activity and Signaling Pathways

The biological activities of many brevianamides are still under investigation.

  • Insecticidal Activity: Brevianamide A has shown potent antifeedant activity against the larvae of insect pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[3] The precise mechanism of this insecticidal action has not been fully elucidated.

  • Antibacterial Activity: Some brevianamides have been investigated for their antibacterial properties. For instance, Brevianamide S exhibits selective activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.

Currently, there is limited specific information available in the searched literature regarding the detailed signaling pathways directly modulated by this compound or A. Research on other members of the broader diketopiperazine class of compounds suggests a wide range of biological targets.

Visualizations

Biosynthetic Pathway of Brevianamides

The biosynthesis of the bicyclo[2.2.2]diazaoctane core of brevianamides is a topic of ongoing research. A proposed pathway involves a key intramolecular Diels-Alder reaction. The following diagram illustrates a simplified, proposed biosynthetic pathway leading to the brevianamide core structure.

Brevianamide_Biosynthesis cluster_0 Core Precursors cluster_1 Diketopiperazine Formation cluster_2 Key Transformations cluster_3 Final Products L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-Pro) Cyclo(L-Trp-L-Pro) (Deoxybrevianamide E) L-Tryptophan->Cyclo(L-Trp-L-Pro) L-Proline L-Proline L-Proline->Cyclo(L-Trp-L-Pro) Dehydrodeoxybrevianamide_E Dehydrodeoxybrevianamide E Cyclo(L-Trp-L-Pro)->Dehydrodeoxybrevianamide_E Oxidation Azadiene_Intermediate Azadiene Intermediate Dehydrodeoxybrevianamide_E->Azadiene_Intermediate Rearrangement Brevianamide_A_B Brevianamide A/B Azadiene_Intermediate->Brevianamide_A_B Intramolecular Diels-Alder Experimental_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Characterization Fungal_Culture Fungal Culture (e.g., Penicillium brevicompactum) Extraction Solvent Extraction (e.g., Chloroform) Fungal_Culture->Extraction Column_Chromatography Column Chromatography (Silica Gel) Extraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC HPLC Purification Fraction_Collection->HPLC Pure_Compound Pure Brevianamide A HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Bioassays Biological Activity Testing Pure_Compound->Bioassays

References

Putative Biological Activity of Brevianamide Q: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide Q, a diketopiperazine indole alkaloid isolated from the marine-derived fungus Aspergillus sp., has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the currently understood biological activity of this compound, with a focus on its inhibitory effects on nitric oxide production. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative mechanism of action within the context of inflammatory signaling pathways.

Introduction

This compound belongs to the brevianamide family of fungal metabolites, which are known for their diverse and complex chemical structures and a wide range of biological activities.[1] While research into the specific activities of this compound is ongoing, initial studies have highlighted its potential in modulating inflammatory responses. This guide aims to consolidate the existing scientific information to support further research and drug development efforts centered on this natural product.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key quantitative data from these studies are summarized in the table below.

Biological Activity Assay System Parameter Value Reference
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50 (NO Inhibition)21.3 µM[2][3]
AntibacterialBacillus subtilisMIC> 128 µg/mL[2][3]
CytotoxicityP388, BEL-7402, MOLT-41 cell linesNot specifiedNo activity observed

Putative Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been definitively elucidated, its ability to inhibit NO production in LPS-stimulated macrophages suggests a potential interaction with the inflammatory signaling cascade.

In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large quantities of nitric oxide, a key mediator of inflammation.

Given that this compound inhibits NO production, it is plausible that it acts at one or more points within this pathway. A likely putative target is the iNOS enzyme itself, either by direct inhibition of its enzymatic activity or by downregulating its expression. The latter could be achieved by interfering with the NF-κB signaling pathway. It is important to note that a related compound, Brevianamide K, has been shown to inhibit iNOS expression and the nuclear translocation of the p65 subunit of NF-κB.[4] However, further research is required to confirm if this compound shares this mechanism.

Below is a diagram illustrating the LPS-induced inflammatory signaling pathway and the putative point of intervention for this compound.

LPS_Signaling_Pathway cluster_nucleus Nuclear Events LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling Cascade TLR4->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis BrevianamideQ This compound (Putative Action) BrevianamideQ->iNOS_protein Putative Inhibition of expression or activity BrevianamideQ->NO Inhibition

Caption: LPS-induced inflammatory signaling pathway and the putative site of action for this compound.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide: the in vitro anti-inflammatory nitric oxide (NO) production inhibition assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing the same concentration of solvent used to dissolve this compound) is also included. The cells are pre-incubated with the compound for 1-2 hours.

  • Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) is also maintained.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess Reagent (prepared by mixing equal parts of Component A and Component B immediately before use) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the culture supernatants is calculated from the standard curve.

    • The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Pre_incubation Pre-incubate with this compound Seed_Cells->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro nitric oxide production inhibition assay.

Conclusion and Future Directions

This compound has emerged as a promising natural product with anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in a relevant in vitro model. The current data provides a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

  • Elucidating the precise mechanism of action: Investigating the effects of this compound on iNOS expression and activity, as well as its impact on the NF-κB and other inflammatory signaling pathways, is crucial.

  • In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation will be essential to validate its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anti-inflammatory agents.

  • Safety and toxicity profiling: Comprehensive toxicological studies are necessary to assess the safety profile of this compound for potential clinical development.

By addressing these key areas, the scientific community can further unlock the potential of this compound as a novel therapeutic agent for the treatment of inflammatory diseases.

References

An In-depth Technical Guide to the Brevianamide Alkaloids: The Case of Brevianamide S

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for "Brevianamide Q" did not yield any publicly available scientific literature or data. It is possible that this is a very recently discovered compound, a proprietary designation, or a typographical error. This guide will therefore focus on a well-characterized and structurally unique member of the brevianamide family, Brevianamide S , for which detailed structural elucidation and characterization data are available. Brevianamide S is a dimeric diketopiperazine alkaloid with a distinctive proline-proline linkage and notable antitubercular activity, making it a subject of significant interest to the research community.[1][2]

This technical guide provides a comprehensive overview of the structural elucidation and characterization of Brevianamide S, designed for researchers, scientists, and drug development professionals.

Introduction to Brevianamide Alkaloids

Brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Penicillium and Aspergillus.[3] Many members of this family, such as brevianamides A and B, feature a complex bicyclo[2.2.2]diazaoctane ring system.[3][4] These compounds have garnered significant attention due to their diverse and complex molecular architectures and their wide range of biological activities.[5][6]

Brevianamide S is a notable member of this family due to its unusual structure, being a dimer of two diketopiperazine units linked by a proline-proline bond.[1][2] It was first isolated from the marine-derived fungus Aspergillus versicolor and has demonstrated selective activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[1][7]

Structural Elucidation of Brevianamide S

The structural elucidation of Brevianamide S was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The total synthesis of Brevianamide S has also been achieved, confirming its proposed structure.[7]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of synthetic Brevianamide S, which matched the data reported for the natural product.[7]

Table 1: ¹H NMR Spectroscopic Data for Brevianamide S (CD₃OD, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
37.49d2.5
56.89d2.5
64.12t8.5
8a4.02dd11.5, 3.5
1'7.62d8.0
2'7.08t7.5
3'7.16t7.5
4'7.42d8.0
1''7.30s
3''3.95m
4''α2.05m
4''β2.35m
5''3.70m

Table 2: ¹³C NMR Spectroscopic Data for Brevianamide S (CD₃OD, 125 MHz)

PositionChemical Shift (δ, ppm)
2168.5
3124.8
3a129.3
4116.2
5121.7
661.2
7a138.2
8162.1
8a60.5
1'122.9
2'120.4
3'123.4
4'112.1
5'137.8
6'110.2
1''171.2
3''54.1
4''25.9
5''48.2
6''167.9

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Brevianamide S

IonCalculated m/zFound m/z
[M+H]⁺563.2301563.2305

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of Brevianamide S.

Isolation and Purification

Brevianamide S was isolated from a solid-state fermented culture of Aspergillus versicolor. The general workflow for isolation is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Solid-State Fermentation Solid-State Fermentation Fungal Culture->Solid-State Fermentation Extraction with Ethyl Acetate Extraction with Ethyl Acetate Solid-State Fermentation->Extraction with Ethyl Acetate Crude Extract Crude Extract Extraction with Ethyl Acetate->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Gradient Elution Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Column Chromatography->Sephadex LH-20 Chromatography Size Exclusion Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Reversed-Phase Pure Brevianamide S Pure Brevianamide S Preparative HPLC->Pure Brevianamide S

Caption: General workflow for the isolation and purification of Brevianamide S.

  • Fermentation: The fungus Aspergillus versicolor is cultured on a solid medium (e.g., rice) for several weeks.

  • Extraction: The fermented solid medium is extracted exhaustively with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure Brevianamide S.

Spectroscopic Analysis

The structural characterization of the purified compound involves the following spectroscopic methods:

G Pure Brevianamide S Pure Brevianamide S NMR Spectroscopy NMR Spectroscopy Pure Brevianamide S->NMR Spectroscopy 1D & 2D Experiments HRMS HRMS Pure Brevianamide S->HRMS Molecular Formula Structural Connectivity Structural Connectivity NMR Spectroscopy->Structural Connectivity Final Structure Elucidation Final Structure Elucidation Structural Connectivity->Final Structure Elucidation Elemental Composition Elemental Composition HRMS->Elemental Composition Elemental Composition->Final Structure Elucidation

Caption: Spectroscopic workflow for the structural elucidation of Brevianamide S.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is conducted using a mass spectrometer (e.g., a Q-TOF mass spectrometer) to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

Biosynthetic Pathway and Total Synthesis

The proposed biosynthesis of Brevianamide S involves the oxidative homodimerization of a monomeric precursor, Brevianamide K.[2] The total synthesis of Brevianamide S has been achieved through a bidirectional strategy, which provides a platform for the synthesis of structurally diverse analogues for further biological evaluation.[1][7]

G cluster_0 Proposed Biosynthesis cluster_1 Retrosynthetic Analysis Brevianamide K Brevianamide K Oxidative Homodimerization Oxidative Homodimerization Brevianamide K->Oxidative Homodimerization [O] Brevianamide S Brevianamide S Oxidative Homodimerization->Brevianamide S Brevianamide S_syn Brevianamide S Double Aldol Condensation Double Aldol Condensation Brevianamide S_syn->Double Aldol Condensation Aldehyde Aldehyde Double Aldol Condensation->Aldehyde Bis-diketopiperazine Bis-diketopiperazine Double Aldol Condensation->Bis-diketopiperazine

Caption: Simplified overview of the proposed biosynthesis and a key disconnection in the retrosynthetic analysis of Brevianamide S.

Conclusion

The structural elucidation of Brevianamide S showcases the application of modern spectroscopic techniques in natural product chemistry. Its unique dimeric structure and promising antitubercular activity make it an important lead compound for the development of new therapeutic agents. The successful total synthesis not only confirms its structure but also opens avenues for the creation of novel analogues with potentially enhanced biological properties. Further research into the mechanism of action of Brevianamide S is warranted to fully explore its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a structurally diverse family of indole alkaloids produced by various fungi, primarily from the Penicillium and Aspergillus genera.[1] These complex secondary metabolites have garnered significant interest from the scientific community due to their intricate bicyclo[2.2.2]diazaoctane core structure and a wide range of biological activities. This guide provides a comprehensive overview of the brevianamide family, with a focus on their biosynthesis, chemical synthesis, and biological properties.

While the topic of this guide is centered around metabolites related to Brevianamide Q, it is important to note that detailed public information on this compound itself is currently limited. It has been reported as a metabolite isolated from the deep-sea-derived fungus Aspergillus versicolor CXCTD-06-6a and has been noted for its moderate radical scavenging activity.[2] Another study mentioned the isolation of its enantiomers from an epigenetically modified culture of Aspergillus versicolor OUCMDZ-2738.[3] However, comprehensive data on its structure, quantitative biological activity, and detailed experimental protocols are not yet widely available. Therefore, this guide will focus on the well-characterized members of the brevianamide family, such as Brevianamides A, B, F, S, X, and Y, to provide a thorough technical understanding of this important class of fungal secondary metabolites.

Chemical Structures and Biological Activities

The brevianamide family encompasses a range of complex chemical structures, with variations in their core ring system and substitutions. This structural diversity leads to a spectrum of biological activities.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of various brevianamide alkaloids.

CompoundBiological ActivityAssayResultSource Organism
Brevianamide A InsecticidalAntifeedant activity against Spodoptera frugiperda and Heliothis virescens larvaePotent antifeedantPenicillium brevicompactum
Brevianamide F AntithromboticModulation of MAPK signaling pathway and coagulation cascadeEffectivePenicillium brevicompactum
Brevianamide S AntitubercularInhibition of Bacille Calmette-Guérin (BCG) growthMIC: 6.25 µg/mLAspergillus versicolor
This compound Radical ScavengingDPPH assayModerate activity (53.7% clearance at 13.9 µM)Aspergillus versicolor CXCTD-06-6a
Diorcinol J α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiaeIC50: 117.3 µMAspergillus versicolor OUCMDZ-2738
4-methoxycarbonyldiorcinol AntibacterialInhibition of Pseudomonas aeruginosaMIC: 13.9 µMAspergillus versicolor OUCMDZ-2738
Diorcinol AntibacterialInhibition of Pseudomonas aeruginosaMIC: 17.4 µMAspergillus versicolor OUCMDZ-2738

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving a series of enzymatic reactions. The pathway typically starts from the amino acids L-tryptophan and L-proline, which are condensed by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine (DKP) core. Subsequent modifications, including prenylation, oxidation, and cyclization, are carried out by a suite of dedicated enzymes to generate the final complex structures.

Key Biosynthetic Enzymes
  • BvnA: A non-ribosomal peptide synthetase (NRPS) that catalyzes the formation of the initial DKP scaffold, brevianamide F, from L-tryptophan and L-proline.[2]

  • BvnC (or NotF): A prenyltransferase that attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F to form deoxybrevianamide E.[4]

  • BvnB: A flavin-dependent monooxygenase (FMO) that catalyzes the epoxidation of the indole ring.[4]

  • BvnD: A cytochrome P450 monooxygenase believed to be involved in the oxidation of the DKP ring, leading to the formation of an unstable azadiene intermediate.[2]

  • BvnE: An isomerase/semi-pinacolase that plays a crucial role in controlling the stereochemistry of the final products through a semi-pinacol rearrangement.[2]

Biosynthetic Pathway Diagram

Brevianamide_Biosynthesis L_Trp L-Tryptophan Brevianamide_F Brevianamide F L_Trp->Brevianamide_F BvnA (NRPS) L_Pro L-Proline L_Pro->Brevianamide_F BvnA (NRPS) Deoxybrevianamide_E Deoxybrevianamide E Brevianamide_F->Deoxybrevianamide_E BvnC/NotF (Prenyltransferase) Indole_Epoxide Indole Epoxide Intermediate Deoxybrevianamide_E->Indole_Epoxide BvnB (FMO) Hydroxyindolenine Hydroxyindolenine Intermediate Indole_Epoxide->Hydroxyindolenine Ring Opening Azadiene Azadiene Intermediate Hydroxyindolenine->Azadiene BvnD (P450) / Dehydration Brevianamide_E Brevianamide E (Shunt Product) Hydroxyindolenine->Brevianamide_E Spontaneous Cyclization Brevianamide_A_B Brevianamide A/B Azadiene->Brevianamide_A_B BvnE (Isomerase) then Intramolecular Diels-Alder

Caption: Proposed biosynthetic pathway of Brevianamide A/B.

Experimental Protocols

This section provides an overview of the general methodologies used for the isolation, purification, and synthesis of brevianamide alkaloids.

Isolation and Purification from Fungal Cultures
  • Fermentation: The producing fungal strain (e.g., Aspergillus versicolor) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. Fermentation conditions such as temperature, pH, and aeration are optimized for maximum yield.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.[2]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different brevianamides.

    • Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column.[5]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, often with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.[4]

General Protocol for Total Synthesis of Brevianamide A

The total synthesis of brevianamide A has been a significant challenge in organic chemistry. The following is a simplified overview of a successful synthetic route.[1][4]

  • Synthesis of Dehydrodeoxybrevianamide E: The synthesis starts with the construction of the key intermediate, (+)-dehydrodeoxybrevianamide E, which can be achieved in several steps from commercially available starting materials.[4]

  • Oxidation: (+)-Dehydrodeoxybrevianamide E is oxidized to a diastereomeric mixture of dehydrobrevianamide E.[4]

  • Base-Mediated Cascade Reaction: The mixture of dehydrobrevianamide E diastereomers is treated with a base, such as lithium hydroxide (LiOH), in an aqueous solution. This triggers a cascade of reactions including a semi-pinacol rearrangement, tautomerization, and an intramolecular hetero-Diels-Alder reaction to yield (+)-brevianamide A and its diastereomer (+)-brevianamide B.[1][4]

  • Purification: The final products are purified by flash column chromatography.[1]

Experimental Workflow Diagram

Experimental_Workflow Start Fungal Culture (e.g., Aspergillus versicolor) Fermentation Large-Scale Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (C18 column) Fractions->HPLC Pure_Compound Pure Brevianamide HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Screening Pure_Compound->Bioassay

Caption: General workflow for the isolation and characterization of brevianamides.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of brevianamides. For instance, Brevianamide F has been shown to exert its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway and Brevianamide F

The MAPK pathway is a crucial signaling cascade involved in various cellular processes, including platelet activation, which is a key event in thrombosis. Brevianamide F has been found to interfere with this pathway, thereby inhibiting platelet activation and the coagulation cascade.

MAPK_Pathway Stimulus Thrombotic Stimulus Receptor Platelet Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Brevianamide_F Brevianamide F Brevianamide_F->MAPKKK Inhibition MAPKK MAPKK (e.g., MEK) Brevianamide_F->MAPKK Inhibition MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Platelet_Activation Platelet Activation & Coagulation Cascade MAPK->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis

Caption: Inhibition of the MAPK signaling pathway by Brevianamide F.

Conclusion

The brevianamide family of fungal secondary metabolites represents a rich source of structurally complex and biologically active compounds. While significant progress has been made in understanding their biosynthesis and in achieving their total synthesis, further research is needed to fully explore their therapeutic potential. The discovery of new members of this family, such as this compound, highlights the vast untapped chemical diversity within the fungal kingdom. As more detailed information on these new compounds becomes available, it will undoubtedly open up new avenues for drug discovery and development.

References

An In-depth Technical Guide to the Brevianamide Family of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamide family of indole alkaloids, secondary metabolites produced by fungi of the Penicillium and Aspergillus genera, represents a fascinating and structurally complex class of natural products. Characterized by a core bicyclo[2.2.2]diazaoctane ring system, these compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the brevianamide family, focusing on their synthesis, biological properties, and the experimental methodologies used in their study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

The first members of this family, brevianamides A and B, were isolated in 1969 from Penicillium brevicompactum.[1] Since then, the family has expanded to include a range of congeners, such as brevianamides X, Y, and Z, each with unique structural features.[1][2] Brevianamide A, in particular, has been a long-standing challenge for synthetic chemists, with its first total synthesis being a significant recent achievement.[3][4] The biological activities of the brevianamides are varied, with reports of potent antifeedant and antibacterial properties, highlighting their potential as lead compounds for the development of new therapeutic agents.[1][2][5][6]

Core Structure and Biosynthesis

The defining structural feature of the brevianamide family is the bicyclo[2.2.2]diazaoctane core. The biosynthesis of these complex molecules is thought to proceed through a series of intricate enzymatic transformations, including a key intramolecular Diels-Alder reaction.[2][7] A proposed biosynthetic pathway, which has also inspired successful total synthesis strategies, involves the late-stage, substrate-controlled, anti-diastereoselective Diels-Alder reaction of a dehydrodeoxybrevianamide E intermediate.[2]

A significant breakthrough in understanding the biosynthesis of brevianamides A and B was the discovery that the diastereomeric ratio of approximately 90:10 (A:B) observed in nature can be replicated in a laboratory setting without enzymatic control, suggesting a spontaneous, thermodynamically favored cyclization.[1] Further studies have identified a semipinacolase, BvnE, as a key enzyme in the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety of brevianamide A through a controlled semi-pinacol rearrangement.[7]

Below is a simplified representation of the proposed biosynthetic pathway leading to Brevianamides A and B.

Brevianamide Biosynthesis Proposed Biosynthetic Pathway of Brevianamides A and B Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E Oxidation Oxidation Dehydrodeoxybrevianamide E->Oxidation Rearrangement Cascade Rearrangement Cascade Oxidation->Rearrangement Cascade Intramolecular Diels-Alder Intramolecular Diels-Alder Rearrangement Cascade->Intramolecular Diels-Alder Brevianamide A Brevianamide A Intramolecular Diels-Alder->Brevianamide A Major Diastereomer Brevianamide B Brevianamide B Intramolecular Diels-Alder->Brevianamide B Minor Diastereomer

Caption: A simplified diagram of the proposed biosynthetic pathway to Brevianamides A and B.

Total Synthesis of Brevianamide Alkaloids

The total synthesis of brevianamide alkaloids has been a significant endeavor in organic chemistry, pushing the boundaries of synthetic methodology. The complex, bridged ring system and multiple stereocenters present formidable challenges.

Total Synthesis of (+)-Brevianamide A

The first total synthesis of (+)-Brevianamide A was a landmark achievement, accomplished in seven steps with an overall yield of 7.2%.[3][4] This synthesis was bio-inspired and involved a key cascade transformation of (-)-dehydrobrevianamide E. A notable outcome of this synthesis was the observed diastereomeric ratio of 93:7 (A:B), closely mimicking the natural abundance.[8] Another efficient synthesis of (±)-brevianamide A was later reported, featuring a gold(I)-catalyzed cascade process to construct the pseudoindoxyl motif.

The general workflow for a biomimetic synthesis of Brevianamide A is outlined below.

Brevianamide A Synthesis Workflow General Workflow for Biomimetic Brevianamide A Synthesis Starting Materials Starting Materials Assembly of Precursor Assembly of Precursor Starting Materials->Assembly of Precursor Oxidation & Rearrangement Oxidation & Rearrangement Assembly of Precursor->Oxidation & Rearrangement Diels-Alder Cyclization Diels-Alder Cyclization Oxidation & Rearrangement->Diels-Alder Cyclization Purification Purification Diels-Alder Cyclization->Purification Brevianamide A/B Mixture Brevianamide A/B Mixture Purification->Brevianamide A/B Mixture

Caption: A generalized workflow for the biomimetic total synthesis of Brevianamide A.

Total Synthesis of Brevianamide S

The first total synthesis of the dimeric alkaloid brevianamide S was achieved in eight steps.[9] This synthesis employed a bidirectional strategy featuring a bespoke alkenyl-alkenyl Stille cross-coupling and a double aldol condensation.[9]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and biological activity of various brevianamide alkaloids.

Table 1: Synthetic Yields and Diastereomeric Ratios

CompoundNumber of StepsOverall Yield (%)Diastereomeric Ratio (A:B)Reference
(+)-Brevianamide A77.293:7[4]
(±)-Brevianamide XNot specified10.3 (from a common intermediate)-[10]
(+)-Brevianamide Y67.8-[10]
(+)-Brevianamide Z63.2-[10]
Dimethyl-brevianamide S1 (double aldol)19-[11]
Brevianamide S8Not specified-

Table 2: Biological Activity of Brevianamide Alkaloids

CompoundActivity TypeAssay/TargetQuantitative DataReference
Brevianamide AAntifeedantSpodoptera frugiperda, Heliothis virescensActive at 100 ppm[6]
Brevianamide SAntibacterialBacille Calmette-Guérin (BCG)MIC: 6.25 µg/mL[9]
(+)-Brevianamide VCytotoxicHGC-27 cell lineIC50: 4.54 µM[12]
Brevianamide F analogue (4c)CytotoxicHeLa cellsIC50: 26 µM
Brevianamide F analogue (4d)CytotoxicHeLa cellsIC50: 52 µM

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of synthetic efforts. The following sections provide an overview of the key experimental procedures cited in the literature. For complete, step-by-step instructions, it is highly recommended to consult the supplementary information of the referenced publications.

General Synthetic Procedures

Most synthetic routes towards the brevianamide core involve multi-step sequences that require careful control of reaction conditions, particularly for stereoselective transformations. Common techniques include inert atmosphere reactions, flash column chromatography for purification, and extensive spectroscopic analysis (NMR, HRMS) for characterization.

Key Experimental Steps in the Total Synthesis of (+)-Brevianamide A (Godfrey et al., 2020)

The supplementary information for the first total synthesis of (+)-Brevianamide A provides detailed experimental procedures. Key steps include:

  • Preparation of the dehydrodeoxybrevianamide E precursor: This multi-step synthesis starts from commercially available materials and involves standard organic transformations.

  • Oxidation and in situ rearrangement/Diels-Alder cascade: This crucial step involves the treatment of the precursor with an oxidizing agent, followed by a base-induced cascade reaction that forms the bicyclo[2.2.2]diazaoctane core. The reaction conditions are finely tuned to achieve the desired diastereoselectivity.

  • Purification: The diastereomers of brevianamides A and B are separated using chromatographic techniques.

Key Experimental Steps in the Total Synthesis of Brevianamide S (Lockyer et al., 2025)

The synthesis of the dimeric brevianamide S involves a distinct set of key reactions, with detailed protocols available in the supporting information of the publication. These include:

  • Synthesis of the monomeric precursors: This involves the preparation of functionalized dehydroproline derivatives.

  • Alkenyl-alkenyl Stille cross-coupling: This palladium-catalyzed cross-coupling reaction is used to form the central C-C bond linking the two monomeric units.

  • Double aldol condensation: This step is crucial for the formation of the final ring systems and requires careful optimization of reaction conditions.

The logical relationship for selecting a synthetic strategy towards brevianamides is depicted below.

Synthetic Strategy Selection Decision Process for Brevianamide Synthetic Strategy Target Brevianamide Target Brevianamide Monomeric or Dimeric? Monomeric or Dimeric? Target Brevianamide->Monomeric or Dimeric? Biomimetic Approach Biomimetic Approach Monomeric or Dimeric?->Biomimetic Approach Monomeric Convergent Strategy Convergent Strategy Monomeric or Dimeric?->Convergent Strategy Dimeric Diels-Alder Cascade Diels-Alder Cascade Biomimetic Approach->Diels-Alder Cascade Cross-Coupling & Dimerization Cross-Coupling & Dimerization Convergent Strategy->Cross-Coupling & Dimerization Final Product Final Product Diels-Alder Cascade->Final Product Cross-Coupling & Dimerization->Final Product

Caption: A flowchart illustrating the decision-making process for selecting a synthetic strategy for brevianamide alkaloids.

Conclusion

The brevianamide family of indole alkaloids continues to be a vibrant area of research, offering exciting opportunities for synthetic innovation and the discovery of new bioactive compounds. The successful total syntheses of several members of this family have not only provided access to these complex molecules for further biological evaluation but have also shed light on their intricate biosynthetic pathways. The quantitative data and experimental insights summarized in this guide are intended to equip researchers with the foundational knowledge necessary to contribute to this dynamic field. As new synthetic methods are developed and our understanding of the biological roles of these alkaloids deepens, the brevianamides are poised to remain a significant focus of natural product science and drug discovery.

References

The Expanding World of Brevianamides: A Technical Guide to Novel Discoveries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The brevianamides are a fascinating and structurally diverse class of indole alkaloids produced by various fungi, primarily from the Penicillium and Aspergillus genera. Their complex molecular architectures, often featuring a characteristic bicyclo[2.2.2]diazaoctane core, have made them challenging targets for chemical synthesis and a rich source of novel bioactive compounds. This technical guide provides an in-depth review of the discovery of novel brevianamides, focusing on their isolation, structure elucidation, biological activities, and the intricate biosynthetic pathways that lead to their formation.

Newly Discovered Brevianamides and Their Biological Activities

Recent research has led to the isolation and characterization of several new brevianamide derivatives, each with unique structural features and promising biological activities. These discoveries highlight the chemical diversity within this family of natural products and their potential as leads for drug development.

BrevianamideProducing OrganismBiological ActivityQuantitative Data
Brevianamide A Penicillium brevicompactumPotent antifeedant activity against larvae of Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[1][2]Total synthesis achieved in 7 steps with a 7.2% overall yield on a 750 mg scale.[3]
Brevianamide S Aspergillus versicolor (marine-derived)Selective antitubercular activity against Mycobacterium bovis BCG.[4][5]MIC: 6.25 µg/mL against M. bovis BCG.[4][5]
Brevianamide X Penicillium brevicompactum DFFSCS025 (deep-sea-derived)Biological activity not yet reported.Total synthesis of (±)-X completed in six steps with a 10.3% overall yield.[6]
Brevianamide Y Penicillium brevicompactum DFFSCS025 (deep-sea-derived)Biological activity not yet reported.Total synthesis of (+)-Y completed in six steps with a 7.8% overall yield.[6]
Brevianamide Z (Anticipated congener)Biological activity not yet reported.Total synthesis of (+)-Z completed in six steps with a 3.2% overall yield.[6]

Experimental Protocols: From Fungal Culture to Bioactivity Testing

The discovery of novel brevianamides relies on a series of meticulous experimental procedures. This section details the key methodologies cited in the literature for the isolation, purification, structure elucidation, and biological evaluation of these compounds.

Fungal Culture and Extraction
  • Organism: Penicillium or Aspergillus species are cultured on a suitable medium, such as solid-substrate fermentation on rice.[7]

  • Extraction: The crude extract is typically obtained by solvent extraction of the fungal culture.

Isolation and Purification
  • Chromatography: A combination of chromatographic techniques is employed for the separation of individual brevianamides from the crude extract. This often involves silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation
  • Spectroscopic Analysis: The chemical structures of purified brevianamides are determined using a suite of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

Total Synthesis

The complex structures of brevianamides have made their total synthesis a significant challenge and a testament to the power of modern synthetic organic chemistry.

  • Brevianamide A: The first total synthesis of (+)-brevianamide A was achieved in seven steps with a 7.2% overall yield.[3] A key step involves a bioinspired cascade transformation.

  • Brevianamide S: The first total synthesis was achieved in eight steps, featuring a bidirectional synthetic strategy that includes a bespoke alkenyl-alkenyl Stille cross-coupling reaction and a double aldol condensation.[4][8]

  • Brevianamides X, Y, and Z: A unified synthetic strategy has been developed, allowing for the synthesis of these related compounds in six steps each, with overall yields of 10.3% for (±)-X, 7.8% for (+)-Y, and 3.2% for (+)-Z.[6]

Biological Assays
  • Antitubercular Activity Assay: The minimum inhibitory concentration (MIC) of compounds against Mycobacterium species is determined using methods like the microplate Alamar blue assay (MABA) or the Middlebrook 7H9 broth microdilution method.

  • Antifeedant Bioassay: The antifeedant properties of brevianamides are evaluated against insect larvae such as S. frugiperda and H. virescens. Leaf disks treated with the test compound are offered to the larvae, and the area consumed is measured to determine the feeding deterrence.[9][10][11]

Biosynthetic Pathway of Brevianamide A

The biosynthesis of brevianamide A in Penicillium brevicompactum is a complex process involving a dedicated gene cluster (bvn) and a series of enzymatic transformations. A key enzyme, BvnE, an isomerase/semi-pinacolase, plays a crucial role in directing the diastereoselective assembly of the characteristic 3-spiro-ψ-indoxyl moiety.[12]

Brevianamide_A_Biosynthesis cluster_0 Biosynthetic Pathway of Brevianamide A L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F BvnA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F Deoxybrevianamide E Deoxybrevianamide E Brevianamide F->Deoxybrevianamide E BvnC (Prenyltransferase) Intermediate_1 Epoxide Intermediate Deoxybrevianamide E->Intermediate_1 BvnB (FMO) Intermediate_2 3-spiro-ψ-indoxyl intermediate Intermediate_1->Intermediate_2 BvnE (Isomerase/ semi-pinacolase) Brevianamide A Brevianamide A Intermediate_2->Brevianamide A Spontaneous [4+2] cycloaddition

Caption: Proposed biosynthetic pathway of Brevianamide A.

Experimental Workflow for Novel Brevianamide Discovery

The process of discovering new brevianamides follows a systematic workflow, from the initial screening of fungal extracts to the final characterization and bioactivity testing of the purified compounds.

Brevianamide_Discovery_Workflow cluster_1 Discovery Workflow Fungal_Culture Fungal Culture (e.g., Penicillium, Aspergillus) Crude_Extract Crude Extract Preparation Fungal_Culture->Crude_Extract Bioassay_Screening Initial Bioassay Screening Crude_Extract->Bioassay_Screening Active_Extract Selection of Active Extract Bioassay_Screening->Active_Extract Chromatographic_Separation Chromatographic Separation (Silica gel, HPLC) Active_Extract->Chromatographic_Separation Pure_Compounds Isolation of Pure Compounds Chromatographic_Separation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Testing Detailed Bioactivity Testing Pure_Compounds->Bioactivity_Testing Novel_Brevianamide Identification of Novel Brevianamide Structure_Elucidation->Novel_Brevianamide

Caption: A typical experimental workflow for the discovery of novel brevianamides.

Logical Relationships in Brevianamide Biosynthesis and Synthesis

The study of brevianamides involves understanding the intricate relationships between their biosynthesis, chemical synthesis, and biological activity. Biomimetic synthesis, for instance, often draws inspiration from proposed biosynthetic pathways to devise efficient synthetic routes.

Logical_Relationships cluster_2 Interconnected Research Areas Biosynthesis Biosynthesis Chemical_Synthesis Chemical_Synthesis Biosynthesis->Chemical_Synthesis inspires biomimetic approaches Structure_Elucidation Structure_Elucidation Biosynthesis->Structure_Elucidation predicts novel structures Biological_Activity Biological_Activity Chemical_Synthesis->Biological_Activity provides material for testing & SAR studies Drug_Development Drug_Development Biological_Activity->Drug_Development identifies lead compounds Structure_Elucidation->Biosynthesis confirms intermediates Structure_Elucidation->Chemical_Synthesis provides target structures

Caption: Logical relationships in brevianamide research.

References

Brevianamide Q: A Technical Guide on its Structure, Biosynthesis, and Role in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is a member of the extensive family of indole alkaloids known as the brevianamides. These secondary metabolites are primarily produced by fungi belonging to the Penicillium and Aspergillus genera. The core structure of the brevianamides is a bicyclo[2.2.2]diazaoctane ring system, which is derived from the amino acids tryptophan and proline. While much of the research on this family has focused on brevianamides A and B due to their insecticidal properties, a diverse array of other brevianamides, including this compound, have been isolated and characterized. These compounds exhibit a range of biological activities and are of significant interest for their potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biosynthetic origins, and its putative role within the metabolic network of the producing fungi, particularly Aspergillus versicolor.

Data Presentation

Chemical and Spectroscopic Data of this compound

While a dedicated publication with the complete raw data for this compound was not identified, a new derivative, 9ξ-O-2(2,3-dimethylbut-3-enyl)this compound, was isolated and its NMR resonances were reported to be similar to those of this compound[1][2]. The structural elucidation of this derivative provides strong inferential data for the parent compound.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC21H25N3O3[3]
Molecular Weight367.44 g/mol [3]
ClassIndole Alkaloid, Diketopiperazine[4]
Producing OrganismAspergillus versicolor[5][6]

Table 2: Biological Activity of Related Brevianamides

Quantitative biological activity data for this compound is not extensively reported in the available literature. However, data for other members of the brevianamide family provide context for the potential bioactivities of this class of compounds.

CompoundActivityOrganism/Cell LineMeasurementValueReference
Brevianamide SAntibacterialBacille Calmette-Guérin (BCG)MIC6.25 µg/mL[7][8]
Brevianamide MAntibacterialEscherichia coli, Staphylococcus aureusInhibition ZoneModest[1][9]
6,8-di-O-methylaverufinCytotoxicityBrine shrimp (Artemia salina)LC500.5 µg/mL[1][9]
Flavonoids ACytotoxicityHeLa, 5637, CAL-62, PATU8988T, A-375, A-673Inhibition Rate>90% at 20 µM[10]
CepharanthineCytotoxicityHT29, LS174T, SW620, HepG2IC502.4 - 5.3 µM[11]

Proposed Biosynthesis of this compound

The biosynthesis of the brevianamide core structure is understood to proceed through the condensation of L-tryptophan and L-proline to form the diketopiperazine (DKP) brevianamide F.[12] This is followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization to form the characteristic bicyclo[2.2.2]diazaoctane ring system.[13][14] While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related brevianamides.

The key steps likely involve the activity of a non-ribosomal peptide synthetase (NRPS) for the initial DKP formation, followed by a prenyltransferase. Subsequent modifications by oxidoreductases and potentially other enzymes would lead to the final structure of this compound.

This compound Biosynthesis cluster_0 Core Biosynthesis L-Tryptophan L-Tryptophan Brevianamide_F Brevianamide F (Diketopiperazine) L-Tryptophan->Brevianamide_F NRPS L-Proline L-Proline L-Proline->Brevianamide_F Prenylated_Intermediate Prenylated Intermediate Brevianamide_F->Prenylated_Intermediate Prenyltransferase Oxidized_Intermediate Oxidized Intermediate Prenylated_Intermediate->Oxidized_Intermediate Oxidoreductases Brevianamide_Q Brevianamide_Q Oxidized_Intermediate->Brevianamide_Q Further Modifications Fungal_Culture_and_Extraction Inoculation Inoculate solid rice medium with Aspergillus versicolor spores Incubation Incubate at 28°C for 30 days Inoculation->Incubation Extraction Extract fermented rice with ethyl acetate Incubation->Extraction Concentration Concentrate the extract under reduced pressure Extraction->Concentration Crude_Extract Obtain crude extract Concentration->Crude_Extract Purification_Workflow Crude_Extract Crude Extract VLC Vacuum Liquid Chromatography (VLC) on silica gel with a solvent gradient (e.g., hexane-ethyl acetate) Crude_Extract->VLC Fractions Collect Fractions VLC->Fractions Bioassay Bioassay-guided fractionation (optional) Fractions->Bioassay Sephadex_LH20 Sephadex LH-20 column chromatography (e.g., with methanol) Fractions->Sephadex_LH20 Bioassay->Sephadex_LH20 Active Fractions Semi_Prep_HPLC Semi-preparative HPLC (e.g., C18 column with a methanol-water gradient) Sephadex_LH20->Semi_Prep_HPLC Pure_Brevianamide_Q Pure this compound Semi_Prep_HPLC->Pure_Brevianamide_Q

References

Methodological & Application

Application Notes and Protocols: A Unified Total Synthesis Approach to Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a unified total synthesis strategy for the bicyclo[2.2.2]diazaoctane members of the brevianamide family of fungal metabolites. While a specific protocol for "Brevianamide Q" is not documented in the current scientific literature, this application note details a powerful and divergent synthetic route that has successfully led to the synthesis of brevianamides A, B, X, and Y. This strategy, pioneered by the Lawrence group, offers a blueprint for accessing structurally complex and biologically relevant alkaloids.[1][2]

Introduction

The brevianamide alkaloids are a class of indole alkaloids produced by fungi of the Penicillium and Aspergillus genera.[3] They exhibit a range of biological activities, with some members showing insecticidal and cytotoxic properties.[3] Their complex, polycyclic structures, particularly the characteristic bicyclo[2.2.2]diazaoctane core, have made them challenging and attractive targets for total synthesis. This document outlines a biomimetic approach that leverages a common intermediate to divergently synthesize several members of the brevianamide family.

Synthetic Strategy Overview

The unified synthesis strategy hinges on the preparation of a key intermediate, (+)-dehydrodeoxybrevianamide E, which can be accessed in several steps from commercially available starting materials. This intermediate serves as a crucial branching point, leading to different brevianamide congeners through a series of controlled chemical transformations, including oxidation, rearrangement, and diastereoselective intramolecular Diels-Alder reactions.

A schematic representation of the overall synthetic workflow is provided below:

Brevianamide Unified Synthesis Start Starting Materials (Tryptophan & Proline derivatives) Intermediate1 Diketopiperazine Formation Start->Intermediate1 Intermediate2 Prenylation Intermediate1->Intermediate2 Dehydrodeoxybrevianamide_E (+)-Dehydrodeoxybrevianamide E Intermediate2->Dehydrodeoxybrevianamide_E Oxidation1 Oxidation (NBS, H₂O) Dehydrodeoxybrevianamide_E->Oxidation1 Diels_Alder_X Diels-Alder of Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide_E->Diels_Alder_X Dehydrobrevianamide_E (+)-Dehydrobrevianamide E Oxidation1->Dehydrobrevianamide_E Cascade Base-mediated Cascade Dehydrobrevianamide_E->Cascade Rearrangement Hydroxyindolenine to Oxindole Rearrangement Dehydrobrevianamide_E->Rearrangement Brevianamide_A_B Brevianamide A & B Cascade->Brevianamide_A_B Oxindole_Intermediate Oxindole Intermediate Rearrangement->Oxindole_Intermediate Diels_Alder_Y Intramolecular Diels-Alder Oxindole_Intermediate->Diels_Alder_Y Brevianamide_Y Brevianamide Y Diels_Alder_Y->Brevianamide_Y Bicyclo_Intermediate syn-Bicyclo[2.2.2]diazaoctane Diels_Alder_X->Bicyclo_Intermediate Oxidation2 Oxidation (m-CPBA) Bicyclo_Intermediate->Oxidation2 Brevianamide_X (±)-Brevianamide X Oxidation2->Brevianamide_X

References

Application Note & Protocol: Quantification of Brevianamide Q by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of prenylated indole alkaloids produced by various species of Penicillium and Aspergillus fungi. These compounds exhibit a wide range of biological activities, making them of interest in drug discovery and development. Brevianamide Q, a member of this family, requires sensitive and accurate analytical methods for its detection and quantification in various matrices, including fungal cultures, natural product extracts, and biological samples. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely used in pharmaceutical analysis.[1]

Principle

This method utilizes the separation power of High-Performance Liquid Chromatography (HPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS) for the quantification of this compound. The analyte is first extracted from the sample matrix, separated from other components on a C18 reversed-phase HPLC column, and then introduced into the mass spectrometer. In the mass spectrometer, the molecule is ionized, and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), ensures high selectivity and minimizes interference from the sample matrix.

Data Presentation

Table 1: Representative Quantitative Data for this compound Analysis

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery85 - 105%

Note: The values presented in this table are representative and should be experimentally determined during method validation.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 500 ng/mL. These will be used to construct the calibration curve.

1.2. Sample Preparation (from Fungal Culture):

  • Homogenize 1 g of the fungal mycelium or 1 mL of the culture broth.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the upper organic layer (ethyl acetate).

  • Repeat the extraction process twice more.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method

2.1. Liquid Chromatography Conditions:

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Agilent RRHD Eclipse 50 x 2 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • MRM Transitions:

    • This compound Precursor Ion (Q1): To be determined based on the molecular weight of this compound. For Brevianamide A, the precursor ion [M+H]⁺ is m/z 366.18.[2]

    • This compound Product Ion (Q3): To be determined by infusing a standard solution and identifying the most stable and intense fragment ion. For Brevianamide A, a prominent fragment is observed at m/z 321.16.[2]

    • Collision Energy: To be optimized for the specific MRM transition.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound product ion against the concentration of the working standard solutions. Perform a linear regression to determine the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Method Validation: The analytical method should be validated according to standard guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing std_prep Prepare Standard Curve hplc HPLC Separation std_prep->hplc sample_prep Sample Extraction sample_prep->hplc msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Integration msms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

logical_relationship cluster_validation Method Validation Parameters cluster_quality Assay Quality linearity Linearity & Range reliable_quant Reliable Quantification linearity->reliable_quant accuracy Accuracy accuracy->reliable_quant precision Precision (Intra- & Inter-day) precision->reliable_quant lod_loq LOD & LOQ lod_loq->reliable_quant specificity Specificity specificity->reliable_quant

Caption: Key parameters for analytical method validation.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for Brevianamide Q Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q, a member of the complex family of indole alkaloids produced by various fungi, presents a significant challenge for purification due to its structural complexity and the presence of closely related analogs in crude extracts. High-performance liquid chromatography (HPLC) offers a powerful and precise method for the isolation and purification of this compound, enabling further investigation into its biological activities and potential therapeutic applications. These application notes provide a detailed protocol for the purification of this compound using reversed-phase HPLC, designed to yield a high-purity product suitable for downstream applications.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 silica gel) is used in conjunction with a polar mobile phase. Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with varying polarities can be effectively separated. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase helps to improve peak shape and resolution for basic compounds like alkaloids by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to prevent column clogging and ensure optimal separation.

  • Extraction from Fungal Culture:

    • Following fermentation of a this compound-producing fungal strain (e.g., Penicillium sp.), the mycelium and broth are separated by filtration.

    • The filtrate is extracted three times with an equal volume of ethyl acetate or chloroform.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • The crude extract is redissolved in a minimal amount of methanol.

    • The solution is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • The cartridge is washed with a low percentage of methanol in water to remove highly polar impurities.

    • This compound is then eluted with a higher concentration of methanol.

    • The eluate is collected and dried.

  • Final Sample Preparation for HPLC:

    • The dried, partially purified extract is dissolved in the initial mobile phase composition (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile with 0.1% TFA) to a concentration of 1-5 mg/mL.

    • The sample solution is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The following parameters provide a starting point for the purification of this compound and may require optimization based on the specific HPLC system and the complexity of the crude extract.

Table 1: HPLC Instrumentation and Operating Parameters

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm i.d.)
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient Program See Table 2
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 500 µL (can be adjusted based on sample concentration and column capacity)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
59010
354060
401090
451090
469010
559010
Fraction Collection and Post-Purification Processing
  • Fraction Collection: Fractions are collected based on the elution profile monitored by the UV detector. The peak corresponding to this compound should be collected.

  • Purity Analysis: The purity of the collected fractions should be assessed by analytical HPLC using a similar but faster gradient on an analytical C18 column.

  • Solvent Removal: The acetonitrile and water from the purified fractions are removed by lyophilization or rotary evaporation.

  • Final Product: The resulting purified this compound is a solid powder that can be stored at -20°C for long-term stability.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the HPLC purification of this compound. Actual values will vary depending on the specific experimental conditions and the initial purity of the crude extract.

Table 3: Representative Quantitative Data for this compound Purification

ParameterValue
Retention Time (t_R) Approximately 25-30 minutes
Purity (by analytical HPLC) > 98%
Recovery Yield 70-85% (from SPE-purified extract)

Visualization of the Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Brevianamide_Q_Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product A Fungal Culture (this compound Producer) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Partially Purified Extract D->E F Sample Preparation for HPLC (Dissolve and Filter) E->F G Preparative HPLC (C18 Column, Gradient Elution) F->G H Fraction Collection (Based on UV Detection) G->H I Purity Analysis (Analytical HPLC) H->I J Solvent Removal (Lyophilization) I->J If pure K Purified this compound (>98% Purity) J->K

Caption: Workflow for the purification of this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways affected by this compound are a subject of ongoing research, many indole alkaloids are known to interact with neurotransmitter receptors or ion channels. The following diagram illustrates a hypothetical signaling pathway that could be investigated following the successful purification of this compound.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response A This compound B Target Receptor (e.g., GPCR) A->B C G-Protein Activation B->C D Second Messenger (e.g., cAMP, IP3) C->D E Protein Kinase Activation (e.g., PKA, PKC) D->E F Phosphorylation of Target Proteins E->F G Modulation of Gene Expression F->G H Change in Cell Function G->H

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The protocol outlined in these application notes provides a robust framework for the successful purification of this compound using preparative HPLC. The high purity of the final product is essential for accurate biological and pharmacological studies, paving the way for a deeper understanding of this intriguing natural product and its potential applications in drug discovery and development. Researchers are encouraged to optimize the provided methods to suit their specific instrumentation and sample characteristics for the best possible results.

Application Note: Quantitative Analysis of Brevianamide Q using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of Brevianamide Q in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Brevianamides are a class of bicyclo[2.2.2]diazaoctane alkaloids with diverse biological activities, making their sensitive and accurate quantification crucial for research and development. While specific literature on this compound is limited, this document outlines a robust methodology extrapolated from the analysis of structurally related brevianamides, such as Brevianamide A and C.[1][2] The described method utilizes a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, a standard for highly sensitive and selective quantitative analysis.[3][4]

Introduction

Brevianamides are fungal metabolites known for their complex chemical structures and significant biological properties.[5][6] Accurate quantification of these compounds is essential for various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of fermentation products. LC-MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and applicability to a wide range of organic molecules.[3][4][7] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the determination of this compound. The protocol is designed to be a starting point for method development and validation in a research or industrial setting.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) or a fermentation broth is outlined below. Optimization may be required depending on the specific sample matrix.

Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Spiking: To 100 µL of the sample matrix, add 10 µL of the internal standard solution at a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for LC-MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[1][2]

MS Parameters:

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV[1]
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Collision Gas Argon

Data Presentation

Quantitative Data

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound. These values are predicted based on the known molecular weight of this compound and common fragmentation patterns observed for related brevianamides.[1][2] The exact m/z values and collision energies should be optimized by infusing a standard solution of this compound.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound [M+H]⁺Fragment 1To be optimized100
[M+H]⁺Fragment 2 (confirmatory)To be optimized100
Internal Standard [M+H]⁺Fragment 1To be optimized100

Note: The exact mass of this compound is required to determine the precursor ion. The product ions and collision energies need to be determined experimentally.

Fragmentation Data of Related Brevianamides

The fragmentation of brevianamides A and C has been studied, providing insights into the expected fragmentation of this compound.[1][2] The primary fragmentation involves the loss of small neutral molecules from the protonated molecule [M+H]⁺.

Table 2: Observed Fragments for Brevianamide A and C[1]

Precursor Ion (m/z)CompoundKey Fragment Ions (m/z)Neutral Loss
366.18Brevianamide A/C348H₂O
338CO
321-
176-

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plasma, Fermentation Broth) is_spike Internal Standard Spiking sample->is_spike precipitation Protein Precipitation (Cold Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial lc_ms LC-MS/MS Analysis (MRM Mode) hplc_vial->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Fragmentation Pathway

Based on the fragmentation of similar compounds, a plausible fragmentation pathway for a protonated brevianamide is depicted below.

fragmentation_pathway M_H [M+H]⁺ F1 [M+H - H₂O]⁺ M_H->F1 - H₂O F2 [M+H - CO]⁺ M_H->F2 - CO F3 Further Fragments F1->F3 F2->F3

Caption: Proposed fragmentation of protonated Brevianamide.

Conclusion

This application note provides a detailed, representative protocol for the quantitative analysis of this compound by LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. Method parameters, particularly the MRM transitions and collision energies, should be empirically optimized using a pure standard of this compound to achieve the highest sensitivity and specificity. This methodology will aid in the accurate and reliable quantification of this compound in various matrices, facilitating further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural elucidation of Brevianamide Q using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a diketopiperazine alkaloid produced by the fungus Aspergillus versicolor, and NMR spectroscopy is an indispensable tool for its unambiguous identification and characterization.

Introduction to this compound and NMR Analysis

This compound belongs to a class of prenylated indole alkaloids that exhibit a range of biological activities. The complexity of its structure, featuring a diketopiperazine core derived from proline and a prenylated tryptophan unit, necessitates powerful analytical techniques for full characterization. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allows for the complete assignment of proton and carbon signals, providing definitive evidence of its chemical structure. This is crucial for quality control, synthetic confirmation, and understanding its structure-activity relationships in drug discovery and development.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data serves as a reference for the identification and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-NH8.05s
44.16dd9.5, 4.5
5a2.35m
5b2.02m
6a1.95m
6b1.95m
8-NH6.02br s
107.50d7.8
117.10t7.5
127.15t7.5
137.32d7.8
155.48dd17.5, 10.5
16a5.08d10.5
16b5.06d17.5
18-CH₃1.45s
19-CH₃1.44s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2166.4
459.2
528.9
622.5
7170.8
9107.8
10120.0
11120.5
12124.3
13111.0
13a136.2
13b127.8
1440.5
15146.9
16112.0
1760.9
1825.4
1925.3

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible results.

I. Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the specific experimental requirements.

  • Sample Concentration : Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

II. NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • 2D Correlation Spectroscopy (COSY) :

    • Purpose : To identify proton-proton spin-spin couplings.

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width : Same as ¹H NMR.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans per Increment : 2-8.

  • Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy :

    • Purpose : To identify one-bond proton-carbon correlations.

    • Pulse Program : Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width : Same as ¹H NMR.

    • ¹³C Spectral Width : Same as ¹³C NMR.

    • Number of Increments : 128-256 in the indirect dimension.

    • Number of Scans per Increment : 4-16.

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy :

    • Purpose : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular structure.

    • Pulse Program : Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width : Same as ¹H NMR.

    • ¹³C Spectral Width : Same as ¹³C NMR.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans per Increment : 8-32.

III. Data Processing and Analysis
  • Software : Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.

  • Processing Steps :

    • Apply Fourier transformation.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Analysis :

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Use the 2D spectra (COSY, HSQC, HMBC) to establish the connectivity of the atoms and build the molecular structure.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound and the logical relationships in its structural elucidation.

experimental_workflow Experimental Workflow for NMR Analysis of Brevanamide Q cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_structural_elucidation Structural Elucidation pure_sample Pure this compound (>95%) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d_nmr 1D NMR (1H, 13C) transfer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) transfer->two_d_nmr ft Fourier Transform one_d_nmr->ft two_d_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing (TMS) phasing->referencing analysis_1d Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) referencing->analysis_1d analysis_2d Analyze 2D Spectra (Correlations) referencing->analysis_2d structure_determination Structure Determination analysis_1d->structure_determination analysis_2d->structure_determination

Caption: Workflow for NMR analysis of this compound.

logical_relationships Logical Relationships in Structural Elucidation H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-range C-H Correlation C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure This compound Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR techniques for structure elucidation.

Application Notes: Cell-Based Assays for Testing Brevianamide Q Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevianamide Q is a member of the brevianamide family of indole alkaloids, which are secondary metabolites produced by fungi, primarily of the Aspergillus and Penicillium genera.[1] While various brevianamides have been investigated for a range of biological activities, including antithrombotic, antitubercular, and insecticidal effects, the specific cytotoxic profile of this compound remains an area of active investigation.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays.

The evaluation of cytotoxicity is a critical first step in the preclinical development of any potential therapeutic agent.[5] Understanding a compound's effect on cell viability, proliferation, and the mechanisms of cell death is fundamental to determining its therapeutic window and potential side effects. This document outlines three robust and widely used assays to characterize the cytotoxic potential of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of drug discovery, pharmacology, and toxicology who are involved in the in vitro evaluation of natural product cytotoxicity.

Experimental Principles

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]

  • Lactate Dehydrogenase (LDH) Assay: The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.[11]

  • Caspase-3/7 Assay: This assay is designed to measure the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[12][13] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[14] Upon cleavage, a luminescent or fluorescent signal is generated, which is proportional to the amount of active caspase-3 and -7 in the cell lysate.[12]

Data Presentation

The following tables represent example data obtained from the described assays to illustrate the potential cytotoxic effects of this compound on a hypothetical cancer cell line.

Table 1: MTT Assay - Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5022.9 ± 3.8
1008.1 ± 2.1

Table 2: LDH Assay - Cytotoxicity

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
14.1 ± 1.2
510.3 ± 2.5
1025.6 ± 3.1
2545.8 ± 4.7
5078.2 ± 5.9
10091.5 ± 4.2

Table 3: Caspase-3/7 Assay - Apoptosis Induction

This compound (µM)Relative Luminescence Units (RLU) (Mean ± SD)Fold Increase vs. Control
0 (Vehicle Control)15,234 ± 1,2871.0
118,987 ± 1,5431.2
535,678 ± 2,8902.3
1078,945 ± 6,1235.2
25154,321 ± 12,54310.1
50256,789 ± 21,34516.8
100289,123 ± 25,67819.0

Experimental Protocols

MTT Cell Viability Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Set up the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[11]

    • Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Medium background: Complete culture medium without cells.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of the stop solution to each well.

  • Gently tap the plate to mix.

  • Measure the absorbance at 490 nm within 1 hour.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Apoptosis Assay Protocol

Materials:

  • 96-well white-walled, clear-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (or equivalent luminescent caspase-3/7 assay kit)[12]

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time (typically shorter than viability assays, e.g., 6, 12, or 24 hours).

  • Include vehicle control and untreated control wells.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[12]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as Relative Luminescence Units (RLU) and calculate the fold increase in caspase activity compared to the untreated control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound Dilutions Treatment 4. Treat Cells Compound_Prep->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition 5. Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis 6. Calculate % Viability/ % Cytotoxicity/Fold Change Data_Acquisition->Data_Analysis IC50 7. Determine IC50 Data_Analysis->IC50

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Brevianamide_Q This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Brevianamide_Q->Initiator_Caspases Induces Effector_Caspases Effector Caspases (Caspase-3, 7) Initiator_Caspases->Effector_Caspases Activation Apoptosis Apoptosis Effector_Caspases->Apoptosis Execution

Caption: Apoptotic pathway initiated by this compound.

References

Application Notes and Protocols: The Brevianamide Family as Chemical Probes in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Brevianamide Q: Extensive searches of scientific literature and chemical databases did not yield any information on a compound specifically named "this compound." Therefore, the following application notes focus on well-characterized members of the brevianamide family, Brevianamide F and Brevianamide S, which have demonstrated potential as chemical probes in cell biology.

Application Note 1: Brevianamide F as a Chemical Probe for Investigating Antithrombotic Mechanisms and MAPK Signaling

Introduction

Brevianamide F is an indole alkaloid belonging to the diketopiperazine class of natural products. Recent studies have revealed its significant antithrombotic activity, making it a valuable chemical probe for elucidating the molecular pathways involved in thrombosis. Its mechanism of action has been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade, offering researchers a tool to dissect these complex processes.

Mechanism of Action

Brevianamide F exerts its antithrombotic effects through a multi-target mechanism. It has been shown to significantly increase circulating platelet count, improve cardiac blood return, and decrease erythrocyte aggregation.[1] At the molecular level, transcriptomic analysis and molecular docking studies suggest that Brevianamide F interacts with key proteins in the MAPK signaling pathway (such as AKT2, MAPK14, MAPK8, MAP2K7, RAF1, and MAPK1) and the coagulation cascade (including VWF, F2, F7, FGA, FGB, and FGG).[1] By modulating these pathways, Brevianamide F can inhibit thrombus formation, making it a useful tool for studying the pathophysiology of thrombotic diseases.

Data Presentation

Table 1: Quantitative Effects of Brevianamide F in a Zebrafish Thrombosis Model

ParameterControlBrevianamide F TreatedPercentage Change
Circulating Platelet CountBaselineIncreasedSignificant Increase
Cardiac Blood Return VolumeBaselineImprovedSignificant Improvement
Erythrocyte Aggregation RateBaselineDecreasedSignificant Decrease
Heart RateBaselineRestored to NormalN/A
Caudal Blood Flow VelocityBaselineEnhancedSignificant Enhancement

Note: Specific quantitative values were not provided in the source material, but the qualitative effects were reported as significant.

Experimental Protocols

Protocol 1: Zebrafish Model of Thrombosis for Antithrombotic Activity Assessment

This protocol is adapted from methodologies used to study antithrombotic agents in zebrafish.

1. Materials:

  • Wild-type zebrafish larvae (3 days post-fertilization)
  • Brevianamide F stock solution (in DMSO)
  • Arachidonic acid (to induce thrombosis)
  • Microscope with a high-speed camera
  • Image analysis software

2. Experimental Procedure:

  • Acclimatization: Acclimate zebrafish larvae in fresh embryo medium for 1 hour.
  • Treatment: Divide larvae into control and treatment groups. Treat the experimental group with the desired concentration of Brevianamide F for 1 hour. The control group should be treated with an equivalent concentration of DMSO.
  • Thrombosis Induction: Induce thrombosis by adding arachidonic acid to the embryo medium of both groups.
  • Imaging: After induction, immobilize the larvae and immediately image the caudal vein using a high-speed camera to observe blood flow and thrombus formation.
  • Data Analysis: Quantify the caudal blood flow velocity, erythrocyte aggregation, and the presence and size of thrombi using image analysis software.

Visualization

Brevianamide_F_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAF1 RAF1 Receptor->RAF1 Extracellular Signal MAP2K7 MAP2K7 RAF1->MAP2K7 MAPK8_14 MAPK8/14 (JNK/p38) MAP2K7->MAPK8_14 Transcription_Factors Transcription Factors (e.g., AP-1) MAPK8_14->Transcription_Factors Gene_Expression Altered Gene Expression (Thrombosis-related genes) Transcription_Factors->Gene_Expression Brevianamide_F Brevianamide_F Brevianamide_F->RAF1 Inhibition Brevianamide_F->MAP2K7 Brevianamide_F->MAPK8_14

Caption: Proposed inhibitory effect of Brevianamide F on the MAPK signaling pathway.

Application Note 2: Brevianamide S as a Selective Chemical Probe for Investigating Antitubercular Mechanisms

Introduction

Brevianamide S is a dimeric diketopiperazine alkaloid that has demonstrated selective antibacterial activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis.[2] Its specificity suggests a novel mechanism of action, making Brevianamide S a valuable chemical probe for identifying new antitubercular drug targets and for studying mycobacterial-specific biological pathways.

Mechanism of Action

The precise mechanism of action for Brevianamide S is yet to be fully elucidated.[2] However, its selective inhibition of BCG growth without significant activity against other Gram-positive or Gram-negative bacteria points towards a target that is unique to or essential for mycobacteria.[2] This makes Brevianamide S an excellent tool for target identification studies, such as affinity chromatography or yeast two-hybrid screening, to uncover novel vulnerabilities in M. tuberculosis.

Data Presentation

Table 2: In Vitro Activity of Brevianamide S

OrganismAssay TypeResult
Bacille Calmette-Guérin (BCG)Minimum Inhibitory Concentration (MIC)6.25 µg/mL
Other Gram-positive bacteriaMICNo significant activity
Gram-negative bacteriaMICNo significant activity

Experimental Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.

1. Materials:

  • Brevianamide S stock solution (in DMSO)
  • Bacille Calmette-Guérin (BCG) culture
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
  • 96-well microplates
  • Spectrophotometer or resazurin-based viability indicator

2. Experimental Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of Brevianamide S in Middlebrook 7H9 broth in a 96-well plate.
  • Inoculation: Inoculate each well with a standardized suspension of BCG. Include a positive control (BCG with no compound) and a negative control (broth only).
  • Incubation: Incubate the plates at 37°C for 7-14 days.
  • MIC Determination: The MIC is the lowest concentration of Brevianamide S that completely inhibits visible growth of BCG. This can be determined by visual inspection, measuring absorbance at 600 nm, or by a color change if a viability indicator is used.

Visualization

Brevianamide_S_Workflow Start Start: Brevianamide S Affinity_Matrix Immobilize Brevianamide S on an affinity matrix Start->Affinity_Matrix Incubation Incubate lysate with affinity matrix Affinity_Matrix->Incubation Lysate_Prep Prepare M. tuberculosis cell lysate Lysate_Prep->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze eluted proteins (e.g., Mass Spectrometry) Elution->Analysis Target_ID Identify potential protein targets Analysis->Target_ID

Caption: Experimental workflow for target identification of Brevianamide S.

References

Application Notes and Protocols: Brevianamide Q in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

A Prospective Outlook on the Antibacterial Potential of Brevianamide Q

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the current date, publicly available scientific literature does not contain data on the specific antibacterial applications of this compound. Research has been conducted on other members of the brevianamide family, revealing a range of activities. These notes, therefore, provide a summary of the known antibacterial properties of related brevianamide compounds to offer a comparative context and outline a prospective experimental approach to investigate the potential antibacterial activities of this compound.

Introduction to Brevianamides

Brevianamides are a class of indole alkaloids produced by various fungi, notably from the Aspergillus and Penicillium genera. These secondary metabolites exhibit diverse and complex chemical structures, leading to a wide array of biological activities. While some brevianamides have been investigated for their insecticidal and cytotoxic properties, their potential as antibacterial agents is an area of emerging interest.

A study on the secondary metabolites from an algicolous strain of Aspergillus versicolor led to the isolation of a derivative of this compound, namely 9ξ-O-2(2,3-dimethylbut-3-enyl)this compound.[1] However, this study did not report on the antibacterial activity of this specific compound, though other metabolites isolated from the same fungus, such as brevianamide M, demonstrated modest inhibitory activity against Escherichia coli and Staphylococcus aureus.[1]

Antibacterial Activity of Related Brevianamides

To provide a framework for potential research into this compound, the antibacterial activities of other well-studied brevianamides are summarized below. It is important to note that antibacterial efficacy is highly specific to the individual chemical structure of each brevianamide analog.

CompoundTest OrganismActivityMinimum Inhibitory Concentration (MIC)Reference
Brevianamide S Bacille Calmette-Guérin (BCG)Selective antibacterial activity6.25 µg/mL[2]
Brevianamide A Escherichia coli, Alcaligenes faecalis, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosaNo antibiotic effectiveness observedNot Applicable[3]
Brevianamide M Escherichia coli, Staphylococcus aureusModest inhibitory activityNot Reported[1]

Prospective Experimental Protocols for this compound

The following protocols are hypothetical and based on standard microbiological methodologies to guide future research into the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a panel of bacteria.

Materials:

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth and solvent)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Inoculate a few colonies into sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include positive control wells (bacteria and control antibiotic) and negative control wells (broth only, and broth with the solvent used for this compound).

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Synergy Testing with Conventional Antibiotics (Checkerboard Assay)

This protocol is designed to assess whether this compound acts synergistically with known antibiotics.

Materials:

  • This compound

  • Conventional antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic.

    • Prepare the bacterial inoculum as described in the MIC protocol.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the x-axis and the conventional antibiotic along the y-axis.

    • Inoculate the plate with the bacterial suspension.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Visualizing Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for assessing the antibacterial potential of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis BrevQ This compound Stock SerialDilution Serial Dilution of This compound in Plate BrevQ->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Bacteria Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC Result Result ReadMIC->Result MIC Value Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Analysis BrevQ This compound Gradient Create 2D Concentration Gradient in Plate BrevQ->Gradient Antibiotic Conventional Antibiotic Antibiotic->Gradient Inoculum Bacterial Inoculum InoculatePlate Inoculate Plate Inoculum->InoculatePlate Gradient->InoculatePlate Incubate Incubation InoculatePlate->Incubate Calc_FICI Calculate FICI Incubate->Calc_FICI Result Result Calc_FICI->Result Synergy/Additive/ Antagonism

References

Application Notes and Protocols: Investigating the Effect of Brevianamide Q on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer, making it a prime target for therapeutic intervention. The brevianamide family of indole alkaloids, secondary metabolites produced by fungi, have demonstrated a range of biological activities. While the effects of some members of this family have been explored, the bioactivity of Brevianamide Q remains uncharacterized.

Recent studies on Brevianamide F, a structurally related compound, have indicated its potential to modulate the MAPK signaling pathway in the context of its antithrombotic effects.[1][2] This suggests that other brevianamide alkaloids, including this compound, may also interact with and modulate this critical signaling cascade.

These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on the MAPK signaling pathway. The described experimental workflow is designed to be a starting point for researchers to elucidate the mechanism of action of this novel compound and to assess its potential as a therapeutic agent.

Experimental Design and Workflow

The overall experimental strategy is to first determine the cytotoxic and cytostatic effects of this compound on a relevant cancer cell line. Subsequently, the effect of non-toxic concentrations of this compound on the phosphorylation status and activity of key MAPK pathway components will be assessed. Finally, the impact on the expression of downstream target genes of the MAPK pathway will be investigated.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: MAPK Pathway Activation cluster_2 Phase 3: Downstream Gene Expression A Cancer Cell Culture B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 and Sub-toxic Concentrations C->D E Treatment with Sub-toxic this compound D->E H Treatment with Sub-toxic this compound D->H F Western Blot for p-ERK, p-JNK, p-p38 E->F G Kinase Assay for ERK1/2 E->G I RNA Extraction H->I J qRT-PCR for c-Fos, c-Jun I->J

Caption: Experimental workflow for studying this compound's effect on the MAPK pathway.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
HeLaCervical Adenocarcinoma18.9 ± 2.8
HCT116Colon Carcinoma32.4 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of this compound on MAPK Phosphorylation in A549 Cells
Treatment (1h)p-ERK1/2 (Fold Change)p-JNK (Fold Change)p-p38 (Fold Change)
Vehicle Control1.01.01.0
This compound (5 µM)0.4 ± 0.11.8 ± 0.32.1 ± 0.4
This compound (10 µM)0.2 ± 0.052.5 ± 0.53.2 ± 0.6
Anisomycin (10 µg/ml)0.9 ± 0.25.2 ± 0.96.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments, normalized to total protein and vehicle control. Anisomycin is a known activator of JNK and p38 pathways.

Table 3: Hypothetical Relative Gene Expression of MAPK Target Genes in A549 Cells
Treatment (4h)c-Fos (Fold Change)c-Jun (Fold Change)
Vehicle Control1.01.0
This compound (5 µM)3.5 ± 0.64.2 ± 0.7
This compound (10 µM)5.8 ± 1.16.1 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene (e.g., GAPDH) and vehicle control.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), and HCT116 (human colon carcinoma) cell lines can be obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylated MAPK

This protocol is based on standard Western blotting procedures for phosphorylated proteins.[6][7][8]

  • Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at sub-toxic concentrations for various time points (e.g., 15, 30, 60, 120 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), total ERK1/2, total JNK, and total p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol is a general guideline for an in vitro kinase assay for ERK1/2.[9][10]

  • Immunoprecipitation: Lyse treated cells and immunoprecipitate active ERK1/2 using an anti-phospho-ERK1/2 antibody conjugated to agarose beads.

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in kinase assay buffer containing a specific substrate (e.g., Myelin Basic Protein, MBP) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding SDS sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the radioactivity incorporated into the substrate using a phosphorimager.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of MAPK target genes.[11][12]

  • RNA Extraction: Treat cells with this compound for a specified time (e.g., 4 hours). Extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for c-Fos, c-Jun, and a housekeeping gene (e.g., GAPDH).

    • c-Fos Forward Primer: 5'-AGGAGATAGAGCCCGAGTTG-3'

    • c-Fos Reverse Primer: 5'-GCTCCCTCCTCCGATTCT-3'

    • c-Jun Forward Primer: 5'-GCACATCACCACTACACCGA-3'

    • c-Jun Reverse Primer: 5'-AGGAGGAACGAGGCAGACT-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Signaling Pathway Diagram

MAPK_Pathway cluster_input Extracellular Stimuli cluster_cascade MAPK Cascade cluster_raf_mek_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_output Cellular Responses Growth Factors Growth Factors Ras Ras Growth Factors->Ras Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 This compound This compound MEK1/2 MEK1/2 This compound->MEK1/2 ? MKK4/7 MKK4/7 This compound->MKK4/7 ? MKK3/6 MKK3/6 This compound->MKK3/6 ? Raf Raf Ras->Raf Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Differentiation Differentiation ERK1/2->Differentiation ASK1->MKK4/7 JNK JNK MKK4/7->JNK Apoptosis Apoptosis JNK->Apoptosis TAK1->MKK3/6 p38 p38 MKK3/6->p38 Inflammation Inflammation p38->Inflammation

Caption: The MAPK signaling pathway with potential points of modulation by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound's effects on the MAPK signaling pathway. By systematically evaluating its impact on cell viability, key protein phosphorylation, kinase activity, and downstream gene expression, researchers can gain valuable insights into the compound's mechanism of action. The hypothetical data and diagrams serve as a guide for data presentation and interpretation. This structured approach will facilitate the characterization of this compound and its potential development as a novel therapeutic agent targeting the MAPK pathway.

References

Application Notes and Protocols: Large-Scale Production and Purification of Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols are generalized based on established methods for the production and purification of other members of the brevianamide family of fungal secondary metabolites, such as Brevianamide A and F, due to the limited specific literature on Brevianamide Q. Researchers should consider this a foundational guide and optimize these protocols for their specific fungal strain and experimental setup.

Introduction

Brevianamides are a class of indole alkaloids produced by various fungi, notably from the Penicillium and Aspergillus genera. These compounds exhibit a range of biological activities and are of interest to researchers in drug discovery and development. This document provides a detailed protocol for the large-scale production and purification of this compound, a member of this family. The protocols cover solid-state fermentation of the producing fungus, extraction of the crude metabolite, and a multi-step purification process to obtain high-purity this compound.

Data Presentation

The following tables are templates for researchers to populate with their experimental data. Representative data for similar fungal secondary metabolite production and purification are provided for context but should not be considered as actual values for this compound.

Table 1: Fermentation Parameters and Production Titer

ParameterValueNotes
Fungal Straine.g., Penicillium brevicompactum NRRL 864Strain identification is crucial.
Fermentation TypeSolid-StateLiquid fermentation can also be explored.
MediumCzapek-Dox AgarMedium composition can be optimized.
Incubation Temperature28°CTemperature can influence metabolite production.
Incubation Time6-10 daysTime course experiments are recommended.
This compound Titer (mg/kg of solid medium) To be determined Quantify using a standard curve with purified this compound.

Table 2: Purification Yield and Purity

Purification StepStarting Material (g)Recovered Material (g)Step Yield (%)Purity (%)
Crude Ethyl Acetate ExtractTo be determinedTo be determined-< 5% (estimate)
Silica Gel ChromatographyTo be determinedTo be determinedTo be determined20-40% (estimate)
Preparative HPLCTo be determinedTo be determinedTo be determined> 95%
Overall Yield (%) - To be determined To be determined > 95%

Experimental Protocols

This protocol outlines the solid-state fermentation for the production of this compound.

Materials:

  • Producing fungal strain (e.g., Penicillium brevicompactum)

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox Agar medium

  • Sterile distilled water

  • Large sterile fermentation trays or flasks

  • Incubator

Procedure:

  • Inoculate the fungal strain onto PDA plates and incubate at 28°C for 7 days to obtain a mature, sporulating culture.

  • Prepare a spore suspension by adding sterile distilled water to the PDA plate and gently scraping the surface to release the spores.

  • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^6 spores/mL.

  • Prepare Czapek-Dox Agar medium and sterilize by autoclaving. Pour the sterile medium into large fermentation trays or flasks to a depth of 2-3 cm and allow it to solidify.

  • Inoculate the surface of the Czapek-Dox Agar with the spore suspension.

  • Incubate the fermentation trays/flasks at 28°C for 6-10 days. Production of brevianamides often coincides with conidiation[1][2].

  • Monitor the culture for the appearance of yellow-green fluorescence under UV light, which can be indicative of brevianamide production[1][2].

This protocol describes the extraction of the crude secondary metabolites from the solid-state fermentation.

Materials:

  • Ethyl acetate

  • Methanol

  • Large extraction vessel

  • Homogenizer or blender

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • After the incubation period, harvest the fungal mycelium and the agar medium from the fermentation trays.

  • Submerge the harvested material in a 1:1 mixture of ethyl acetate and methanol in a large extraction vessel.

  • Homogenize the mixture to ensure thorough extraction of the metabolites.

  • Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through a Buchner funnel to separate the solid residue from the liquid extract.

  • Repeat the extraction of the solid residue with fresh solvent to maximize the yield.

  • Combine the liquid extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

This protocol details a two-step chromatographic purification of this compound from the crude extract.

Step 3.1: Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).

  • Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate), and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (based on Rf value and UV fluorescence) and concentrate them using a rotary evaporator.

Step 3.2: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • HPLC-grade methanol

  • HPLC-grade water

  • 0.1% Trifluoroacetic acid (TFA) or formic acid (optional, to improve peak shape)

Procedure:

  • Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with a starting mixture of methanol and water (e.g., 50:50).

  • Inject the sample and elute with a linear gradient of increasing methanol concentration (e.g., from 50% to 100% methanol over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 280 nm) and collect the peaks corresponding to this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Confirm the purity of the final product using analytical HPLC and its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Brevianamide Biosynthetic Pathway Generalized Biosynthetic Pathway of Brevianamides tryptophan L-Tryptophan brevianamide_f Brevianamide F (cyclo-(L-Trp-L-Pro)) tryptophan->brevianamide_f BvnA (NRPS) proline L-Proline proline->brevianamide_f prenylated_intermediate Prenylated Intermediate brevianamide_f->prenylated_intermediate Prenyltransferase oxidized_intermediate Oxidized Intermediates prenylated_intermediate->oxidized_intermediate Oxygenases (P450s) brevianamide_q This compound and other Brevianamides oxidized_intermediate->brevianamide_q Isomerase / Cyclase Experimental Workflow Production and Purification Workflow for this compound start Fungal Strain (e.g., Penicillium brevicompactum) fermentation Solid-State Fermentation (Czapek-Dox Agar, 28°C, 6-10 days) start->fermentation extraction Solvent Extraction (Ethyl Acetate / Methanol) fermentation->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column Chromatography (Hexane / Ethyl Acetate Gradient) crude_extract->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC (C18, Methanol / Water Gradient) enriched_fraction->prep_hplc pure_product Pure this compound (>95%) prep_hplc->pure_product analysis Analysis (Analytical HPLC, MS, NMR) pure_product->analysis

References

Application Notes and Protocols for In Vitro Assay Development for Brevianamide Q Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Potential Target Pathways and Biological Activities

Based on the activities of its analogs, Brevianamide Q could potentially interact with targets in the following pathways:

  • MAPK Signaling Pathway and Coagulation Cascade: Brevianamide F has been shown to exert antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.[2]

  • Mycobacterial Growth Inhibition: Brevianamide S exhibits selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting a novel antitubercular mechanism of action.[3][4]

  • General Antimicrobial and Cytotoxic Activity: As fungal secondary metabolites, brevianamides may also possess broader antimicrobial or cytotoxic activities.[1][5][6]

Quantitative Data Summary

The following table summarizes the reported biological activities of known brevianamides, which can serve as a benchmark for evaluating this compound.

CompoundActivityOrganism/Cell LineMeasurementValueReference
Brevianamide SAntitubercularMycobacterium bovis BCGMIC6.25 µg/mL[3]
Brevianamide FAntibacterialStaphylococcus aureus-Active[6]
Brevianamide FAntibacterialMicrococcus luteus-Active[6]
Brevianamide FAntifungalTrichophyton rubrum-Active[6]
Brevianamide FAntifungalCryptococcus neoformans-Active[6]
Brevianamide FAntifungalCandida albicans-Active[6]
Brevianamide AInsecticidalSpodoptera frugiperdaAntifeedantPotent[7]
Brevianamide AInsecticidalHeliothis virescensAntifeedantPotent[7]

Experimental Protocols

Protocol 1: In Vitro Antithrombotic Activity Assessment

This protocol is designed to evaluate the potential of this compound to modulate the coagulation cascade, based on the known activity of Brevianamide F.

Objective: To determine the effect of this compound on key parameters of the coagulation cascade in vitro.

Materials:

  • This compound

  • Human plasma

  • Thromboplastin reagent

  • Activated partial thromboplastin time (aPTT) reagent

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in buffer.

  • Prothrombin Time (PT) Assay: a. Pre-warm human plasma and thromboplastin reagent to 37°C. b. To a coagulometer cuvette, add 50 µL of human plasma and 10 µL of the this compound dilution (or vehicle control). c. Incubate for 2 minutes at 37°C. d. Add 100 µL of pre-warmed thromboplastin reagent to initiate coagulation. e. The coagulometer will measure the time taken for clot formation.

  • Activated Partial Thromboplastin Time (aPTT) Assay: a. Pre-warm human plasma and aPTT reagent to 37°C. b. To a coagulometer cuvette, add 50 µL of human plasma, 50 µL of aPTT reagent, and 10 µL of the this compound dilution (or vehicle control). c. Incubate for 3 minutes at 37°C. d. Add 50 µL of pre-warmed CaCl2 solution to initiate coagulation. e. The coagulometer will measure the time taken for clot formation.

  • Data Analysis: Compare the clotting times of samples treated with this compound to the vehicle control. An increase in PT or aPTT suggests an inhibitory effect on the coagulation cascade.

Protocol 2: Antitubercular Activity Screening

This protocol is adapted from the screening methods used for Brevianamide S to assess the potential of this compound against mycobacteria.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium bovis BCG.

Materials:

  • This compound

  • Mycobacterium bovis BCG strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

Methodology:

  • Preparation of Mycobacterial Inoculum: Grow M. bovis BCG in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.

  • Plate Preparation: a. Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate. b. Add 100 µL of this compound stock solution to the first well and perform serial two-fold dilutions across the plate. c. Add 10 µL of the adjusted mycobacterial inoculum to each well. d. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7 days.

  • MIC Determination: a. After incubation, add 30 µL of resazurin solution to each well. b. Incubate for an additional 24 hours. c. A color change from blue to pink indicates bacterial growth. d. The MIC is the lowest concentration of this compound that prevents this color change.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This general protocol can be used to assess the cytotoxic potential of this compound against various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used for the compound). d. Incubate for 48-72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting a dose-response curve.

Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Brevianamide_Q_Target Potential Target (e.g., RAF, MEK) Brevianamide_Q_Target->MEK Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental_Workflow_Antitubercular_Screening Start Start: Prepare M. bovis BCG Inoculum Prepare_Plates Prepare 96-well plates with This compound serial dilutions Start->Prepare_Plates Inoculate Inoculate plates with M. bovis BCG Prepare_Plates->Inoculate Incubate_7d Incubate at 37°C for 7 days Inoculate->Incubate_7d Add_Resazurin Add Resazurin solution to wells Incubate_7d->Add_Resazurin Incubate_24h Incubate for an additional 24 hours Add_Resazurin->Incubate_24h Read_Results Read results: Blue = Inhibition Pink = Growth Incubate_24h->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for antitubercular screening of this compound.

References

Application Notes and Protocols for Insecticidal Activity Screening of Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole alkaloids produced by fungi of the Penicillium and Aspergillus genera.[1] While the insecticidal properties of several natural products are well-documented, the bioactivity of many brevianamide congeners remains largely unexplored. Brevianamide A has demonstrated potent antifeedant activity against key lepidopteran pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[2][3] This has prompted interest in other members of the brevianamide family, such as Brevianamide Q, as potential leads for novel bio-insecticides.

These application notes provide a comprehensive framework for the systematic screening of this compound's insecticidal activity. The protocols outlined below are based on established methodologies for evaluating natural product insecticides and can be adapted for various insect species.

Data Presentation

Quantitative data from insecticidal assays are crucial for determining the potency and efficacy of a test compound. The following tables provide a template for summarizing key data points.

Table 1: Contact Toxicity of this compound against Spodoptera frugiperda (Larvae)

Concentration (µg/cm²)Number of InsectsMortality (%) at 24hMortality (%) at 48hLC50 (µg/cm²) (48h)
Control (Solvent)3000-
130DataData
1030DataDataCalculate
5030DataData
10030DataData

Table 2: Dietary Toxicity of this compound against Spodoptera frugiperda (Larvae)

Concentration (µg/g diet)Number of InsectsMortality (%) at 72hGrowth Inhibition (%)Antifeedant Index (%)IC50 (µg/g diet)
Control (Solvent)30000-
130DataDataData
1030DataDataDataCalculate
5030DataDataData
10030DataDataData

Experimental Protocols

Detailed methodologies for key insecticidal assays are provided below.

Rearing of Test Insects (Spodoptera frugiperda)
  • Source: Obtain a healthy, susceptible laboratory strain of Spodoptera frugiperda.

  • Diet: Rear larvae on an artificial diet at 25 ± 2°C, 65 ± 5% relative humidity, and a 16:8 h (light:dark) photoperiod.

  • Synchronization: Synchronize the developmental stage of the larvae to be used in the bioassays (e.g., third instar).

Contact Toxicity Bioassay

This assay evaluates the toxicity of this compound upon direct contact with the insect cuticle.

  • Preparation of Test Solutions: Dissolve this compound in an appropriate solvent (e.g., acetone) to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations.

  • Application: Apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of third instar larvae using a micro-applicator. The control group should be treated with the solvent alone.

  • Observation: Place the treated larvae individually in petri dishes with a piece of artificial diet. Record mortality at 24 and 48 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Dietary Toxicity Bioassay (Artificial Diet Incorporation)

This assay assesses the toxicity of this compound when ingested by the insect.

  • Preparation of Treated Diet: Incorporate this compound, dissolved in a small amount of solvent, into the artificial diet while it is cooling to achieve the desired final concentrations (µg/g of diet). The control diet should contain the solvent only.

  • Feeding: Place a pre-weighed amount of the treated diet and one third-instar larva into each well of a multi-well plate.

  • Observation: After 72 hours, record larval mortality, larval weight, and the weight of the remaining diet.

  • Data Analysis:

    • Mortality: Calculate the percentage mortality for each concentration.

    • Growth Inhibition (%): [(C - T) / C] * 100, where C is the mean weight gain of control larvae and T is the mean weight gain of treated larvae.

    • Antifeedant Index (%): [(A - B) / (A + B)] * 100, where A is the amount of control diet consumed and B is the amount of treated diet consumed.

    • Calculate the IC50 (concentration causing 50% growth inhibition).

Potential Mechanisms of Action and Signaling Pathways

While the specific mode of action for this compound is yet to be elucidated, alkaloids often exert their insecticidal effects through various mechanisms. Below are generalized diagrams of potential pathways that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis cluster_conclusion Conclusion bq This compound contact Contact Toxicity bq->contact dietary Dietary Toxicity bq->dietary insects Test Insects (e.g., S. frugiperda) insects->contact insects->dietary mortality Mortality Rates contact->mortality growth Growth Inhibition dietary->growth antifeedant Antifeedant Index dietary->antifeedant lc50 LC50 Calculation mortality->lc50 eval Efficacy Evaluation lc50->eval ic50 IC50 Calculation growth->ic50 antifeedant->eval ic50->eval

Caption: Experimental workflow for insecticidal screening of this compound.

signaling_pathway cluster_neuro Neurotoxic Pathway cluster_digestive Antifeedant/Digestive Pathway bq_neuro This compound (Hypothetical) receptor Nicotinic Acetylcholine Receptor (nAChR) bq_neuro->receptor Antagonist/Agonist channel Ion Channel Disruption receptor->channel paralysis Paralysis & Death channel->paralysis bq_digest This compound (Hypothetical) protease Midgut Proteases (e.g., Trypsin, Chymotrypsin) bq_digest->protease Inhibition digestion Inhibited Digestion protease->digestion starvation Starvation & Reduced Growth digestion->starvation

Caption: Potential insecticidal mechanisms of action for this compound.

References

Application Notes and Protocols: Gold(I)-Catalysis in the Synthesis of Brevianamide Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of gold(I)-catalysis in the synthesis of key precursors to the brevianamide family of alkaloids, with a focus on the expedited total synthesis of Brevianamide A. The methodologies presented are of significant interest for the construction of complex indole alkaloids and can serve as a foundational approach for the synthesis of related natural products, including Brevianamide Q.

Introduction

The brevianamide alkaloids, a class of fungal metabolites, exhibit a range of biological activities and possess a complex bicyclo[2.2.2]diazaoctane core. Their intricate molecular architecture has made them challenging synthetic targets. Recent advancements in gold(I)-catalysis have enabled a highly efficient and concise route to these molecules. Specifically, a gold(I)-catalyzed cascade reaction has been pivotal in the rapid assembly of the pseudoindoxyl motif and the creation of adjacent quaternary centers, key structural features of the brevianamides.[1][2][3] This approach significantly shortens the synthetic sequence compared to previous methods.[1][2][3]

Core Technology: Gold(I)-Catalyzed Cascade Reaction

The key transformation involves a gold(I)-catalyzed reaction of a 2-alkynyl phenylazide precursor with an alcohol, such as prenyl alcohol. This cascade process efficiently constructs the characteristic spirocyclic pseudoindoxyl core of the brevianamide alkaloids. The catalyst, typically a gold(I) complex with a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), activates the alkyne for subsequent nucleophilic attack.

Reaction Mechanism Overview

The proposed mechanism for this powerful transformation is depicted below. The gold(I) catalyst activates the alkyne, facilitating a 5-endo-dig cyclization. This is followed by a sequence of events including nucleophilic attack by the alcohol and a rearrangement to form the stable pseudoindoxyl product.

G A 2-Alkynyl Phenylazide D Alkyne Activation A->D Coordination B Prenyl Alcohol F Nucleophilic Attack B->F Addition C [Au(I)L]+ Catalyst C->D E Intramolecular Cyclization D->E 5-endo-dig E->F G Rearrangement Cascade F->G H Pseudoindoxyl Precursor G->H Formation of Quaternary Centers

Figure 1. Proposed mechanism for the gold(I)-catalyzed cascade reaction.

Quantitative Data Summary

The efficiency of the gold(I)-catalyzed synthesis of Brevianamide A precursors has been demonstrated through various studies. The following tables summarize the key quantitative data from a representative synthesis.

Table 1: Gold(I)-Catalyzed Synthesis of Pseudoindoxyl Intermediate

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Alkynyl Phenylazide(IPr)AuNTf2 (10)Prenyl Alcohol80147
2Acetylated Derivative(IPr)AuNTf2 (10)1,2-DCE80138

Table 2: Overall Yield for the Total Synthesis of Brevianamide A

Synthetic RouteNumber of Steps (LLS*)Overall Yield (%)Reference
Gold(I)-Catalyzed Route414[1][3]
Alternative Route68[2]

*LLS: Longest Linear Sequence

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Brevianamide A precursors using gold(I)-catalysis.

Experimental Workflow

The overall workflow for the synthesis is outlined below, starting from commercially available materials and culminating in the formation of the key pseudoindoxyl intermediate.

G cluster_synthesis Synthesis of 2-Alkynyl Phenylazide Precursor cluster_gold Gold(I)-Catalyzed Cascade Reaction cluster_endgame Completion of Brevianamide A Synthesis A Starting Materials (e.g., Amino Acid Derivatives) B Sonogashira Coupling A->B C Deprotection B->C D Acetylation C->D E 2-Alkynyl Phenylazide D->E F Precursor E I Reaction at 80°C F->I G Gold(I) Catalyst (IPr)AuNTf2 G->I H Prenyl Alcohol (Solvent & Reagent) H->I J Pseudoindoxyl Intermediate I->J K Intermediate J L IMDA Reaction K->L M Final Deprotection L->M N Brevianamide A M->N

Figure 2. Experimental workflow for the synthesis of Brevianamide A.
Protocol 1: Synthesis of the 2-Alkynyl Phenylazide Precursor

This protocol describes the multi-step synthesis of the key precursor for the gold-catalyzed reaction, starting from commercially available materials. The synthesis involves a Sonogashira coupling, followed by deprotection and acetylation.[2]

Materials:

  • 1-Azido-2-iodobenzene

  • Phthalimide-protected propargylamine derivative

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Methanolic ammonia

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a solution of 1-azido-2-iodobenzene and the phthalimide-protected propargylamine derivative in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ and CuI. Stir the reaction mixture at room temperature until completion (monitored by TLC). After completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the coupled product.

  • Phthalimide Deprotection: Dissolve the coupled product in methanolic ammonia and stir at room temperature. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Acetylation: Dissolve the resulting amine in DCM and add pyridine followed by acetic anhydride. Stir the reaction at room temperature until the starting material is consumed. Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the acetylated 2-alkynyl phenylazide precursor. The overall yield for these three steps is approximately 61%.[2]

Protocol 2: Gold(I)-Catalyzed Cascade Reaction to form the Pseudoindoxyl Intermediate

This protocol details the pivotal gold-catalyzed step for the construction of the pseudoindoxyl core.

Materials:

  • 2-Alkynyl phenylazide precursor

  • (IPr)AuNTf₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Prenyl alcohol

  • Anhydrous 1,2-dichloroethane (DCE) (optional, if not using prenyl alcohol as solvent)

  • Schlenk flask and standard Schlenk line techniques

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-alkynyl phenylazide precursor.

  • Add prenyl alcohol as the solvent.

  • Add the gold(I) catalyst, (IPr)AuNTf₂ (10 mol%).

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pseudoindoxyl intermediate. The isolated yield is typically around 47%.[1]

Conclusion

The application of gold(I)-catalysis represents a significant advancement in the synthesis of complex indole alkaloids like the brevianamides. The detailed protocols and data presented herein provide a practical guide for researchers in synthetic chemistry and drug discovery to utilize this powerful methodology. The efficiency and conciseness of this strategy open avenues for the synthesis of a variety of related natural products and their analogues for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Brevianamide Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information on the total synthesis of Brevianamide Q could be located in the current literature. This technical support center provides troubleshooting guides and FAQs based on the well-documented total syntheses of other members of the brevianamide alkaloid family, such as Brevianamides A, B, S, X, and Y. The principles and solutions presented here are likely applicable to the synthesis of other brevianamides and related indole alkaloids.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of complex natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during the total synthesis of brevianamide alkaloids.

1. Low Yield in the Intramolecular Diels-Alder Reaction for Bicyclo[2.2.2]diazaoctane Core Formation

Potential Cause Troubleshooting Steps
Suboptimal Base/Solvent System: The choice of base and solvent is critical for the efficiency of the Diels-Alder cyclization.For the cyclization of dehydrodeoxybrevianamide E, consider using methanolic KOH, which has been shown to give better results than aqueous LiOH.[1]
Decomposition of Starting Material or Intermediate: The diene intermediate can be unstable and prone to side reactions.Ensure rigorous exclusion of air and moisture from the reaction. Consider running the reaction under an inert atmosphere (e.g., argon or nitrogen). Lowering the reaction temperature may also help to minimize decomposition.
Reversibility of the Reaction: The Diels-Alder reaction can be reversible, especially at higher temperatures.Optimize the reaction time and temperature. Running the reaction for a shorter duration or at a lower temperature might favor the desired product.
Steric Hindrance: The conformation of the precursor may not favor the transition state for the intramolecular cycloaddition.While challenging to modify directly, computational modeling could provide insights into the favored conformations and transition state energies, potentially guiding the design of new precursors with improved reactivity.

2. Poor Diastereoselectivity in the Formation of the Bicyclo[2.2.2]diazaoctane Core

Potential Cause Troubleshooting Steps
Substrate Control: The inherent stereochemistry of the precursor dictates the facial selectivity of the Diels-Alder reaction.The diastereoselectivity of the intramolecular Diels-Alder reaction is often substrate-controlled. For instance, the cyclization of an indoxyl precursor typically leads to an anti-configured bicyclo[2.2.2]diazaoctane core, while an oxindole precursor can lead to a syn-configured core.[2] Carefully consider the stereochemistry of your synthetic intermediates.
Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio.Experiment with different solvents and reaction temperatures. While substrate control is often dominant, subtle variations in conditions can sometimes influence the selectivity.
Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control.Analyze the product distribution over time to determine if the reaction is under kinetic or thermodynamic control. This can be achieved by taking aliquots at different time points and analyzing the diastereomeric ratio.

3. Challenges in the Late-Stage Indole Oxidation and Semi-Pinacol Rearrangement

Potential Cause Troubleshooting Steps
Facial Selectivity of Oxidation: Oxidation of the indole ring often occurs on the less sterically hindered convex face, leading to the undesired diastereomer (e.g., Brevianamide B instead of A).[3][4]A bio-inspired approach involving an early-stage indole oxidation followed by a late-stage Diels-Alder reaction has been successful in overcoming this challenge to synthesize Brevianamide A.[3] Consider redesigning the synthetic route to avoid this late-stage oxidation.
Instability of Hydroxyindolenine Intermediate: The hydroxyindolenine intermediate can be unstable and prone to side reactions or rearrangement to the thermodynamically more stable oxindole.[5]Rapidly trap the unstable intermediate in situ. The successful synthesis of Brevianamide A involved a cascade reaction where the hydroxyindolenine intermediate was immediately converted to the final product.[3]
Low Yield of Semi-Pinacol Rearrangement: The rearrangement of the oxidized intermediate may not proceed efficiently.Optimize the reaction conditions, including the choice of acid or base catalyst and the solvent. The use of aqueous base has been shown to effectively promote the conversion of 'dehydro-brevianamide E' to Brevianamides A and B.[4]

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis is very low. What are the key areas to focus on for optimization?

A1: The overall yield of a multi-step synthesis is highly dependent on the efficiency of each step. For brevianamide synthesis, the key steps that often have the most significant impact on the overall yield are the construction of the bicyclo[2.2.2]diazaoctane core via the intramolecular Diels-Alder reaction and the late-stage oxidation/rearrangement steps. Focus your optimization efforts on these challenging transformations. Additionally, consider alternative synthetic strategies, such as the gold(I)-catalyzed cascade process reported for Brevianamide A, which achieved a higher overall yield in fewer steps.[6]

Q2: I am having trouble with the purification of my intermediates and final product. What strategies can I employ?

A2: Purification of indole alkaloids can be challenging due to their similar polarities and potential for degradation on silica gel. Consider the following:

  • Chromatography: If using normal-phase silica gel, try a range of eluent systems, including those with small amounts of a basic modifier like triethylamine to reduce tailing. Reverse-phase chromatography can also be an effective alternative.

  • Crystallization: If possible, crystallization is an excellent method for obtaining highly pure material on a large scale.

  • Salt Formation: Converting the alkaloid to a salt (e.g., with HCl or TFA) can sometimes facilitate purification by altering its solubility and chromatographic behavior.

Q3: Are there any general strategies to improve the scalability of my synthesis?

A3: Yes, several strategies can be employed to improve scalability:

  • Telescoping Reactions: Combine multiple synthetic steps into a one-pot procedure to minimize intermediate isolation and purification, which can significantly improve overall yield and reduce waste.

  • Chromatography-Free Purifications: Develop procedures that rely on crystallization or extraction rather than chromatography for purification, as chromatography can be a bottleneck on a larger scale.

  • Flow Chemistry: For certain steps, transitioning to a continuous flow setup can offer better control over reaction parameters, improve safety, and enhance throughput.

Quantitative Data

Table 1: Comparison of Reported Overall Yields for Brevianamide Total Syntheses

BrevianamideSynthetic StrategyNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
(+)-Brevianamide ABio-inspired cascade of (-)-dehydrobrevianamide E77.2[3][7]
(±)-Brevianamide AGold(I)-catalyzed cascade414[6]
Brevianamide SBidirectional strategy with Stille coupling and double aldol condensation8Not explicitly stated, but individual steps have reported yields.[8][9]
(+)-Brevianamide YHydroxyproline-guided cascade67.8[2]
(±)-Brevianamide XHydroxyproline-guided cascade610.3[2]

Experimental Protocols

Protocol 1: Bio-inspired Cascade for the Synthesis of (+)-Brevianamide A

This protocol is adapted from the work of Lawrence and coworkers.[3][4]

Step 1: Preparation of (-)-Dehydrobrevianamide E

The synthesis of the precursor, (-)-dehydrobrevianamide E, is a multi-step process starting from commercially available materials. For detailed procedures, please refer to the supporting information of the original publication.

Step 2: Cascade Reaction to (+)-Brevianamide A and B

  • To a solution of (-)-dehydrobrevianamide E in a suitable solvent (e.g., aqueous base), add the base (e.g., LiOH or KOH) at room temperature.

  • Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with an appropriate acid (e.g., aqueous HCl).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate Brevianamide A and Brevianamide B. A diastereomeric ratio of approximately 93:7 (A:B) has been reported for this reaction.[4]

Visualizations

Biosynthetic_Pathway cluster_0 Core Biosynthesis cluster_1 Divergent Pathways Tryptophan Tryptophan Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E Tryptophan->Dehydrodeoxybrevianamide E Multiple Steps Indole Oxidation Indole Oxidation Dehydrodeoxybrevianamide E->Indole Oxidation Early Oxidation Diels-Alder Diels-Alder Dehydrodeoxybrevianamide E->Diels-Alder Early Cycloaddition Dehydrobrevianamide E Dehydrobrevianamide E Indole Oxidation->Dehydrobrevianamide E syn-Bicyclo[2.2.2]diazaoctane syn-Bicyclo[2.2.2]diazaoctane Diels-Alder->syn-Bicyclo[2.2.2]diazaoctane Rearrangement & Diels-Alder Rearrangement & Diels-Alder Dehydrobrevianamide E->Rearrangement & Diels-Alder Cascade Oxindole Formation Oxindole Formation Dehydrobrevianamide E->Oxindole Formation Rearrangement Brevianamide A/B Brevianamide A/B Rearrangement & Diels-Alder->Brevianamide A/B Oxidation Oxidation syn-Bicyclo[2.2.2]diazaoctane->Oxidation Late Oxidation Brevianamide X Brevianamide X Oxidation->Brevianamide X Diels-Alder Diels-Alder Oxindole Formation->Diels-Alder anti-selective Brevianamide Y Brevianamide Y Diels-Alder ->Brevianamide Y

Caption: Generalized biosynthetic pathway for brevianamide alkaloids.

Experimental_Workflow Start Start Dissolve Dehydrobrevianamide E Dissolve Dehydrobrevianamide E Start->Dissolve Dehydrobrevianamide E End End Add Aqueous Base (e.g., LiOH) Add Aqueous Base (e.g., LiOH) Dissolve Dehydrobrevianamide E->Add Aqueous Base (e.g., LiOH) Stir at Room Temperature Stir at Room Temperature Add Aqueous Base (e.g., LiOH)->Stir at Room Temperature Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at Room Temperature->Monitor by TLC/LC-MS Reaction Complete? Reaction Complete? Monitor by TLC/LC-MS->Reaction Complete? Check for consumption of starting material Reaction Complete?->Stir at Room Temperature No Neutralize with Acid Neutralize with Acid Reaction Complete?->Neutralize with Acid Yes Extract with Organic Solvent Extract with Organic Solvent Neutralize with Acid->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Purify by Column Chromatography Purify by Column Chromatography Dry and Concentrate->Purify by Column Chromatography Isolate Brevianamide A and B Isolate Brevianamide A and B Purify by Column Chromatography->Isolate Brevianamide A and B Isolate Brevianamide A and B->End

Caption: Experimental workflow for the cascade synthesis of Brevianamide A and B.

Diels_Alder_Selectivity Precursor Diels-Alder Precursor Indoxyl Intermediate Oxindole Intermediate Outcome Stereochemical Outcome anti-Diastereomer (e.g., Brevianamide A/B/Y) syn-Diastereomer (e.g., Brevianamide X) Precursor:f0->Outcome:f0 Favored Pathway Precursor:f1->Outcome:f1 Favored Pathway

Caption: Factors influencing Diels-Alder stereoselectivity.

References

Overcoming diastereoselectivity issues in Brevianamide Q synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in the synthesis of Brevianamide Q and related compounds. The information is targeted toward researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge concerning diastereoselectivity in the total synthesis of brevianamide alkaloids like Brevianamide A?

The principal challenge has been controlling the stereochemistry during the formation of the bicyclo[2.2.2]diazaoctane core.[1][2][3] Historically, many synthetic routes attempting to produce Brevianamide A have instead yielded its diastereomer, Brevianamide B, as the major product.[1][2] This is primarily due to an inherent facial selectivity in key cyclization reactions.[2]

Q2: What is the key reaction that determines the diastereoselectivity in many Brevianamide syntheses?

The intramolecular Diels-Alder reaction is a crucial step that forges the bicyclo[2.2.2]diazaoctane core and is often the primary determinant of diastereoselectivity.[4] The stereochemical outcome of this reaction is highly dependent on the oxidation state of the indole precursor and the reaction conditions.[4][5]

Q3: How does the oxidation state of the indole precursor influence the diastereoselectivity of the Diels-Alder reaction?

The oxidation state of the indole ring system is a critical factor. Computational studies and experimental evidence have shown that:

  • Unoxidized Indole Intermediate (e.g., intermediate 8 in some studies): Tends to exhibit moderate syn-diastereoselectivity in the Sammes-type intramolecular Diels-Alder reaction.[4]

  • Oxidized Indole Intermediate (Indoxyl Ring System, e.g., precursor 7): The Diels-Alder reaction is expected to be inherently anti-diastereoselective.[4][5] This anti-selectivity is crucial for obtaining the desired stereochemistry of Brevianamide A.

Q4: Is an enzyme (Diels-Alderase) necessary to control the diastereoselectivity in the biosynthesis of Brevianamides?

While Diels-Alderase enzymes have been identified in the biosynthesis of other related alkaloids, their involvement in brevianamide biosynthesis has been a topic of debate.[4][5] Recent successful total syntheses of Brevianamide A, which achieve high diastereoselectivity under abiotic conditions, suggest that enzymatic control may not be necessary to explain the stereochemical outcome observed in nature.[2] The inherent substrate-controlled, anti-diastereoselective nature of the Diels-Alder reaction of the oxidized intermediate appears to be the dominant factor.[4][5]

Q5: What is the significance of a biomimetic approach in overcoming diastereoselectivity issues?

A biomimetic strategy, which mimics the proposed biosynthetic pathway, has proven highly effective.[1][2] By following a modified biosynthetic hypothesis that involves a late-stage, substrate-controlled, anti-diastereoselective Diels-Alder reaction, researchers have successfully synthesized Brevianamide A with high diastereoselectivity.[2][4] This approach often involves a cascade reaction from a key intermediate, such as dehydro-brevianamide E.[2]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in the Intramolecular Diels-Alder Reaction, Favoring the Undesired Diastereomer (e.g., Brevianamide B).

Possible Cause: The synthetic strategy may be employing a late-stage intramolecular Diels-Alder reaction on an unoxidized indole intermediate, which inherently favors the syn-diastereomer.[4] In some reported syntheses, this has led to diastereomeric ratios favoring the undesired product.[4]

Troubleshooting Suggestions:

  • Adopt a Biomimetic Approach: Redesign the synthesis to proceed through an oxidized indole intermediate (indoxyl system) prior to the Diels-Alder cyclization. This has been shown to inherently favor the desired anti-diastereoselectivity.[4][5]

  • Utilize a Cascade Reaction: Employ a strategy where a precursor like dehydro-brevianamide E is converted to the desired product in a cascade of reactions, including a semi-pinacol rearrangement and the key Diels-Alder cyclization.[2]

  • Optimize Reaction Conditions: While the substrate's oxidation state is key, reaction conditions can still play a role. For the cyclization of (+)-dehydrodeoxybrevianamide E, methanolic KOH was found to give better results than aqueous LiOH.[4]

Problem 2: Exclusive Formation of the Undesired Diastereomer (Brevianamide B or Y) During Oxidation and Rearrangement Steps.

Possible Cause: The oxidation of certain indole intermediates can exhibit exclusive selectivity for the less sterically encumbered convex face.[2] A subsequent stereospecific rearrangement can then lead to the undesired diastereomeric framework.[5] For instance, oxidation of a specific indole intermediate with an oxaziridine followed by acid treatment was found to exclusively form (±)-brevianamide Y.[5]

Troubleshooting Suggestions:

  • Alter the Timing of Oxidation: As demonstrated in successful biomimetic syntheses, performing the indole oxidation at an earlier stage to form an intermediate like dehydrodeoxybrevianamide E, which then undergoes a cascade to the final product, can bypass this issue.[2][4]

  • Investigate Different Oxidizing Agents: While a specific oxaziridine led to Brevianamide Y, exploring other oxidizing agents might alter the selectivity, although changing the overall synthetic strategy is likely more effective.

Quantitative Data on Diastereoselectivity

The following tables summarize the diastereomeric ratios (d.r.) achieved in various synthetic approaches to brevianamide alkaloids.

Synthetic Strategy Key Intermediate Reaction Conditions Product(s) Diastereomeric Ratio (d.r.) Reference
Williams et al. (1998)Unoxidized Indole (8)Not specifiedBrevianamide B type2:1 (undesired:desired)[4]
Simpkins et al. (2009)Cationic Double-CyclizationNot specifiedent-Brevianamide B type4:1 (undesired:desired)[4]
Lawrence et al. (2020)Dehydro-brevianamide EAqueous baseBrevianamide A : Brevianamide B93:7[2]
Smith and XuNot specifiedInherently anti-diastereoselective final Diels-AlderBrevianamide ANot specified, but successful[5]
Unified Synthesis(+)-Dehydrodeoxybrevianamide E (9)Methanolic KOHsyn-product (14) : anti-product (6)57:43[4]

Key Experimental Protocols

Protocol 1: Biomimetic Synthesis of Brevianamide A and B from Dehydro-brevianamide E

This protocol is based on the successful total synthesis reported by Lawrence and coworkers.[2]

Objective: To synthesize Brevianamide A with high diastereoselectivity via a biomimetic cascade reaction.

Starting Material: Dehydro-brevianamide E

Reagents and Conditions:

  • Aqueous base (e.g., LiOH in water, as a starting point, though other bases can be screened).

  • Solvent: Water

Procedure:

  • Dissolve dehydro-brevianamide E in an aqueous basic solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed. The reaction involves a cascade of ring opening, semi-pinacol rearrangement, tautomerization, and an intramolecular Diels-Alder cyclization.

  • Upon completion, perform an aqueous workup and extract the products with a suitable organic solvent.

  • Purify the products by chromatography to separate Brevianamide A and Brevianamide B.

Expected Outcome: Formation of Brevianamide A and B in a diastereomeric ratio of approximately 93:7.[2]

Protocol 2: Diels-Alder Cyclization of (+)-Dehydrodeoxybrevianamide E

This protocol is based on the unified synthetic strategy for brevianamide alkaloids.[4]

Objective: To perform the Diels-Alder cyclization of (+)-dehydrodeoxybrevianamide E to form the bicyclo[2.2.2]diazaoctane core.

Starting Material: (+)-Dehydrodeoxybrevianamide E (9)

Reagents and Conditions:

  • Potassium hydroxide (KOH)

  • Solvent: Methanol

Procedure:

  • Dissolve (+)-dehydrodeoxybrevianamide E in methanol.

  • Add a solution of methanolic KOH.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or gentle heating) and monitor its progress.

  • Once the reaction is complete, neutralize the mixture and perform a standard workup.

  • Isolate and purify the syn and anti diastereomers (14 and 6, respectively) using column chromatography.

Expected Outcome: Isolation of the racemic syn- and anti-configured bicyclo[2.2.2]diazaoctane products in a combined yield of 53%, with a modest syn-diastereoselectivity (d.r. 57:43).[4]

Visualized Workflows and Pathways

G cluster_0 Historical Synthetic Challenges cluster_1 Biomimetic Solution A Unoxidized Indole Intermediate B Intramolecular Diels-Alder A->B C Undesired 'syn' Diastereomer (e.g., Brevianamide B) B->C Major Product D Low Diastereoselectivity (e.g., d.r. 2:1 or 4:1) B->D E Dehydrodeoxybrevianamide E F Early Indole Oxidation E->F G Oxidized Intermediate (Indoxyl System) F->G H Late-stage, Substrate-controlled Intramolecular Diels-Alder G->H I Desired 'anti' Diastereomer (Brevianamide A) H->I Major Product J High Diastereoselectivity (e.g., d.r. 93:7) H->J

Caption: Comparison of synthetic strategies for Brevianamide synthesis.

G cluster_0 Troubleshooting Workflow: Low Diastereoselectivity A Problem: Low d.r. favoring undesired diastereomer B Is the Diels-Alder reaction performed on an unoxidized indole? A->B C Solution: Redesign synthesis to proceed through an oxidized intermediate (biomimetic approach). B->C Yes D Consider optimizing reaction conditions (e.g., base, solvent) , but redesign is preferred. B->D No

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Brevianamide Q Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevianamide Q. This resource provides guidance on assessing the stability and degradation of this compound in various solvents. As a member of the spiro-oxindole alkaloid family, its stability can be influenced by factors such as solvent polarity, pH, light, and temperature. This guide offers troubleshooting advice and standardized protocols to assist researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For short-term storage and immediate use, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended for initial stock solutions due to their good solubilizing power for complex organic molecules. For chromatographic purposes and some assays, methanol and acetonitrile are commonly used. However, the long-term stability in these solvents has not been extensively reported, and it is crucial to perform your own stability studies for the duration of your experiments.

Q2: How should I prepare this compound solutions for my experiments?

A2: It is advisable to prepare fresh solutions of this compound for each experiment to minimize potential degradation. If a stock solution is required, it should be stored at -20°C or lower, protected from light. Before use, the solution should be allowed to warm to room temperature slowly and vortexed gently to ensure homogeneity.

Q3: Is this compound sensitive to light?

A3: Many indole alkaloids exhibit photosensitivity. Therefore, it is recommended to handle this compound and its solutions in low-light conditions. Use amber vials or wrap containers with aluminum foil to protect them from light exposure, especially during storage and long experiments.

Q4: How does pH affect the stability of this compound?

A4: Spiro-oxindole alkaloids can be susceptible to isomerization or degradation under acidic or basic conditions. The spiro center can be particularly labile. It is critical to control the pH of aqueous buffers used in your experiments. A forced degradation study across a range of pH values is recommended to understand its stability profile.

Q5: What are the likely degradation products of this compound?

A5: Without specific studies on this compound, potential degradation pathways for spiro-oxindole alkaloids may include hydrolysis of amide bonds, oxidation of the indole nucleus, and epimerization at the spiro center. Forced degradation studies coupled with analytical techniques like LC-MS are necessary to identify the specific degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results or loss of activity over time Degradation of this compound in the chosen solvent.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its viability over time under your storage conditions. Consider using a different solvent with known better stability for similar compounds.
Appearance of new peaks in HPLC chromatogram This compound is degrading or isomerizing.Analyze the sample using LC-MS to identify the new peaks. Review the handling and storage procedures to minimize exposure to light, elevated temperature, or incompatible pH. Conduct a forced degradation study to intentionally generate and identify potential degradation products.
Poor solubility in the desired solvent The polarity of the solvent is not suitable for this compound.Try preparing a concentrated stock solution in a strong organic solvent like DMSO first, and then dilute it into your final experimental medium. Use of co-solvents might also improve solubility. Always check for precipitation after dilution.
Discoloration of the solution This could indicate oxidation or other chemical degradation.Ensure that the solvents are degassed and of high purity. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and to generate potential degradation products for analytical method validation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 70°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection Wavelength: Determine the UV maximum absorbance of this compound by scanning a dilute solution from 200-400 nm.

  • Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Data Presentation

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Solubility of this compound in Different Solvents (User-generated data)

Solvent Temperature (°C) Solubility (mg/mL) Observations
Methanol25[User Data][e.g., Clear solution]
Acetonitrile25[User Data][e.g., Slight precipitation]
DMSO25[User Data][e.g., Fully soluble]
Water (pH 7.4)25[User Data][e.g., Insoluble]

Table 2: Summary of Forced Degradation Studies of this compound (User-generated data)

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h[User Data][User Data][User Data]
0.1 M NaOH, 60°C, 24h[User Data][User Data][User Data]
3% H₂O₂, RT, 24h[User Data][User Data][User Data]
Heat (Solid), 70°C, 48h[User Data][User Data][User Data]
Photolytic[User Data][User Data][User Data]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress therm Thermal (70°C solid, 60°C solution) prep->therm Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze base->hplc Analyze oxid->hplc Analyze therm->hplc Analyze photo->hplc Analyze lcms LC-MS for Degradant Identification hplc->lcms Characterize unknowns stability Determine Stability Profile hplc->stability pathway Elucidate Degradation Pathway lcms->pathway

Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products BrevianamideQ This compound Hydrolysis Hydrolyzed Products (Amide bond cleavage) BrevianamideQ->Hydrolysis Acid/Base Oxidation Oxidized Products (e.g., N-oxide, hydroxylated indole) BrevianamideQ->Oxidation Oxidizing Agent (e.g., H2O2) Isomerization Epimers (at spiro center) BrevianamideQ->Isomerization pH, Solvent

Hypothetical Degradation Pathways for this compound.

Troubleshooting low signal in LC-MS detection of Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS detection of Brevianamide Q. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their experiments, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for this compound, or the signal is extremely low. Where should I start troubleshooting?

A1: A complete loss of signal often points to a singular critical issue. A systematic check of the entire workflow, from sample to detector, is the most effective approach. Begin by verifying the overall system health before delving into method-specific parameters.

Q2: What are the most common reasons for a low signal-to-noise ratio for this compound?

A2: Low signal-to-noise can be caused by several factors including high chemical background, ion suppression from the sample matrix, or suboptimal ionization of the analyte. A dirty ion source or contaminated mobile phase are frequent culprits.

Q3: How can I confirm my LC-MS system is performing correctly before troubleshooting my specific this compound method?

A3: Inject a well-characterized standard compound that you know performs well on your system. This system suitability test will help you determine if the issue is with the instrument itself or with your specific methodology for this compound.[1]

Q4: Could the problem be related to the sample preparation of this compound?

A4: Absolutely. Inefficient extraction, inadequate removal of matrix components, or poor solubility of this compound in the final injection solvent can all lead to a low signal.[1][2]

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Initial Instrument and System Checks

Before modifying method parameters, ensure the LC-MS system is performing optimally.

  • System Suitability Test: Analyze a known standard compound to confirm the instrument is meeting sensitivity specifications.[1]

  • Check for Leaks and Blockages: Inspect the LC system for any leaks or pressure fluctuations that could affect spray stability and signal consistency.[1]

  • Ion Source Cleaning: A contaminated ion source is a common cause of poor signal. Follow your manufacturer's guidelines for cleaning the ion source components.

  • Mass Calibration: Ensure the mass spectrometer is properly calibrated.

Step 2: Method and Sample Optimization

If the system is performing correctly, focus on the analytical method and sample preparation.

  • Sample Preparation:

    • Solubility: Ensure this compound is fully dissolved in the injection solvent. Consider a solvent with a higher organic content if solubility is an issue.

    • Sample Cleanup: Complex matrices can cause ion suppression. Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2]

  • Chromatography:

    • Mobile Phase: The pH and organic content of the mobile phase can significantly affect ionization efficiency. For compounds like brevianamides, which are amenable to positive ion electrospray, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is a good starting point to promote protonation.[1]

    • Column Choice: Ensure you are using an appropriate column chemistry (e.g., C18) and that the column is not degraded or clogged.

  • Mass Spectrometry:

    • Ionization Mode: Brevianamides, being cyclic peptides, are generally well-suited for positive mode electrospray ionization (ESI+).[3][4]

    • Source Parameters: Optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. These are instrument-dependent, so a systematic optimization is recommended.

    • Fragmentation (for MS/MS): If performing tandem mass spectrometry, ensure the correct precursor ion is selected and that the collision energy is optimized for the desired fragment ions. While specific data for this compound is limited, related compounds like Brevianamide A show a characteristic loss of CO (28 Da).[1][4] This can be a useful starting point for identifying potential fragment ions.

Experimental Protocols

Protocol 1: Basic LC-MS Analysis of this compound

This protocol provides a starting point for developing a robust analytical method.

  • Objective: To detect and quantify this compound using a Reverse-Phase HPLC system coupled to a Mass Spectrometer.

  • Materials:

    • This compound reference standard

    • LC-MS grade Acetonitrile (ACN)

    • LC-MS grade Water

    • LC-MS grade Formic Acid (FA)

    • Sample containing this compound, extracted and filtered.

  • LC Parameters (Suggested Starting Point):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters (Suggested Starting Point for ESI+):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas: 30 - 50 psi

    • Drying Gas Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Scan Range (Full Scan): m/z 100 - 1000

    • For MS/MS: Select the appropriate precursor ion for this compound and optimize collision energy.

Data Presentation

Table 1: Illustrative Data on MS Parameter Optimization

The following table provides an example of how to systematically optimize MS source parameters. The values presented are for illustrative purposes and optimal conditions will be instrument-dependent.

ParameterSetting 1Signal IntensitySetting 2Signal IntensitySetting 3Signal Intensity
Nebulizer Gas 30 psi2.9 x 10⁵40 psi4.5 x 10⁵50 psi4.1 x 10⁵
Drying Gas Flow 8 L/min3.3 x 10⁵10 L/min4.8 x 10⁵12 L/min4.6 x 10⁵
Drying Gas Temp. 250 °C2.1 x 10⁵300 °C4.3 x 10⁵350 °C5.1 x 10⁵

Note: Data is illustrative. Optimal values are instrument-dependent.[1]

Visualizations

Troubleshooting Workflow for Low LC-MS Signal

Low_Signal_Troubleshooting start Low or No Signal for this compound system_check Perform System Suitability Test with a Known Standard start->system_check system_ok System Performance OK? system_check->system_ok fix_system Troubleshoot General LC-MS System Issues (Leaks, Contamination, Calibration) system_ok->fix_system No sample_prep Review Sample Preparation system_ok->sample_prep Yes fix_system->system_check solubility Check this compound Solubility in Injection Solvent sample_prep->solubility cleanup Improve Sample Cleanup (SPE, LLE) sample_prep->cleanup lc_method Optimize LC Method solubility->lc_method cleanup->lc_method mobile_phase Adjust Mobile Phase (pH, Organic Content) lc_method->mobile_phase column Check Column Performance and Chemistry lc_method->column ms_method Optimize MS Method mobile_phase->ms_method column->ms_method ionization Confirm Correct Ionization Mode (ESI+ Recommended) ms_method->ionization source_params Optimize Source Parameters (Voltage, Gas, Temp) ms_method->source_params fragmentation Optimize Collision Energy (for MS/MS) ms_method->fragmentation end Signal Restored ionization->end source_params->end fragmentation->end

Caption: A step-by-step workflow for troubleshooting low signal in LC-MS analysis.

Potential Causes of Ion Suppression in ESI

Ion_Suppression esi_droplet Electrospray Droplet (Analyte + Matrix Components) competition Competition for Surface Access and Charge esi_droplet->competition high_surface_tension Increased Surface Tension competition->high_surface_tension viscosity_change Changes in Viscosity competition->viscosity_change ion_pairing Analyte-Matrix Ion Pairing competition->ion_pairing result Reduced Gas-Phase Analyte Ions (Low Signal) competition->result

Caption: Mechanisms of ion suppression in electrospray ionization.

References

Technical Support Center: Optimizing Cell Culture Conditions for Brevianamide Q Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevianamide Q bioassays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell culture conditions and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are recommended for starting a this compound bioassay?

A1: The choice of cell line will depend on the specific research question. For initial cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended. Based on the activity of related compounds like Brevianamide A, which has shown cytotoxicity in mammalian lung cells, including a lung cancer cell line (e.g., A549) could be a good starting point.[1] For mechanistic studies, the selection should be guided by the hypothesized target pathway. If investigating pathways similar to other brevianamides, such as the MAPK signaling pathway, cell lines where this pathway is well-characterized (e.g., HeLa, HEK293) would be appropriate.[2]

Q2: What are the optimal cell seeding densities for a this compound cytotoxicity assay?

A2: Optimal seeding density is critical for reproducible results and can vary significantly between cell lines. It is crucial to determine the growth kinetics of your chosen cell line to ensure cells are in the logarithmic growth phase during the assay.[3] A typical starting point for a 96-well plate is between 5,000 and 10,000 cells per well. A cell titration experiment is highly recommended to determine the ideal density where cells do not become over-confluent by the end of the experiment.

Q3: What type of culture medium and supplements should I use?

A3: The culture medium should be selected based on the requirements of the specific cell line. Standard media such as DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is a common starting point. However, it is important to be aware that components in the serum can sometimes interact with test compounds. For mechanistic studies, a reduced-serum or serum-free medium may be considered after initial characterization.

Q4: How long should I expose the cells to this compound?

A4: The incubation time will depend on the expected mechanism of action. For cytotoxic effects, a common initial time point is 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for observing the desired biological effect.

Q5: How can I be sure my this compound is pure and active?

A5: The purity of the compound is critical. It is recommended to verify the purity of your this compound stock using analytical methods such as HPLC or LC-MS. To confirm its activity, you can include a positive control in your assay. While a specific positive control for this compound is not established, a well-characterized cytotoxic agent like Doxorubicin or a related compound from the brevianamide family with known activity could be used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell distribution in the well ("edge effect").After seeding, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.[3]
Pipetting errors.Use calibrated pipettes and ensure proper mixing of cell suspensions and reagents.[5]
No observable effect of this compound Compound inactivity or degradation.Verify compound purity and integrity. Prepare fresh stock solutions.[5]
Incorrect concentration range.Perform a wider dose-response curve, from nanomolar to high micromolar ranges.
Short incubation time.Increase the exposure time (e.g., up to 72 hours).
Cell line is resistant.Test on a different, potentially more sensitive, cell line.
"U-shaped" or other non-sigmoidal dose-response curve Compound precipitation at high concentrations.Visually inspect wells with high concentrations for precipitates. Determine the solubility of this compound in your culture medium.
Off-target effects at high concentrations.Focus on the lower, more specific concentration range for mechanistic studies.
Cell proliferation at very low doses (hormesis).This can be a real biological effect. If reproducible, it warrants further investigation.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range.
Changes in media or serum batches.Test new batches of media and serum before use in critical experiments.
Cells are not in a healthy, logarithmic growth phase.Monitor cell morphology and ensure consistent growth phase at the start of each experiment.[3]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Culture your chosen cell line to ~80% confluency. Harvest the cells using standard trypsinization methods and resuspend in fresh, pre-warmed culture medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a serial dilution of the cell suspension. For a 96-well plate, typical seeding densities to test range from 1,000 to 20,000 cells per well.

  • Plating: Seed the different cell densities in a 96-well plate.

  • Incubation: Incubate the plate for your intended assay duration (e.g., 24, 48, or 72 hours).

  • Analysis: At the end of the incubation period, measure cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®).

  • Selection: Choose the seeding density that results in ~80-90% confluency at the end of the assay, ensuring cells are still in their logarithmic growth phase.

Protocol 2: Cytotoxicity Bioassay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Example Seeding Densities for Common Cell Lines (96-well plate)

Cell LineSeeding Density (cells/well)
A5495,000 - 10,000
HeLa3,000 - 7,000
HEK2938,000 - 15,000
MCF-76,000 - 12,000

Note: These are starting recommendations. Optimal densities should be determined experimentally.

Table 2: Example IC50 Values of Related Brevianamides in Different Assays

CompoundAssay/Cell LineIC50 (µg/mL)Reference
Brevianamide SM. bovis BCG6.25[6]
Brevianamide F(Cytotoxicity data not specified in provided search results)-
Brevianamide A(Insecticidal activity, cytotoxicity in lung cells mentioned but no IC50 provided)-[1]

Note: This table is for comparative purposes with related compounds, as specific data for this compound is not currently available in the provided search results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Seeding_Optimization 2. Seeding Density Optimization Cell_Culture->Seeding_Optimization Cell_Seeding 3. Seed Cells for Assay Seeding_Optimization->Cell_Seeding Compound_Prep 4. Prepare this compound Serial Dilutions Cell_Seeding->Compound_Prep Cell_Treatment 5. Treat Cells with This compound Compound_Prep->Cell_Treatment Incubation 6. Incubate (e.g., 24-72h) Cell_Treatment->Incubation Viability_Assay 7. Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 8. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for a this compound cytotoxicity bioassay.

Troubleshooting_Logic Start Inconsistent Results Check_Cells Cell Health & Passage Number Start->Check_Cells First, check... Check_Reagents Media/Serum Batches Check_Cells->Check_Reagents If cells are consistent... Solution_Cells Use low passage cells and monitor morphology. Check_Cells->Solution_Cells Check_Protocol Experimental Protocol (e.g., incubation time, plating) Check_Reagents->Check_Protocol If reagents are consistent... Solution_Reagents Validate new reagent lots. Check_Reagents->Solution_Reagents Check_Compound Compound Integrity Check_Protocol->Check_Compound If protocol is consistent... Solution_Protocol Ensure consistent execution of the protocol. Check_Protocol->Solution_Protocol Solution_Compound Prepare fresh compound stocks. Check_Compound->Solution_Compound

Caption: A logical flow for troubleshooting inconsistent bioassay results.

MAPK_Pathway Brevianamide Brevianamide Compound (e.g., Brevianamide F) Receptor Cell Surface Receptor Brevianamide->Receptor Modulates RAF1 RAF1 Receptor->RAF1 MAP2K7 MAP2K7 RAF1->MAP2K7 MAPK_p38 MAPK14 (p38) MAP2K7->MAPK_p38 MAPK_JNK MAPK8 (JNK) MAP2K7->MAPK_JNK Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) MAPK_p38->Cellular_Response MAPK_JNK->Cellular_Response

Caption: Potential MAPK signaling pathway modulation by brevianamides.[2]

References

Technical Support Center: Brevianamide Q Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, the total synthesis of a specific compound designated "Brevianamide Q" has not been detailed in peer-reviewed literature. This technical support center addresses common scale-up challenges for the synthesis of brevianamide alkaloids, using a proposed synthetic pathway for a hypothetical this compound, based on the unified biomimetic strategy successfully applied to other members of this family, such as Brevianamide A, B, X, and Y.

This guide is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the bicyclo[2.2.2]diazaoctane core of brevianamide alkaloids?

A1: The most successful and convergent strategy is a biomimetic approach that involves a late-stage cascade reaction. This cascade typically includes a semi-pinacol rearrangement and an intramolecular Diels-Alder cycloaddition from a common precursor, (+)-dehydrodeoxybrevianamide E.[1] This method has been effectively used in the total synthesis of all known bicyclo[2.2.2]diazaoctane brevianamides.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of brevianamide alkaloids?

A2: The primary challenges include:

  • Controlling Diastereoselectivity: The key intramolecular Diels-Alder reaction can produce multiple diastereomers. Achieving high selectivity for the desired product is a significant hurdle.[1]

  • Reaction Yields: Some steps, particularly the final cascade and certain deprotection or coupling reactions, may have modest yields which become more problematic on a larger scale.

  • Purification: The separation of closely related diastereomers and intermediates can be difficult and may require multiple chromatographic steps, which is not ideal for large-scale production.[1]

  • Intermediate Stability: Some intermediates in the proposed biosynthetic pathways can be unstable, making their isolation and handling on a large scale challenging.[3]

  • Reagent Cost and Safety: Scaling up requires larger quantities of reagents, some of which may be expensive or hazardous, necessitating careful process safety considerations.

Q3: How can I improve the diastereoselectivity of the final cascade reaction?

A3: The diastereoselectivity of the biomimetic Diels-Alder reaction is highly dependent on the substrate and reaction conditions. For the synthesis of Brevianamide A and B, the use of aqueous LiOH was found to favor the desired anti-diastereomer.[1] For other analogues, a switch in solvent or base could alter the selectivity. It is crucial to perform small-scale optimizations of base, solvent, temperature, and reaction time.

Troubleshooting Guides

Problem 1: Low Yield in the Biomimetic Cascade Reaction

Question: I am attempting the final biomimetic cascade to form the bicyclo[2.2.2]diazaoctane core of this compound from a dehydrodeoxybrevianamide E analogue, but my yields are consistently low (<30%). What are the potential causes and how can I troubleshoot this?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Base/Solvent System The choice of base and solvent is critical for the semi-pinacol rearrangement and subsequent Diels-Alder reaction. While aqueous LiOH is effective for some brevianamides, your substrate may require different conditions.[1] Try screening other bases such as methanolic KOH, which has been used successfully in related systems.[1]
Intermediate Decomposition The hydroxyindolenine intermediate formed during the reaction can be unstable. Ensure stringent anaerobic conditions and control the reaction temperature carefully. Quench the reaction as soon as TLC or LC-MS indicates consumption of the starting material to prevent product degradation.
Sub-optimal Reaction Concentration The intramolecular Diels-Alder reaction can be sensitive to concentration. If the concentration is too high, intermolecular side reactions may occur. If it is too low, the reaction rate may be impractically slow. Experiment with a range of concentrations (e.g., 0.1 M, 0.05 M, 0.01 M).
Incomplete Reaction Monitor the reaction progress closely using an appropriate analytical technique (e.g., LC-MS). If the reaction stalls, a slight increase in temperature or addition of more base may be necessary. However, be cautious as this can also lead to decomposition.

Experimental Protocol: Biomimetic Cascade for Brevianamide A and B

This protocol is adapted from the successful synthesis of Brevianamides A and B and can be used as a starting point for the synthesis of this compound.[1]

  • Dissolve the (+)-dehydrodeoxybrevianamide E precursor in a mixture of THF and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of aqueous lithium hydroxide (LiOH) dropwise. The number of equivalents will need to be optimized for your specific substrate, but a good starting point is 2-5 equivalents.

  • Stir the reaction at 0 °C and monitor its progress by LC-MS.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow: Low Cascade Yield

G start Low Yield in Cascade Reaction cause1 Incorrect Base/Solvent? start->cause1 cause2 Intermediate Decomposition? start->cause2 cause3 Sub-optimal Concentration? start->cause3 sol1 Screen alternative bases (e.g., KOH) and solvent systems (e.g., MeOH). cause1->sol1 Yes sol2 Ensure strict anaerobic conditions. Control temperature carefully. cause2->sol2 Yes sol3 Optimize reaction concentration (e.g., 0.01 M to 0.1 M). cause3->sol3 Yes

Troubleshooting workflow for low cascade reaction yield.
Problem 2: Poor Diastereoselectivity in the Diels-Alder Reaction

Question: The final cascade reaction is producing a mixture of diastereomers of this compound, and I am struggling to separate them. How can I improve the diastereoselectivity of the reaction?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Control The diastereoselectivity of the Diels-Alder reaction can be influenced by whether the reaction is under thermodynamic or kinetic control. Lowering the reaction temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
Solvent Effects The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol, water).
Lewis Acid Catalysis For some Diels-Alder reactions, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the dienophile. However, this must be done with care as Lewis acids can also promote side reactions or decomposition.

Quantitative Data: Diastereoselectivity in Brevianamide Synthesis

Reaction Conditions Diastereomeric Ratio (d.r.) Reference
Brevianamide A/B SynthesisAqueous LiOH93:7[1]
Brevianamide B Synthesis (older route)Not specified2:1 (not favoring desired)[1]
Brevianamide X SynthesisMethanolic KOH57:43 (syn:anti)[1]

Logical Diagram: Optimizing Diastereoselectivity

G start Poor Diastereoselectivity step1 Vary Reaction Temperature (-20 °C, 0 °C, RT, 40 °C) start->step1 step2 Screen Different Solvents (Toluene, THF, MeCN, MeOH, H₂O) step1->step2 step3 Investigate Lewis Acid Additives (e.g., ZnCl₂, Sc(OTf)₃) step2->step3 outcome Improved Diastereoselectivity step3->outcome

Decision pathway for optimizing diastereoselectivity.
Problem 3: Difficulties with Phthaloyl Deprotection

Question: In the synthesis of the dehydrodeoxybrevianamide E precursor, I am having trouble with the phthaloyl deprotection step. Standard conditions are leading to cleavage of other amide bonds in my molecule.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Harsh Deprotection Reagents Standard reagents like hydrazine can be too nucleophilic and may attack other carbonyls in the molecule.[1]
Solution Use a less nucleophilic reagent such as ammonia in methanol. This has been shown to effectively deprotect the primary amine and can also facilitate the spontaneous cyclization to the desired diketopiperazine intermediate.[1]

Experimental Protocol: Phthaloyl Deprotection and Cyclization

This protocol is for the synthesis of (+)-dehydrodeoxybrevianamide E.[1]

  • Dissolve the phthaloyl-protected intermediate in methanol.

  • Bubble ammonia gas through the solution or use a solution of ammonia in methanol (e.g., 7N).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can then be purified, often by simple recrystallization or trituration, to yield the diketopiperazine.

Proposed Synthetic Pathway for this compound

The following diagram outlines a plausible synthetic route to a hypothetical this compound, based on the unified strategy for other brevianamides.

G A L-Tryptophan Derivative B Reverse Prenylation A->B C Ester Hydrolysis / Krapcho Demethylation B->C D Coupling with Dehydroproline C->D E Phthaloyl Deprotection / Cyclization D->E F (+)-Dehydrodeoxybrevianamide E Analogue E->F G Biomimetic Cascade (Oxidation / Semi-pinacol / Diels-Alder) F->G H This compound G->H

Proposed synthetic pathway to a hypothetical this compound.

References

Technical Support Center: Refining Purification Protocols for High-Purity Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Brevianamide Q. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity isolates of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude fungal extract?

A1: The purification of this compound, a tryptophan-derived diketopiperazine alkaloid, typically follows a multi-step chromatographic strategy. The process begins with a crude extract from a fungal culture (e.g., Aspergillus fumigatus), which is then subjected to sequential purification steps to isolate the target compound from a complex mixture of related metabolites. A common approach involves initial solvent partitioning, followed by flash column chromatography, and finally, a high-resolution separation using preparative High-Performance Liquid Chromatography (Prep-HPLC).

Q2: Which chromatographic modes are most effective for this compound purification?

A2: A combination of normal-phase and reversed-phase chromatography is generally most effective.

  • Normal-Phase Flash Chromatography: Excellent for initial fractionation of the crude extract to separate major classes of compounds. Solvents like chloroform (CHCl₃) and acetonitrile (MeCN) are often used.

  • Reversed-Phase Preparative HPLC (RP-HPLC): Essential for the final polishing step to achieve high purity (>99%). A C18 column is the standard choice, using mobile phases typically composed of acetonitrile or methanol and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.

Q3: My this compound appears to be degrading during purification. What are the likely causes and solutions?

A3: this compound, like many complex natural products, can be sensitive to pH, light, and temperature.

  • pH Sensitivity: The strained bicyclo[2.2.2]diazaoctane core can be susceptible to acid- or base-catalyzed degradation. Maintain a neutral or slightly acidic pH (e.g., using 0.1% formic acid in the mobile phase) during chromatography.

  • Light Sensitivity: Some alkaloids are photolabile. It is good practice to use amber vials and minimize exposure of the samples to direct light.

  • Temperature Sensitivity: Avoid excessive heat. When evaporating solvents, use a rotary evaporator at a moderate temperature (e.g., <40°C). For long-term storage, keep the purified compound at -20°C or -80°C.

Q4: Can non-chromatographic methods be used for purification?

A4: Yes, for certain intermediates or related compounds, non-chromatographic methods like recrystallization or trituration can be effective and scalable. If the this compound concentration is high in a particular fraction and a suitable solvent system can be found, crystallization can be an excellent method for achieving high purity. An ideal recrystallization solvent will dissolve the compound mixture at high temperatures but not at low temperatures.

Purification Workflow & Troubleshooting

This section outlines a typical purification workflow and provides solutions for common problems encountered at each stage.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Bulk Separation cluster_2 Phase 3: High-Purity Polishing Extract Crude Fungal Extract Partition Solvent-Solvent Partitioning (e.g., EtOAc/H₂O) Extract->Partition Evaporate1 Evaporate Organic Phase Partition->Evaporate1 Flash Normal-Phase Flash Chromatography Evaporate1->Flash TLC TLC Analysis of Fractions Flash->TLC Pool Pool this compound -Containing Fractions TLC->Pool PrepHPLC Reversed-Phase Preparative HPLC Pool->PrepHPLC Fraction Fraction Collection PrepHPLC->Fraction Purity Purity Analysis (Analytical HPLC) Fraction->Purity Final Lyophilize to Yield High-Purity this compound Purity->Final

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guide
Problem Stage Potential Cause(s) Recommended Solution(s)
Low Yield After Solvent Partitioning Extraction & Cleanup1. Incorrect Solvent Polarity: this compound may have partial solubility in the aqueous phase. 2. Emulsion Formation: An emulsion layer traps the compound between phases.1. Perform a back-extraction of the aqueous layer with the organic solvent. Check both layers by TLC or LC-MS. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Poor Separation in Flash Chromatography Bulk Separation1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low. 2. Column Overload: Too much crude material was loaded onto the column.1. Methodically screen solvent systems using Thin Layer Chromatography (TLC) first to find a system that gives good separation (Rf value of ~0.3 for this compound). 2. Reduce the loading amount. A general rule is 1-10% of the silica gel weight.
Broad or Tailing Peaks in Prep-HPLC High-Purity Polishing1. Secondary Interactions: The analyte is interacting with active sites on the silica backbone. 2. Column Degradation: The stationary phase is breaking down, or the column has a void. 3. High Sample Concentration: The sample is not fully dissolving in the mobile phase upon injection.1. Add a mobile phase modifier. For C18, 0.1% formic acid or acetic acid often improves the peak shape for alkaloids. 2. Test the column with a standard mixture to check its performance. If it's degraded, replace it. 3. Dissolve the sample in a solvent weaker than the mobile phase (e.g., DMSO or a small amount of the initial mobile phase).
Co-elution with Impurities High-Purity Polishing1. Insufficient Resolution: The chosen method cannot separate structurally similar analogs. 2. Peak Tailing of a Major Impurity: A nearby large peak is tailing into the this compound peak.1. Optimize the HPLC method. Try a shallower gradient, a different organic modifier (e.g., methanol instead of acetonitrile), or a different column chemistry (e.g., Phenyl-Hexyl). 2. Address the tailing issue of the impurity peak using the solutions above. Collect narrower fractions around your target peak.

Quantitative Data Summary

The following table presents illustrative data for a typical multi-step purification of an indole alkaloid like this compound. Actual results will vary based on the initial concentration in the crude extract and specific experimental conditions.

Purification Step Starting Mass (mg) Recovered Mass (mg) Step Yield (%) Overall Yield (%) Purity (%)
Crude Organic Extract 5,000--100~2
Solvent Partitioning 5,0001,5003030~5
Flash Chromatography 1,50025016.75~60
Preparative HPLC 25075301.5>99

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Column Preparation: Select a silica gel column and equilibrate it with a non-polar solvent (e.g., 100% chloroform or hexane).

  • Sample Loading: Dissolve the dried extract from the solvent partition (e.g., 1.5 g) in a minimal amount of a strong solvent like dichloromethane or methanol. Adsorb this mixture onto a small amount of silica gel (~3 g) and dry it completely under vacuum. Load the dried powder onto the top of the prepared column.

  • Elution: Begin elution with the starting solvent (e.g., 100% CHCl₃). Gradually increase the polarity by introducing a stronger solvent like acetonitrile (MeCN) or methanol. A typical gradient might be from 0% to 10% MeCN in CHCl₃ over 20 column volumes.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) throughout the run.

  • Analysis: Analyze the collected fractions using TLC or analytical HPLC to identify those containing this compound. Pool the relevant fractions and evaporate the solvent.

Protocol 2: Reversed-Phase Preparative HPLC
  • System Preparation:

    • Column: YMC-Triart C18 (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Equilibration: Equilibrate the column with the starting conditions (e.g., 30% B) for at least 30 minutes at the desired flow rate.

  • Sample Preparation: Dissolve the pooled fractions from the flash chromatography step (~250 mg) in 5-10 mL of a 1:1 mixture of Mobile Phase A and B or DMSO. Filter the sample through a 0.45 µm syringe filter.

  • Method Parameters:

    • Flow Rate: 15 mL/min.

    • Detection: 230 nm and 280 nm.

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B

      • 35-40 min: 70% to 100% B (column wash)

      • 40-45 min: 100% to 30% B (re-equilibration)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the target peak as it elutes.

  • Post-Run Analysis: Confirm the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent via lyophilization to obtain the final product.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low purity results after the final preparative HPLC step.

G Start Purity < 98% after Prep-HPLC CheckPeak Examine Chromatogram: What is the peak shape? Start->CheckPeak CheckImpurity Where are the impurities located? Start->CheckImpurity Broad Broad or Tailing Peak CheckPeak->Broad Shape Fronting Fronting Peak CheckPeak->Fronting Shape Coeluting Co-eluting / Overlapping CheckImpurity->Coeluting Position Impurity_Note Multiple Impurities? CheckImpurity->Impurity_Note Sol_Tailing Action: Add 0.1% Formic Acid to mobile phase. Decrease sample concentration. Broad->Sol_Tailing Sol_Fronting Action: Reduce injection volume. Use a weaker sample solvent. Fronting->Sol_Fronting Sol_Coeluting Action: Optimize gradient (make it shallower). Try a different solvent (MeOH vs ACN). Coeluting->Sol_Coeluting Baseline Baseline Noise / Unresolved Sol_Baseline Action: Re-run flash chromatography on pooled fractions. Ensure sample is fully dissolved. Baseline->Sol_Baseline Impurity_Note->Baseline

Caption: Troubleshooting decision tree for low purity post-preparative HPLC.

Addressing batch-to-batch variability in Brevianamide Q synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance for the synthesis of Brevianamide alkaloids. While the query specified "Brevianamide Q," publicly available scientific literature primarily details the synthesis of other members of this family, such as Brevianamides A, B, S, X, Y, and Z. The challenges and sources of variability are often shared across the synthesis of these complex indole alkaloids. Therefore, this guide addresses common issues encountered during the synthesis of the broader Brevianamide family, which should be applicable to related structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in Brevianamide synthesis?

A1: The synthesis of Brevianamide alkaloids is complex and sensitive to a variety of factors that can lead to significant batch-to-batch variability. The most critical sources include:

  • Diastereoselectivity: Many synthetic routes produce a mixture of diastereomers, such as Brevianamide A and B, or compounds with syn versus anti bicyclo[2.2.2]diazaoctane cores. The ratio of these diastereomers can be highly sensitive to reaction conditions.[1][2]

  • Reaction Conditions: Minor variations in temperature, reaction time, solvent polarity, and the rate of reagent addition can influence the reaction pathway and the final product distribution.

  • Reagent Quality: The purity and reactivity of reagents, especially sensitive ones like organometallics, oxidizing agents (e.g., m-CPBA), and bases, can significantly impact yield and impurity profiles.

  • Intermediate Instability: Key intermediates in Brevianamide synthesis can be unstable and prone to degradation or side reactions if not handled correctly.[1]

  • Water Content: The presence of trace amounts of water can be detrimental in certain steps, such as those involving water-sensitive reagents, but crucial in others, like base-mediated semi-pinacol rearrangements.

Q2: How can I control the diastereoselectivity of the intramolecular Diels-Alder reaction?

A2: Controlling the diastereoselectivity of the intramolecular Diels-Alder reaction is a key challenge. The outcome is often dependent on the timing of the indole oxidation relative to the cycloaddition.[2][3]

  • Pre-oxidation Strategy: Oxidation of the indole moiety before the Diels-Alder cycloaddition generally favors the formation of the anti-configured bicyclo[2.2.2]diazaoctane core, leading to products like Brevianamide Y.[3]

  • Post-oxidation Strategy: Performing the Diels-Alder reaction on an unoxidized indole intermediate followed by oxidation tends to favor the syn-configured core, as seen in the synthesis of Brevianamide X.[2][3]

  • Reaction Conditions: The choice of base and solvent can also influence the diastereomeric ratio. For instance, in the synthesis of Brevianamide A and B, the use of an aqueous base was found to be crucial for the desired semi-pinacol rearrangement and subsequent diastereoselective cyclization.[1]

Q3: What are common side reactions to watch out for?

A3: Several side reactions can occur during Brevianamide synthesis, leading to lower yields and purification challenges.

  • Over-oxidation: Use of excess oxidizing agents like m-CPBA can lead to unwanted side products through double oxidation and fragmentation.[2]

  • Fragmentation: Unstable intermediates, particularly certain indoxyl intermediates, are prone to fragmentation, which can compete with the desired reaction pathway.[1]

  • β-Lactam Formation: In steps involving imine acylation, the choice of base is critical. Stronger bases like triethylamine can promote an undesired (2+2)-Staudinger synthesis to form a β-lactam side product.[4]

  • Formation of undesired diastereomers: As discussed, the formation of the wrong diastereomer is a common issue and can be considered a major "side reaction" in terms of achieving the target molecule.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step
Potential Cause Recommended Action
Incorrect Base/Solvent System The choice of base and solvent is critical for the final cascade reaction. For the conversion of dehydro-deoxybrevianamide E to Brevianamides A and B, an aqueous base like LiOH or KOH is effective.[1][2] Experiment with different concentrations and counter-ions to optimize the reaction.
Intermediate Degradation The precursor to the cyclization may be degrading under the reaction conditions. Ensure the starting material is pure and consider degassing the solvent to remove oxygen.
Suboptimal Temperature The reaction may be sensitive to temperature. Try running the reaction at a lower temperature for a longer period or vice versa to find the optimal conditions.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small addition of fresh reagent may help drive it to completion.
Issue 2: Poor Diastereomeric Ratio (e.g., excess of Brevianamide B over A)
Potential Cause Recommended Action
Suboptimal Reaction Conditions The diastereomeric ratio is highly dependent on the reaction conditions. The reported synthesis of Brevianamide A achieved a 93:7 ratio of A:B using aqueous LiOH.[1] Carefully control the stoichiometry of the base and the water content.
Timing of Oxidation The stereochemical outcome is dictated by whether the indole oxidation occurs before or after the key cycloaddition.[2][3] Review your synthetic strategy and ensure the sequence of steps is correct for the desired diastereomer.
Equilibration It is possible that the product is equilibrating to the thermodynamically more stable diastereomer under the reaction or workup conditions. Consider quenching the reaction at a lower temperature and using a milder workup procedure.
Issue 3: Formation of Unexpected Side Products
Potential Cause Recommended Action
Over-oxidation If using an oxidizing agent like m-CPBA, use the minimum effective amount and monitor the reaction closely to avoid the formation of over-oxidized byproducts.[2]
Incorrect Reagent Choice The choice of reagents can drastically change the course of a reaction. For example, in an imine acylation, using a hindered base like 2,6-lutidine instead of triethylamine can prevent the formation of β-lactam side products.[4]
Instability of Intermediates Some intermediates are inherently unstable. If an unstable intermediate is suspected, it may be necessary to use it immediately in the next step without purification.

Experimental Protocols

Protocol 1: Biomimetic Cascade for Brevianamide A Synthesis

This protocol is based on the conversion of dehydro-brevianamide E to Brevianamide A and B.

  • Preparation: Dissolve dehydro-brevianamide E (1 equivalent) in a suitable solvent such as methanol.

  • Reaction Initiation: Add an aqueous solution of a base, such as methanolic KOH or aqueous LiOH (e.g., 1 M solution), to the solution of dehydro-brevianamide E.[1][2]

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers (Brevianamide A and B).

Protocol 2: Stille Cross-Coupling for Dimerization

This protocol is relevant for the synthesis of dimeric Brevianamides like Brevianamide S.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkenyl iodide (1 equivalent) and the organostannane (1.1 equivalents) in a degassed solvent like dioxane.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a copper(I) additive (e.g., CuI, 0.2 equivalents). The copper additive can be beneficial for challenging couplings.[5]

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Extraction and Purification: Filter the mixture through celite, extract with an organic solvent, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material addition Reagent Addition start->addition reagents Prepare Reagents reagents->addition stirring Stirring at Controlled Temperature addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring monitoring->stirring Incomplete quench Quench Reaction monitoring->quench Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for a typical reaction step in Brevianamide synthesis.

diastereoselectivity_pathway start Indole Intermediate pre_ox Indole Oxidation (e.g., m-CPBA) start->pre_ox Pre-oxidation Pathway post_da Diels-Alder Cycloaddition start->post_da Post-oxidation Pathway post_da_pre post_da_pre pre_ox->post_da_pre Diels-Alder Cycloaddition pre_ox_post pre_ox_post post_da->pre_ox_post Indole Oxidation (e.g., m-CPBA) anti_product anti_product post_da_pre->anti_product Anti-configured Product (e.g., Brevianamide Y) syn_product syn_product pre_ox_post->syn_product Syn-configured Product (e.g., Brevianamide X)

Caption: Divergent pathways to syn- and anti-configured cores based on oxidation timing.

References

Troubleshooting unexpected side products in Brevianamide Q synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected side products and other challenges during the synthesis of Brevianamide Q and related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Formation of Undesired Diastereomers (e.g., Brevianamide B instead of Brevianamide A)

Question: My synthesis is yielding the wrong diastereomer of the bicyclo[2.2.2]diazaoctane core. How can I favor the formation of the desired product?

Answer:

Controlling diastereoselectivity is a common challenge in Brevianamide synthesis. The timing of the indole/oxindole oxidation relative to the intramolecular Diels-Alder cycloaddition is a critical factor influencing the stereochemical outcome.

Potential Causes and Solutions:

  • Late-Stage Indole Oxidation: Traditional strategies involving a late-stage indole oxidation of a pre-formed bicyclo[2.2.2]diazaoctane core often show a high selectivity for the sterically more accessible convex face, leading to the formation of undesired diastereomers like Brevianamide B.[1][2]

  • Solution: Early-Stage Indole Oxidation: A modified biosynthetic approach involves an earlier oxidation of the indole moiety before the key intramolecular Diels-Alder reaction. This "pre-oxidation" strategy can favor the formation of the desired diastereomer.[1][3]

  • Substrate-Controlled Diastereoselectivity: The diastereoselectivity of the Diels-Alder reaction is highly dependent on the substrate. For instance, cycloaddition involving an indole substrate can result in partial syn-selectivity, while an oxindole substrate can proceed with complete anti-selectivity.[4]

Experimental Considerations:

ConditionExpected OutcomeReference
Late-stage indole oxidation of a bicyclo[2.2.2]diazaoctane intermediatePredominantly the undesired diastereomer (e.g., Brevianamide B)[1][2]
Early oxidation to form an oxindole, followed by Diels-AlderCan favor the desired diastereomer (e.g., Brevianamide Y)[4]
Post-cycloaddition oxidationCan lead to specific diastereomers depending on the reagent and substrate.[4]

Troubleshooting Workflow:

G start Undesired Diastereomer Formation check_timing Check Timing of Oxidation Step start->check_timing late_oxidation Late-Stage Oxidation? check_timing->late_oxidation pre_oxidation Consider Pre-Oxidation Strategy late_oxidation->pre_oxidation Yes check_substrate Check Cycloaddition Substrate late_oxidation->check_substrate No pre_oxidation->check_substrate post_oxidation Consider Post-Oxidation Strategy post_oxidation->check_substrate indole_substrate Indole Substrate? check_substrate->indole_substrate oxindole_substrate Consider Oxindole Substrate for Anti-Selectivity indole_substrate->oxindole_substrate Yes solution Achieve Desired Diastereoselectivity indole_substrate->solution No oxindole_substrate->solution

Caption: Troubleshooting workflow for undesired diastereomer formation.

Issue 2: Low Yields and Formation of Hydrolysis or Fragmentation Products

Question: I am observing low yields of my target Brevianamide and detecting significant amounts of hydrolysis or other degradation products. What are the likely causes and how can I mitigate them?

Answer:

Low yields in Brevianamide synthesis can often be attributed to harsh reaction conditions leading to product degradation. Alkaline hydrolysis is a particularly common side reaction.

Potential Causes and Solutions:

  • Alkaline Hydrolysis: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the hydrolysis of amide bonds within the diketopiperazine core.[1][5]

  • Solution: Minimize reaction times and avoid high temperatures when using alkaline conditions. For base-mediated rearrangements, careful screening of the base (e.g., LiOH, KOH, K2CO3) and solvent system (e.g., aqueous vs. methanolic) is crucial.[1][5]

  • Double Oxidation/Fragmentation: The use of excess oxidizing agents, such as m-CPBA, can lead to over-oxidation and subsequent fragmentation of the molecule.[3]

  • Solution: Add the oxidizing agent slowly and in stoichiometric amounts at controlled temperatures.

Experimental Protocols:

Base-Mediated Rearrangement and Cycloaddition:

  • Dissolve the dehydrobrevianamide E intermediate in a suitable solvent (e.g., water or a mixture of methanol and water).

  • Add the base (e.g., LiOH) and stir at ambient temperature.

  • Monitor the reaction closely by TLC or LC-MS.

  • Keep the reaction time to a minimum to prevent hydrolysis.[5]

  • Once the reaction is complete, neutralize the mixture and proceed with extraction and purification.

Oxidation of Dehydrodeoxybrevianamide E:

  • Dissolve (+)-dehydrodeoxybrevianamide E in a suitable solvent.

  • Slowly add an equimolar quantity of m-CPBA at room temperature.[3]

  • Monitor the reaction to ensure complete consumption of the starting material without the formation of over-oxidized products.

  • Quench the reaction and purify the resulting dehydrobrevianamide E.

Issue 3: Formation of Incomplete Reaction Products (e.g., Single Aldol Adducts)

Question: In a synthesis requiring a double aldol condensation, I am primarily isolating the mono-adduct. How can I drive the reaction to completion?

Answer:

In multi-step condensations like a double aldol reaction, the second addition can be significantly slower or hindered, leading to the accumulation of the intermediate product.

Potential Causes and Solutions:

  • Reaction Conditions: Sub-optimal reaction conditions, such as temperature and the choice of base, can favor the formation of the single aldol condensation product.[6][7]

  • Solution: A screen of reaction conditions is recommended. In the synthesis of Brevianamide S, it was found that conducting the reaction at ambient temperature in methanol resulted in a selective single aldol condensation.[6][7] To achieve the double aldol condensation, methylation of the remaining secondary lactam was necessary to facilitate the second condensation.[6][7]

Reaction Pathway:

G start Bis-diketopiperazine + Aldehyde single_aldol Single Aldol Condensation start->single_aldol Ambient Temp, Methanol methylation Methylation of remaining lactam start->methylation mono_adduct Mono-adduct (Major Product) single_aldol->mono_adduct double_aldol Double Aldol Condensation desired_product Desired Double Aldol Adduct double_aldol->desired_product methylation->double_aldol Piperidine, Methanol

Caption: Pathway for single vs. double aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What is the typical diastereomeric ratio of Brevianamide A to Brevianamide B observed in natural sources and in biomimetic syntheses?

A1: In the fungus Penicillium brevicompactum, Brevianamides A and B are typically isolated in a diastereomeric ratio of approximately 90:10.[1] Successful biomimetic syntheses have been able to closely replicate this ratio.[8]

Q2: Are there any known "dead-end" intermediates in Brevianamide synthesis that I should be aware of?

A2: Yes, certain intermediates can be less reactive towards the desired transformation. For example, in some proposed biosynthetic pathways, (-)-dehydrobrevianamide E was considered a potential biosynthetic dead-end.[9] The formation of stable shunt products, such as Brevianamide E, can also occur if subsequent enzymatic or chemical steps do not proceed efficiently.[10]

Q3: My intermediate is highly insoluble. What purification strategies can I employ?

A3: High insolubility can be a challenge. Some successful strategies reported include:

  • Trituration: This can be effective for purifying key intermediates like alkenyl iodides, avoiding the need for chromatography.[6][7]

  • Soxhlet Extraction: This has been used for the purification of diketopiperazines.[6][7]

  • Recrystallization: This is a standard method for purifying solid intermediates and final products.[5]

Q4: What is the role of a "Diels-Alderase" enzyme in the biosynthesis of Brevianamides?

A4: While a Diels-Alderase enzyme has been proposed to be involved in some pathways, particularly those involving achiral intermediates, recent studies suggest that the key cycloaddition in Brevianamide A and B biosynthesis may occur spontaneously (non-enzyme mediated).[1][2] Instead, a pinacolase enzyme has been identified as the terminal enzyme in the biosynthesis of these specific alkaloids.[2]

Q5: Can biocatalysis be used to overcome some of the stereoselectivity challenges?

A5: Yes, a biocatalytic cascade using enzymes from different biosynthetic pathways has been developed. For example, a prenyltransferase (NotF) and a flavin-dependent monooxygenase (BvnB) have been used to produce a key hydroxypyrroloindoline intermediate with high stereoselectivity, avoiding the racemization that can occur with chemical oxidizing agents.[10]

References

Enhancing the resolution of Brevianamide Q enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC resolution of Brevianamide Q enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chiral separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enantiomeric resolution important?

Brevianamides are a class of indole alkaloids produced by Penicillium and Aspergillus fungi.[1] These compounds, which include the structurally similar Brevianamide A, are known for their complex bicyclo[2.2.2]diazoctane ring system.[2] While specific biological activities for this compound are not extensively documented, related compounds exhibit potent insecticidal and cytotoxic effects.[1][2] Enantiomers of a chiral drug can have significantly different pharmacological, and toxicological properties. Therefore, separating and quantifying the individual enantiomers is critical for drug development, ensuring safety and efficacy.[3]

Q2: What is the general strategy for separating enantiomers by HPLC?

Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective approach.[3][4] The process relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[5] The differing stability of these complexes causes one enantiomer to be retained longer on the column, enabling separation.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability and high success rates.[5][6]

Recommended Experimental Protocol

Method Details:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound racemic mixture. The recommended sample solvent is the mobile phase itself (Isopropanol/Hexane mixture) to prevent peak distortion.[8]

  • HPLC System: A standard HPLC system equipped with a UV/Vis detector is suitable.[7]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

    • Mobile Phase: Isopropanol / Hexane (1:1, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and monitor the chromatogram. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[6]

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound.

Q3: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. What should I do?

Poor resolution is the most common challenge. A systematic approach is key to identifying the cause.

  • Possible Cause 1: Incorrect Mobile Phase Composition.

    • Solution: The polarity of the mobile phase is a critical factor.[9] Systematically adjust the ratio of the alcohol modifier (isopropanol or ethanol) in the hexane mobile phase. Decreasing the percentage of alcohol will generally increase retention and may improve resolution.[8] Try varying the composition from 30% to 70% isopropanol in hexane.

  • Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: While the Chiralpak IA is a strong starting point, no single CSP works for all compounds.[5] If optimizing the mobile phase fails, screening other CSPs is the next logical step. Consider columns with different chiral selectors, such as cellulose-based phases (e.g., Chiralcel OD-H) or cyclodextrin-based phases.[3]

  • Possible Cause 3: Flow Rate is too High.

    • Solution: High flow rates can reduce column efficiency. Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time for interactions between the analytes and the CSP, which can enhance resolution.[8]

  • Possible Cause 4: Temperature Effects.

    • Solution: Temperature can significantly influence selectivity.[9] Analyze samples at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve chiral separations, though this can also increase analysis time and backpressure.[10]

Q4: My peaks are broad or tailing. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification accuracy.

  • Possible Cause 1: Secondary Interactions.

    • Solution: Brevianamides contain basic nitrogen atoms that can cause tailing through unwanted ionic interactions with the silica support. Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase to mask active sites on the stationary phase and improve peak shape.[3]

  • Possible Cause 2: Sample Overload.

    • Solution: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Reduce the injection volume or the sample concentration and reinject.[10]

  • Possible Cause 3: Sample Solvent Mismatch.

    • Solution: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] Ensure your sample is dissolved in the mobile phase or a weaker solvent.

Q5: The retention times are too long, resulting in excessive run times. How can I shorten them?

  • Solution: To decrease retention time, you need to reduce the analyte's affinity for the stationary phase. This can be achieved by:

    • Increasing the Mobile Phase Strength: Gradually increase the percentage of the polar alcohol modifier (isopropanol or ethanol) in the mobile phase.[8] This will decrease retention but may also reduce resolution, so a balance must be found.

    • Increasing the Flow Rate: A higher flow rate (e.g., 1.2 or 1.5 mL/min) will shorten the analysis time, but be aware that it can also decrease resolution.

Q6: My results are not reproducible between runs. What are the common causes?

  • Possible Cause 1: Column Equilibration.

    • Solution: The column must be fully equilibrated with the mobile phase before each injection. Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.

  • Possible Cause 2: Mobile Phase Instability.

    • Solution: If using additives like DEA, ensure the mobile phase is freshly prepared. Volatile components like hexane can evaporate over time, changing the mobile phase composition and affecting retention times.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention and selectivity.[9]

Data & Method Comparison

The following table summarizes chromatographic parameters for the separation of Brevianamide A enantiomers, which can be used as a benchmark for optimizing this compound separation.

ParameterValueReference
Column Chiralpak IA[7]
Mobile Phase 1:1 Isopropanol/Hexane[7]
Flow Rate 1.0 mL/min[7]
Detection 254 nm[7]
Retention Time (t R1 ) 5.40 min[7]
Retention Time (t R2 ) 6.74 min[7]

Table 1: Example Chromatographic Data for Brevianamide A Enantiomers.

Visualized Workflows

General Experimental Workflow

The diagram below outlines the standard workflow for developing a chiral HPLC separation method.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_eval 3. Evaluation & Optimization prep_sample Prepare Racemic Sample (~1 mg/mL) equilibrate Equilibrate Column (10-20 column volumes) prep_sample->equilibrate prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA) prep_mobile->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data (UV @ 254 nm) inject->acquire eval_res Evaluate Resolution (Rs) and Peak Shape acquire->eval_res is_ok Rs > 1.5? eval_res->is_ok optimize Optimize Method: - Mobile Phase Ratio - Flow Rate - Temperature is_ok->optimize No report Method Validated Report Results is_ok->report Yes optimize->equilibrate Re-analyze

Caption: Standard workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

This decision tree provides a logical path for troubleshooting insufficient separation of enantiomers.

G start Problem: Poor Resolution (Rs < 1.5) q1 Is this a new method? start->q1 a1_yes Adjust Mobile Phase (Vary % Alcohol) q1->a1_yes Yes a1_no Check System Suitability: - Column Age - Leaks - Fresh Mobile Phase q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q1 Re-run after check a2_yes Fine-tune for Rs > 1.5 (Small adjustments) q2->a2_yes Yes a2_no Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) q2->a2_no No q3 Resolution Improved? a2_no->q3 a3_yes Optimize Flow vs. Time Method Complete q3->a3_yes Yes a3_no Change Column Temperature (Try lower temp, e.g. 15°C) q3->a3_no No q4 Resolution Improved? a3_no->q4 a4_yes Method Complete q4->a4_yes Yes a4_no Screen Different CSPs (e.g., Cellulose vs. Amylose) q4->a4_no No

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

References

Dealing with Brevianamide Q instability during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Brevianamide Q is a complex natural product. Currently, there is limited specific stability data available in the public domain for this particular compound. The following guidance is based on the general chemical properties of related compounds, such as other brevianamides, and the broader classes of indole alkaloids and diketopiperazines. It is essential to perform compound-specific stability studies to determine the optimal storage and handling conditions for your research.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound?

A1: While specific data for this compound is unavailable, based on a related compound, Brevianamide F, and general best practices for complex natural products, the following conditions are recommended as a starting point:

  • Short-term storage (days to weeks): Store at 2-8°C, protected from light.

  • Long-term storage (months to years): For optimal stability, store at -20°C or -80°C. Storage at -80°C is generally preferred for long-term preservation.

Always store this compound in a tightly sealed container to prevent exposure to moisture and air. For solutions, use of amber vials is recommended to protect from light.

Q2: What solvents should I use to dissolve this compound for storage?

A2: The choice of solvent can significantly impact the stability of a compound. For long-term storage, it is often best to store the compound as a dry powder. If a stock solution is necessary, consider the following:

  • Aprotic solvents: Solvents like DMSO or DMF are commonly used for creating stock solutions of complex organic molecules. These are generally preferred over protic solvents like alcohols, which can potentially react with the compound over time.

  • pH: Brevianamides belong to the indole alkaloid family. Indole derivatives can be susceptible to degradation under acidic conditions. Therefore, it is crucial to use neutral, high-purity solvents.

  • Water content: Minimize water content in solvents, as it can facilitate hydrolysis of labile functional groups. Use anhydrous solvents when possible.

Q3: How can I tell if my this compound sample has degraded?

A3: Signs of degradation can be observed through several methods:

  • Visual inspection: Changes in color or the physical appearance of the solid material or solution can indicate degradation.

  • Analytical methods: The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or a decrease in the area of the main compound peak in an HPLC chromatogram is a clear indication of degradation.

  • Biological activity: A decrease or loss of the expected biological activity in your experiments can also suggest that the compound has degraded.

Troubleshooting Guide

Issue 1: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of this compound.

  • Potential Cause 1: Degradation due to storage conditions.

    • Troubleshooting Steps:

      • Review your storage conditions (temperature, light exposure, container type). Are they aligned with the recommended guidelines?

      • Consider the age of the sample. Has it been stored for an extended period?

      • Perform a forced degradation study on a small amount of fresh material (e.g., by exposing it to mild acid, base, heat, or light) to see if the degradation products match the unexpected peaks. This can help in identifying the degradation pathway.

  • Potential Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank solvent injection to rule out contamination from the solvent or analytical system.

      • If possible, analyze a freshly prepared solution from a new vial of this compound to see if the impurity is present.

Issue 2: The biological activity of my this compound has significantly decreased.

  • Potential Cause: Chemical degradation of the compound.

    • Troubleshooting Steps:

      • Analyze the sample by HPLC or LC-MS to check its purity. Compare the chromatogram to that of a fresh sample or the supplier's certificate of analysis.

      • Review the handling of the compound during your experiment. Was it exposed to harsh conditions (e.g., high temperatures, extreme pH) for a prolonged period?

      • Prepare fresh working solutions from a stock that has been stored under optimal conditions. It is recommended to prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for a Related Brevianamide

CompoundFormTemperatureDurationReference
Brevianamide FStock Solution-20°C1 year[1]
Brevianamide FStock Solution-80°C2 years[1]

Table 2: Example of a General Stability Study Design

ConditionTemperatureRelative HumidityTime Points
Long-Term25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 18, 24 months
Accelerated40°C ± 2°C75% ± 5%0, 1, 2, 3, 6 months
Refrigerated5°C ± 3°CAmbient0, 3, 6, 9, 12 months
Frozen-20°C ± 5°CN/A0, 3, 6, 9, 12, 24 months

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC-UV

1. Objective: To evaluate the stability of this compound under various storage conditions over time.

2. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC vials (amber and clear)

  • Calibrated HPLC system with a UV detector

  • Analytical balance

  • Temperature and humidity-controlled storage chambers

3. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare working solutions in an appropriate mobile phase-like solvent at a lower concentration (e.g., 100 µg/mL).

    • Aliquot the working solutions into amber HPLC vials for the stability study. Prepare enough vials for all time points and conditions.

  • Stability Study Setup:

    • Place the vials in different storage chambers according to your study design (see Table 2 for an example).

    • At each designated time point (e.g., T=0, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vials to equilibrate to room temperature before analysis.

  • HPLC Analysis:

    • Develop a suitable HPLC method to resolve this compound from potential degradants. A C18 column is often a good starting point for such molecules.

    • At T=0, inject the freshly prepared solution to establish the initial purity and peak area. This will serve as the reference.

    • At each subsequent time point, inject the stored samples.

    • Monitor the chromatograms for:

      • A decrease in the peak area of the this compound peak.

      • The appearance of new peaks, indicating degradation products.

    • Calculate the percent purity of this compound at each time point relative to the T=0 sample.

Visualizations

cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_resolution Resolution start Observed Instability (e.g., new peaks, loss of activity) check_storage Review Storage Conditions (Temp, Light, Air, Solvent) start->check_storage check_handling Review Experimental Handling (pH, Temp, Exposure Time) start->check_handling analytical_check Perform Analytical Check (HPLC/LC-MS of fresh vs. old sample) check_storage->analytical_check check_handling->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed identify_cause Identify Root Cause degradation_confirmed->identify_cause Yes artifact Issue is likely contamination or experimental artifact degradation_confirmed->artifact No optimize_storage Optimize Storage Conditions (e.g., lower temp, inert gas) identify_cause->optimize_storage modify_protocol Modify Experimental Protocol (e.g., fresh solutions, shorter incubation) identify_cause->modify_protocol

Caption: Troubleshooting workflow for investigating compound instability.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Aliquots (e.g., 100 µg/mL) prep_stock->prep_working long_term Long-Term (25°C / 60% RH) prep_working->long_term accelerated Accelerated (40°C / 75% RH) prep_working->accelerated refrigerated Refrigerated (5°C) prep_working->refrigerated frozen Frozen (-20°C) prep_working->frozen time_points Analyze at T=0, 1, 3, 6... months long_term->time_points accelerated->time_points refrigerated->time_points frozen->time_points hplc_analysis HPLC-UV/LC-MS Analysis time_points->hplc_analysis data_eval Evaluate Data (% Purity vs. Time) hplc_analysis->data_eval shelf_life Determine Shelf-Life and Optimal Storage Conditions data_eval->shelf_life

Caption: Experimental workflow for a chemical stability study.

cluster_pathways Potential Degradation Pathways cluster_factors Contributing Factors brevianamide Brevianamide Structure (Indole Diketopiperazine Core) oxidation Oxidation (e.g., at indole ring) brevianamide->oxidation hydrolysis Hydrolysis (e.g., at diketopiperazine amide bonds) brevianamide->hydrolysis isomerization Isomerization (e.g., epimerization at chiral centers) brevianamide->isomerization light Light/UV light->oxidation oxygen Oxygen (Air) oxygen->oxidation water Water (Moisture) water->hydrolysis acid_base Acid/Base acid_base->hydrolysis acid_base->isomerization

Caption: Generalized degradation pathways for indole alkaloids.

References

Technical Support Center: Robust Quantification of Brevianamide Q in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of robust analytical methods for Brevianamide Q quantification in complex matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex matrices?

A1: The primary challenges in quantifying this compound, an indole alkaloid mycotoxin, in complex matrices such as fungal cultures, food, or biological fluids, include:

  • Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1]

  • Low Concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods.

  • Analyte Stability: Indole alkaloids can be sensitive to light, temperature, and pH, potentially degrading during sample preparation and analysis.[2]

  • Co-extraction of Interferences: The complex nature of the matrices can lead to the co-extraction of lipids, pigments, and other compounds that can interfere with chromatographic separation and detection.

Q2: What is a suitable sample preparation technique for this compound?

A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting mycotoxins from complex matrices. This typically involves an extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) step for cleanup.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or d-SPE to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limit of quantification (LOQ).

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: To ensure the stability of this compound, it is recommended to:

  • Store stock solutions in a cool, dark place, such as a refrigerator at 4-8°C.

  • Use amber vials to protect solutions from light.

  • Prepare fresh working standards regularly.

  • Store extracted samples at low temperatures (e.g., -20°C or -80°C) if analysis is not performed immediately.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Mismatch between injection solvent and mobile phase. 2. Column contamination or degradation. 3. Secondary interactions between the analyte and the stationary phase. 4. High injection volume.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase pH or add a competing agent. For indole alkaloids, a slightly basic mobile phase (pH ~8-10) can sometimes improve peak shape.[3] 4. Reduce the injection volume.
Low Signal Intensity or Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometer source parameters. 3. Analyte degradation. 4. Poor extraction recovery.1. Improve sample cleanup, use a matrix-matched calibration, or employ an isotope-labeled internal standard. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Check for and minimize degradation by protecting samples from light and heat. 4. Optimize the extraction procedure.
High Background Noise 1. Contamination of the LC-MS system. 2. Impure solvents or reagents. 3. Matrix components interfering with detection.1. Clean the ion source and flush the LC system. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Enhance the sample cleanup procedure to remove more interfering compounds.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column equilibration issues.1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before each injection.
No Peak Detected 1. Analyte concentration is below the limit of detection (LOD). 2. Complete degradation of the analyte. 3. Incorrect MS/MS transition settings.1. Concentrate the sample or use a more sensitive instrument. 2. Prepare fresh standards and samples and re-analyze. 3. Verify the precursor and product ion m/z values for this compound.

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This protocol is a recommended starting point and should be optimized and validated for your specific matrix and instrumentation.

1. Sample Preparation (Modified QuEChERS)

  • Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Proposed MRM Transitions for this compound (and related compounds for reference)

Since this compound is an isomer of Brevianamide A, similar fragmentation is expected. The exact m/z values should be confirmed by infusing a standard of this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) - Tentative
This compound 366.2To be determinedTo be determined20-30
Brevianamide A (reference)366.2338.2 (loss of CO)321.2 (loss of NH₃ from 338.2)25
Brevianamide C (reference)366.2279.1321.225

4. Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH M10) to ensure its suitability for the intended purpose.[4][5] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Repeatability & Intermediate Precision) Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the matrix factor across different lots of matrix ≤ 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of the initial concentration

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut QuEChERS Salts Extraction->SaltingOut Cleanup Dispersive SPE SaltingOut->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

Troubleshooting Logic for Low Signal Intensity

G Start Low Signal Intensity Observed CheckStandard Analyze Fresh Standard Solution Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK SampleProblem Issue is Sample-Related StandardOK->SampleProblem Yes InstrumentProblem Issue is Instrument-Related StandardOK->InstrumentProblem No CheckRecovery Evaluate Extraction Recovery SampleProblem->CheckRecovery CheckSource Inspect and Clean Ion Source InstrumentProblem->CheckSource RecoveryOK Recovery Acceptable? CheckRecovery->RecoveryOK OptimizeExtraction Optimize Extraction Protocol RecoveryOK->OptimizeExtraction No CheckMatrixEffect Assess Matrix Effects RecoveryOK->CheckMatrixEffect Yes MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent ImproveCleanup Improve Sample Cleanup MatrixEffectPresent->ImproveCleanup Yes UseIS Use Isotope-Labeled Internal Standard MatrixEffectPresent->UseIS Yes OptimizeMS Optimize MS Parameters CheckSource->OptimizeMS G Brevianamide Brevianamide A Receptor Cell Surface Receptor (Putative) Brevianamide->Receptor Cell Lung Cell SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->SignalingCascade TranscriptionFactor Activation of Transcription Factors SignalingCascade->TranscriptionFactor GeneExpression Increased Gene Expression TranscriptionFactor->GeneExpression Cytokines TNF-α, MIP-2, IL-6 (Pro-inflammatory Cytokines) GeneExpression->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

References

Technical Support Center: Optimizing Stille Cross-Coupling Reactions for Brevianamide S Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Stille cross-coupling reactions in the synthesis of Brevianamide S and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the Stille cross-coupling reaction to form the dimeric core of Brevianamide S analogues?

A1: Based on the successful total synthesis of Brevianamide S, a reliable starting point is the coupling of a vinyl iodide diketopiperazine with a vinyl stannane diketopiperazine. The recommended conditions involve using a palladium precatalyst, specifically bis(benzonitrile)palladium(II) dichloride (Pd(PhCN)₂Cl₂), with the addition of copper(I) iodide (CuI) as a co-catalyst.[1][2] This combination has been shown to be effective for this challenging alkenyl-alkenyl coupling.[1][2]

Q2: Why is the addition of copper(I) iodide (CuI) important in this reaction?

A2: The addition of CuI is crucial as it can significantly accelerate the rate of St. The Stille reaction is a chemical reaction widely used in organic synthesis. The reaction involves the coupling of two organic groups, one of which is carried as an organotin compound (also known as organostannanes). A variety of organic electrophiles provide the other coupling partner. The Stille reaction is one of many palladium-catalyzed coupling reactions.[3] These organostannanes are also stable to both air and moisture, and many of these reagents either are commercially available or can be synthesized from literature precedent. However, these tin reagents tend to be highly toxic.[3] In the context of complex substrates like those in the Brevianamide S synthesis, the transmetalation step (the transfer of the vinyl group from tin to palladium) is often the rate-limiting step. CuI is thought to facilitate this step, leading to higher yields and faster reaction times. For sterically hindered or electronically challenging substrates, co-catalytic copper iodide can be essential for any reaction to occur.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer (R²-R²).[3] This can be minimized by carefully controlling the reaction conditions, particularly by ensuring the efficient oxidative addition of the vinyl iodide to the palladium catalyst before the organostannane has a chance to homocouple. Another potential side reaction is protodestannylation, where the organostannane reacts with a proton source (like residual water or acidic impurities) to replace the tin moiety with a hydrogen atom. Ensuring anhydrous conditions and using pure reagents can mitigate this.

Q4: Can other palladium catalysts or ligands be used?

A4: While Pd(PhCN)₂Cl₂ with CuI is the reported successful catalyst system for Brevianamide S, other palladium sources and ligands can be explored for analogue synthesis. The choice of ligand is critical and can significantly impact the reaction's success, especially with sterically demanding substrates.[4][5] Electron-rich and bulky phosphine ligands often accelerate the initial oxidative addition step.[4] However, the optimal ligand is highly substrate-dependent, and what works for one analogue may not be ideal for another. Screening different catalysts and ligands is a common optimization strategy.

Q5: How can I purify the final product and remove tin byproducts?

A5: Removing toxic organotin byproducts is a critical and often challenging aspect of the Stille reaction. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). KF reacts with the tin byproducts to form insoluble tin fluorides that can be removed by filtration. Column chromatography on silica gel is also a standard purification technique.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting materials 1. Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may have decomposed. 2. Slow Transmetalation: This is often the rate-determining step, especially with sterically hindered substrates. 3. Poor Quality Reagents: Impurities in the starting materials or solvent can inhibit the catalyst.1. Ensure the palladium precatalyst is of high quality. Consider using a different Pd source, such as Pd₂(dba)₃, which is a common Pd(0) source. 2. Increase the amount of CuI additive to accelerate transmetalation. Ensure strict anhydrous conditions, as water can inhibit the reaction. 3. Purify starting materials and ensure the solvent is anhydrous and degassed.
Low Yield of Desired Product 1. Stannane Homocoupling: The organostannane is reacting with itself instead of the vinyl iodide. 2. Protodestannylation: The organostannane is being quenched by a proton source. 3. Product Decomposition: The coupled product may be unstable under the reaction conditions.1. Slowly add the organostannane to the reaction mixture containing the activated vinyl iodide and catalyst. This can favor the cross-coupling pathway. 2. Use freshly distilled and degassed solvents. Ensure all glassware is flame-dried. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Formation of Multiple Unidentified Byproducts 1. Ligand Exchange/Decomposition: The ligands on the palladium catalyst may be exchanging with other components in the reaction mixture or decomposing at elevated temperatures. 2. Side Reactions of Functional Groups: Other functional groups on the Brevianamide S analogues may be reacting under the coupling conditions.1. Screen different phosphine or arsine ligands that may offer greater stability and selectivity. Tri(2-furyl)phosphine or triphenylarsine are sometimes used to enhance reaction rates. 2. If the analogues contain sensitive functional groups, consider protecting them before the Stille coupling.
Difficulty in Removing Tin Byproducts 1. Inefficient KF wash: The tin byproducts may not be fully precipitating. 2. Co-elution during chromatography: The tin byproducts may have similar polarity to the desired product.1. Increase the concentration and/or volume of the KF solution. Allow for sufficient stirring time during the wash. 2. Explore different solvent systems for column chromatography. Sometimes, a different stationary phase (e.g., alumina) can be effective.

Data Presentation

Table 1: Optimized Stille Coupling Conditions for Brevianamide S Synthesis

ParameterCondition
Vinyl Iodide Diketopiperazine Vinyl Iodide
Organostannane Diketopiperazine Vinyl Stannane
Catalyst bis(benzonitrile)palladium(II) dichloride (Pd(PhCN)₂Cl₂)
Additive Copper(I) Iodide (CuI)
Solvent Not specified in abstract
Temperature Not specified in abstract
Yield 70%[1][2]

Detailed solvent and temperature conditions are typically found in the full experimental procedures of the cited literature.

Experimental Protocols

Key Experiment: Alkenyl-Alkenyl Stille Cross-Coupling for Brevianamide S Core

This is a representative protocol based on the information available in the abstracts and general Stille coupling procedures. For precise amounts, concentrations, and reaction times, consulting the supplementary information of Lockyer et al., Org. Lett. 2025, 27, 3715-3719 is essential.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide diketopiperazine, bis(benzonitrile)palladium(II) dichloride, and copper(I) iodide.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.

  • Reagent Addition: Add the vinyl stannane diketopiperazine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (this may range from room temperature to elevated temperatures, e.g., 60-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride. Stir vigorously for several hours.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-SnR3 PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 - XSnR3 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow Start Start: Flame-dried flask under inert atmosphere Reagents Add Vinyl Iodide, Pd Catalyst, CuI Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Stannane Add Vinyl Stannane Solvent->Stannane React Heat and Stir (Monitor by TLC/LC-MS) Stannane->React Workup Quench with aq. KF React->Workup Extract Aqueous Workup & Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product Troubleshooting_Tree Problem Low or No Product Formation Check_Conversion Is Starting Material Consumed? Problem->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Yield Low Yield Check_Conversion->Low_Yield Yes Cause_No_Conversion Potential Causes: - Inactive Catalyst - Poor Reagents - Slow Transmetalation No_Conversion->Cause_No_Conversion Cause_Low_Yield Potential Causes: - Homocoupling - Protodestannylation - Product Decomposition Low_Yield->Cause_Low_Yield Solution_No_Conversion Solutions: - Use fresh catalyst/reagents - Increase CuI - Check solvent quality Cause_No_Conversion->Solution_No_Conversion Solution_Low_Yield Solutions: - Slow addition of stannane - Strict anhydrous conditions - Optimize reaction time/temp Cause_Low_Yield->Solution_Low_Yield

References

Validation & Comparative

A Comparative Analysis of the Antithrombotic Potential of Brevianamide Alkaloids: Focus on Brevianamide F

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between the antithrombotic effects of Brevianamide Q and Brevianamide F is not currently feasible due to a lack of available scientific literature on the antithrombotic or antiplatelet activity of this compound. Extensive searches of scientific databases did not yield any studies investigating the effects of this compound on thrombosis, platelet aggregation, or the coagulation cascade.

However, recent research has shed light on the significant antithrombotic properties of Brevianamide F. This guide provides a comprehensive overview of the existing experimental data and current understanding of Brevianamide F's mechanism of action in this context.

Antithrombotic Profile of Brevianamide F

Brevianamide F, a natural compound derived from deep-sea microorganisms, has demonstrated notable antithrombotic activity in preclinical studies.[1][2][3][4] Research utilizing a zebrafish thrombosis model has shown that Brevianamide F can effectively mitigate thrombus formation.[1][2][4]

Mechanism of Action

The antithrombotic effects of Brevianamide F are believed to be mediated through the modulation of the MAPK signaling pathway and the coagulation cascade.[1][2][3][4] Molecular docking studies have indicated that Brevianamide F can stably bind to key proteins in these pathways, such as F7, MAPK14, MAP2K7, and AKT2.[1][3] This interaction appears to inhibit platelet activation and the coagulation cascade, thereby reducing thrombus formation.[1][2][3] Furthermore, Brevianamide F may also promote the synthesis of antithrombotic substances like heparin and chondroitin sulfate.[1][3]

Quantitative Analysis of Antithrombotic Effects

The efficacy of Brevianamide F in a zebrafish model of thrombosis induced by arachidonic acid (AA) is summarized in the table below. The data highlights its dose-dependent ability to restore key physiological parameters disrupted during thrombosis.

Efficacy ParameterControl (AA-induced Thrombosis)Brevianamide F (10 µM)Brevianamide F (20 µM)Brevianamide F (40 µM)Aspirin (Positive Control)
Caudal Artery Blood Flow Velocity Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Heart Rate Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Cardiac Erythrocyte Fluorescence Area Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Thromboxane A₂ (TXA₂) Levels Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
von Willebrand Factor (vWF) Levels Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
D-dimer Levels Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Platelet Aggregation SevereSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data compiled from the findings of the study by Li et al., 2024.[1]

Experimental Methodologies

The evaluation of Brevianamide F's antithrombotic activity involved a well-defined in vivo model.

Zebrafish Thrombosis Model
  • Induction of Thrombosis: Thrombosis was induced in zebrafish larvae using arachidonic acid (AA). AA is known to activate platelets and initiate the coagulation cascade, leading to thrombus formation.[1]

  • Treatment Groups: The study included a blank control group, a thrombus model group (treated with AA), a positive control group (treated with Aspirin, a known antiplatelet agent), and several Brevianamide F treatment groups at varying concentrations (10 µM, 20 µM, and 40 µM).[1][2][3]

  • Evaluation Parameters: The antithrombotic effects were assessed by measuring several key indicators:

    • Phenotypic Observations: Visual inspection of platelet aggregation in the caudal vein.

    • Hemodynamic Measurements: Caudal artery blood flow velocity and heart rate.

    • Cardiac Function: Cardiac erythrocyte staining area and intensity.

    • Biochemical Markers: Levels of thromboxane A₂ (TXA₂), von Willebrand Factor (vWF), and D-dimer were quantified using ELISA assays.[1]

    • Gene Expression Analysis: Transcriptome sequencing and RT-qPCR were employed to analyze the expression of genes related to the MAPK signaling pathway and coagulation cascade.[1][4]

Visualizing the Experimental and Mechanistic Frameworks

To better illustrate the processes involved in the assessment of Brevianamide F, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimental Groups cluster_eval Evaluation Zebrafish Zebrafish Larvae Control Control Group Zebrafish->Control Model Thrombosis Model (AA-induced) Zebrafish->Model BrevF_Treat Brevianamide F Treatment Groups Zebrafish->BrevF_Treat Aspirin_Treat Aspirin (Positive Control) Zebrafish->Aspirin_Treat AA Arachidonic Acid (AA) AA->Model BrevF Brevianamide F (10, 20, 40 µM) BrevF->BrevF_Treat Aspirin Aspirin Aspirin->Aspirin_Treat Phenotype Phenotypic Observation (Platelet Aggregation) Model->Phenotype Hemo Hemodynamic Measurement (Blood Flow, Heart Rate) Model->Hemo Biochem Biochemical Analysis (TXA₂, vWF, D-dimer) Model->Biochem Gene Gene Expression (RT-qPCR, Transcriptome) Model->Gene BrevF_Treat->Phenotype BrevF_Treat->Hemo BrevF_Treat->Biochem BrevF_Treat->Gene Aspirin_Treat->Phenotype Aspirin_Treat->Hemo Aspirin_Treat->Biochem G cluster_pathways Signaling Pathways cluster_effects Cellular Effects BrevF Brevianamide F MAPK MAPK Signaling Pathway (MAPK14, MAP2K7) BrevF->MAPK Modulates Coag Coagulation Cascade (Factor VII) BrevF->Coag Modulates Platelet Inhibition of Platelet Activation MAPK->Platelet Leads to CoagFactors Reduced Expression of Coagulation Factors Coag->CoagFactors Leads to Thrombosis Thrombosis Platelet->Thrombosis Prevents CoagFactors->Thrombosis Prevents

References

A Structural Showdown: Brevianamide Q and its Bicyclo[2.2.2]diazaoctane Alkaloid Cousins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the intricate architecture of a fascinating class of fungal metabolites, this guide offers a comprehensive structural comparison of Brevianamide Q and its fellow bicyclo[2.2.2]diazaoctane alkaloids. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced structural variations and their potential impact on biological activity within this important family of natural products.

The bicyclo[2.2.2]diazaoctane alkaloids, a diverse group of fungal-derived natural products, have long captured the attention of the scientific community due to their complex molecular architectures and wide-ranging biological activities.[1][2] Among these, the brevianamides represent a significant subclass, characterized by a core bicyclo[2.2.2]diazaoctane ring system.[3] This guide focuses on a comparative analysis of this compound and other notable members of this family, including Brevianamides A, B, X, and Y, as well as related compounds like the paraherquamides and stephacidins.[1][4]

Core Structural Features and Key Diversifications

The fundamental scaffold of these alkaloids is the bicyclo[2.2.2]diazaoctane core, a rigid three-dimensional structure. The diversity within this family arises from variations in several key areas:

  • The Spirocyclic System: A primary point of divergence is the nature of the spiro-fused ring system attached to the bicyclic core. Brevianamides A and B feature a spiro-indoxyl moiety, whereas Brevianamides X and Y possess a spiro-oxindole ring system.[1][4][5]

  • Stereochemistry of the Bicyclic Core: The relative configuration of the substituents on the bicyclo[2.2.2]diazaoctane core, described as syn or anti, is another critical distinguishing feature.[1][4][5] For instance, Brevianamide X possesses a syn-configured core, a notable difference from the anti-configuration found in Brevianamides A, B, and Y.[1][4][5]

  • Oxidation State: The oxidation level of the diketopiperazine ring within the core structure also contributes to the structural variety.[1]

These seemingly subtle structural modifications can have profound effects on the molecule's overall conformation and, consequently, its biological activity.

Comparative Data at a Glance

To facilitate a clear comparison, the following table summarizes the key structural and known biological properties of selected bicyclo[2.2.2]diazaoctane alkaloids.

AlkaloidSpiro-Ring SystemBicyclo[2.2.2]diazaoctane Core StereochemistryKnown Biological ActivitySource Organism (Example)
Brevianamide A IndoxylantiPotent antifeedant activity against larvae of Spodoptera frugiperda and Heliothis virescens.[1][6][7]Penicillium brevicompactum[1]
Brevianamide B IndoxylantiNo reported biological activity.[1][6]Penicillium brevicompactum[1]
Brevianamide X OxindolesynNo reported biological activity.[1][6]Deep-sea-derived P. brevicompactum DFFSCS025[1][5]
Brevianamide Y OxindoleantiNo reported biological activity.[1][6]Deep-sea-derived P. brevicompactum DFFSCS025[1][5]
Derquantel (a paraherquamide derivative) Monooxopiperazine-Used in combination with abamectin as an anthelmintic for sheep.[1]Fungal
Stephacidin A Dioxopiperazine-Selective inhibitor of testosterone-dependent prostate LNCaP cells.[6]Fungal

Biosynthetic Pathways: A Tale of Cycloaddition

The biosynthesis of the brevianamides and related alkaloids is a fascinating area of study, with a key proposed step being an intramolecular Diels-Alder reaction to construct the characteristic bicyclo[2.2.2]diazaoctane core.[1][7] The timing of key oxidative steps and the stereochemical course of the cycloaddition are crucial in determining the final structure of the natural product.

A proposed biosynthetic pathway for the brevianamides involves the key intermediate dehydrodeoxybrevianamide E.[1][8] The stereoselectivity of the intramolecular Diels-Alder reaction, whether enzyme-mediated by a "Diels-Alderase" or occurring spontaneously, is a subject of ongoing investigation and dictates the syn or anti configuration of the resulting bicyclic core.[1][7]

Biosynthetic_Pathway Tryptophan + Proline Tryptophan + Proline Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E Tryptophan + Proline->Dehydrodeoxybrevianamide E Multiple Steps Azadiene Intermediate Azadiene Intermediate Dehydrodeoxybrevianamide E->Azadiene Intermediate Oxidation Bicyclo[2.2.2]diazaoctane Core Bicyclo[2.2.2]diazaoctane Core Azadiene Intermediate->Bicyclo[2.2.2]diazaoctane Core Intramolecular Diels-Alder Brevianamides Brevianamides Bicyclo[2.2.2]diazaoctane Core->Brevianamides Further Modifications

Proposed Biosynthetic Logic for Brevianamides.

Experimental Protocols for Structural Elucidation

The structural characterization of these complex alkaloids relies on a combination of sophisticated analytical techniques. Below are generalized experimental protocols for the key methods employed.

Isolation and Purification of Alkaloids

A common procedure for extracting and purifying alkaloids from fungal cultures involves the following steps:

  • Extraction: The fungal mycelium or culture broth is typically extracted with an organic solvent such as ethyl acetate or chloroform.[9]

  • Acid-Base Extraction: The crude extract is subjected to acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are re-extracted into an organic solvent.[10][11]

  • Chromatography: The resulting alkaloid mixture is then purified using various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography (often using silica gel or alumina), and High-Performance Liquid Chromatography (HPLC), which can be used for both analytical and preparative purposes.[10][12]

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the complex polycyclic structure.

    • Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl3, (CD3)2SO) in an NMR tube.

    • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Data Analysis: Chemical shifts, coupling constants, and cross-peaks in 2D spectra are analyzed to elucidate the structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the structural components of the molecule.

    • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC or GC system (LC-MS or GC-MS).

    • Ionization: Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured with high accuracy.

The following workflow illustrates the general process from fungal culture to structural elucidation:

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Acid-Base Extraction Acid-Base Extraction Solvent Extraction->Acid-Base Extraction Chromatography (TLC, HPLC) Chromatography (TLC, HPLC) Acid-Base Extraction->Chromatography (TLC, HPLC) Purified Alkaloid Purified Alkaloid Chromatography (TLC, HPLC)->Purified Alkaloid NMR Spectroscopy (1D & 2D) NMR Spectroscopy (1D & 2D) Purified Alkaloid->NMR Spectroscopy (1D & 2D) Mass Spectrometry (HRMS, MS/MS) Mass Spectrometry (HRMS, MS/MS) Purified Alkaloid->Mass Spectrometry (HRMS, MS/MS) Structure Proposal Structure Proposal NMR Spectroscopy (1D & 2D)->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure Molecular Formula Molecular Formula Mass Spectrometry (HRMS, MS/MS)->Molecular Formula Molecular Formula->Structure Proposal

General Experimental Workflow for Alkaloid Characterization.

Conclusion

The structural comparison of this compound and its relatives reveals a fascinating interplay of subtle chemical modifications that lead to a diverse array of molecular architectures. The presence of different spirocyclic systems and the stereochemical variations in the bicyclo[2.2.2]diazaoctane core are key determinants of their structural identity. While the biological activities of many of these compounds remain to be fully explored, the insights gained from their structural and biosynthetic studies provide a solid foundation for future investigations into their potential as therapeutic agents or agrochemicals. The detailed experimental protocols outlined here serve as a practical guide for researchers actively engaged in the isolation and characterization of these and other complex natural products.

References

Comparative analysis of Brevianamide Q's insecticidal properties

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Brevianamide Q: Extensive literature review did not yield specific data for a compound designated "this compound." The Brevianamide family of fungal metabolites includes several compounds, with Brevianamide A being the most studied for its insecticidal properties. This guide will therefore focus on the known insecticidal activities of Brevianamide A as a representative of the Brevianamide class, comparing it with two commercially significant insecticides, Abamectin and Spinosad. This analysis is intended for researchers, scientists, and professionals in drug development to provide an objective comparison based on available experimental data.

Overview of Insecticidal Activity

Brevianamide A, a secondary metabolite isolated from fungi of the Penicillium and Aspergillus genera, has demonstrated notable insecticidal and antifeedant properties.[1][2][3] Its activity has been primarily documented against lepidopteran pests, specifically the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[1][2][3] In contrast, Abamectin and Spinosad are broad-spectrum insecticides derived from soil microbes, with well-established commercial use in agriculture.

Abamectin , a mixture of avermectins produced by the bacterium Streptomyces avermitilis, is effective against a wide range of mites and insects.[4] Spinosad , produced by the fermentation of the bacterium Saccharopolyspora spinosa, also targets a broad spectrum of insect pests, including those in the orders Lepidoptera, Diptera, and Thysanoptera.

Quantitative Performance Data

InsecticideTarget PestLC50 Value (ppm)Exposure TimeBioassay Type
Brevianamide A Spodoptera frugiperdaData not available-Feeding Bioassay
Heliothis virescensData not available-Feeding Bioassay
Abamectin Spodoptera frugiperda2.327[5]96 hoursLeaf Dip
Helicoverpa armigera (related to H. virescens)51.76[6]96 hoursDipping
Spinosad Spodoptera frugiperda4.885[5]96 hoursLeaf Dip
Heliothis virescens0.20 - 0.84[7]-Treated Diet

Mechanism of Action and Signaling Pathways

The insecticidal activity of these compounds is achieved through the disruption of the insect's nervous system, though their specific molecular targets differ.

Brevianamide A: The precise mechanism of action for Brevianamide A's insecticidal activity is not yet fully elucidated. However, as a neurotoxic compound, it is hypothesized to interfere with neurotransmitter receptors or ion channels in the insect's central nervous system, leading to feeding deterrence and mortality.

Abamectin: Abamectin acts as a glutamate-gated chloride channel (GluCl) activator.[8][9] Binding of Abamectin to these channels in the nerve and muscle cells of insects leads to an increased influx of chloride ions. This hyperpolarizes the cell membrane, preventing the transmission of nerve signals, which results in paralysis and death of the insect.[8][9]

Spinosad: Spinosad has a unique mode of action primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, at a site distinct from other insecticides like neonicotinoids.[10][11] It causes prolonged activation of these receptors, leading to involuntary muscle contractions, tremors, and ultimately paralysis and death.[12] Spinosad also has secondary effects on GABA receptors.[12]

Below are diagrams illustrating the signaling pathways affected by Abamectin and Spinosad.

Abamectin_Pathway cluster_membrane Neuronal Membrane Abamectin Abamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Abamectin->GluCl Binds and Activates Neuron Postsynaptic Neuron GluCl->Neuron Increased Cl⁻ Influx Cl_ion Paralysis Paralysis & Death Neuron->Paralysis Hyperpolarization & Inhibition of Nerve Signal

Abamectin's mechanism of action.

Spinosad_Pathway cluster_membrane Neuronal Membrane Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Allosteric Binding and Activation Neuron Postsynaptic Neuron nAChR->Neuron Na⁺/Ca²⁺ Influx Excitation Continuous Nerve Stimulation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Spinosad's primary mechanism of action.

Experimental Protocols

The evaluation of insecticidal properties typically involves bioassays that expose the target insect to the compound of interest and measure the resulting mortality or behavioral changes. A standard protocol for a larval feeding bioassay is described below.

Objective: To determine the toxicity (LC50) and/or antifeedant effects of a test compound on insect larvae.

Materials:

  • Third-instar larvae of the target insect species (e.g., Spodoptera frugiperda).

  • Artificial diet for the insect larvae.

  • Test compound (e.g., Brevianamide A) dissolved in an appropriate solvent (e.g., acetone).

  • Control solution (solvent only).

  • Petri dishes or multi-well plates.

  • Micropipettes.

  • Incubator with controlled temperature, humidity, and photoperiod.

Procedure:

  • Preparation of Treated Diet: A stock solution of the test compound is prepared. Serial dilutions are made to obtain a range of desired concentrations. A set volume of each concentration is uniformly applied to a pre-weighed amount of artificial diet and mixed thoroughly. The solvent is allowed to evaporate completely. A control diet is prepared using only the solvent.

  • Insect Exposure: One larva is placed in each petri dish or well containing the treated or control diet. A sufficient number of replicates (typically 20-30 larvae) are used for each concentration and the control.

  • Incubation: The bioassay units are maintained in an incubator under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).

  • Data Collection: Larval mortality is assessed at regular intervals (e.g., 24, 48, 72, and 96 hours) after the initial exposure. For antifeedant assays, the amount of diet consumed is measured at the end of the experiment.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

The workflow for a typical insecticidal bioassay is illustrated in the diagram below.

Bioassay_Workflow A Compound Preparation (Serial Dilutions) B Diet Treatment A->B C Larval Exposure (One larva per replicate) B->C D Incubation (Controlled Environment) C->D E Mortality Assessment (e.g., 24, 48, 72h) D->E F Data Analysis (Probit Analysis -> LC50) E->F

General workflow for an insecticidal bioassay.

Conclusion

Brevianamide A shows promise as a potential insecticidal and, notably, antifeedant compound against key agricultural pests. However, a significant lack of quantitative data, such as LC50 values, and a detailed understanding of its mechanism of action currently limit a direct, robust comparison with established insecticides like Abamectin and Spinosad. While Abamectin and Spinosad have well-defined modes of action targeting the insect nervous system and have proven efficacy, further research is required to fully characterize the insecticidal potential of the Brevianamide family. Future studies should focus on determining the precise molecular targets of Brevianamides and conducting standardized bioassays to quantify their lethality and sublethal effects on a broader range of insect pests. This will be crucial in assessing their viability as candidates for integrated pest management programs.

References

Brevianamide S: A Comparative Analysis of its Anti-Mycobacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Brevianamide Q" is not available in the current scientific literature. This guide will focus on Brevianamide S, a related compound with documented selective antibacterial activity against mycobacteria.

This guide provides a comparative analysis of the antibacterial efficacy of Brevianamide S against existing agents, primarily targeting researchers, scientists, and drug development professionals. The data presented is based on available experimental evidence.

Comparative Efficacy of Brevianamide S

Brevianamide S has demonstrated selective inhibitory activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis.[1][2][3] Its efficacy, as determined by the Minimum Inhibitory Concentration (MIC), is compared with that of established anti-tuberculosis drugs in the table below.

CompoundTarget OrganismMIC (μg/mL)Notes
Brevianamide S Bacille Calmette-Guérin (BCG)6.25Exhibits selective activity against BCG with no significant activity against other tested Gram-positive or Gram-negative bacteria.[1][3] This suggests a potentially novel mechanism of action.[1][4]
IsoniazidBacille Calmette-Guérin (BCG)0.05A first-line anti-tuberculosis drug used as a positive control in the referenced study.[3]
IsoniazidMycobacterium tuberculosis>4MIC for multidrug-resistant M. tuberculosis isolates.[5]
RifampicinMycobacterium tuberculosis0.02 (MIC90)MIC90 for the HN-878 strain.[6]
LinezolidMycobacterium tuberculosis0.25 (MIC90)MIC90 for multidrug-resistant M. tuberculosis isolates.[5]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against mycobacteria, based on standard microdilution methods.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Bacterial Inoculum:

  • Culture Bacille Calmette-Guérin (BCG) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
  • Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compound and Control:

  • Dissolve Brevianamide S and control antibiotics (e.g., isoniazid) in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Perform serial two-fold dilutions of the stock solutions in the appropriate culture medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
  • Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria).
  • Incubate the plates at 37°C for a specified period (e.g., 7-14 days for BCG).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.
  • Visual inspection or measurement of optical density can be used to determine growth inhibition.

Visualizations

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (e.g., BCG) B Prepare Bacterial Inoculum (0.5 McFarland) A->B E Inoculate plate with Bacterial Suspension B->E C Prepare Stock Solution of Test Compound D Serial Dilutions in 96-well plate C->D D->E F Incubate at 37°C E->F G Observe for Bacterial Growth F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Experimental workflow for MIC determination.

References

Validating the Biosynthetic Pathway of Brevianamide Q: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed biosynthetic pathway of Brevianamide Q, a member of the complex family of fungal indole alkaloids. While the biosynthetic machinery for closely related compounds like Brevianamide A and B has been extensively studied, this document outlines a targeted approach using stable isotope labeling to unequivocally confirm the precursors and key intermediates leading to this compound. We present a proposed biosynthetic pathway, detailed experimental protocols for isotopic feeding studies, and a comparative analysis of expected outcomes versus alternative metabolic routes.

Proposed Biosynthetic Pathway of this compound

The brevianamide alkaloids are diketopiperazines derived from the amino acids L-tryptophan and L-proline.[1][2] The proposed pathway to this compound is hypothesized to follow a conserved sequence involving the initial condensation of these precursors, followed by prenylation, oxidative cyclization, and a key intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]diazaoctane core.[1][3]

This compound Biosynthetic Pathway cluster_precursors Amino Acid Precursors cluster_intermediates Key Intermediates cluster_product Final Product Trp L-Tryptophan BF Brevianamide F (Diketopiperazine) Trp->BF BvnA (NRPS) Pro L-Proline Pro->BF BvnA (NRPS) DBE Deoxybrevianamide E BF->DBE BvnC (Prenyltransferase) DDBE Dehydrodeoxybrevianamide E DBE->DDBE Oxidation Azadiene Azadiene Intermediate DDBE->Azadiene BvnB (FMO) / BvnD (P450) BQ This compound Azadiene->BQ Intramolecular Diels-Alder

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan and L-proline.

Validating the Pathway with Isotopic Labeling

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors into a final natural product.[4] By feeding the producing organism, such as Penicillium or Aspergillus, with amino acids enriched with heavy isotopes (e.g., ¹³C or ¹⁵N), we can track the incorporation of these labels into this compound and its intermediates. This provides definitive evidence of the biosynthetic building blocks.

The core comparison is between a control culture grown on standard media and experimental cultures fed with isotopically labeled precursors. The incorporation of labels is then detected and quantified using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Experimental Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Culture 1. Inoculate Penicillium sp. in minimal media Feed 2. Add Labeled Precursors (e.g., [U-13C]-Trp, [15N]-Pro) Culture->Feed Control Parallel Control Culture (Unlabeled Precursors) Culture->Control Incubate 3. Incubate for 7-14 days Feed->Incubate Control->Incubate Extract 4. Extract Metabolites (Mycelium & Broth) Incubate->Extract Purify 5. Purify this compound (HPLC) Extract->Purify MS 6a. HR-LCMS Analysis Purify->MS NMR 6b. 13C / 15N NMR Analysis Purify->NMR Compare 7. Compare Labeled vs. Control Data Interpretation MS->Compare NMR->Compare

Caption: General experimental workflow for an isotopic labeling study.

Data Presentation: Expected Outcomes

The primary data from these experiments will be mass shifts detected by HRMS and signal changes in NMR spectra. The following tables summarize the expected quantitative data when feeding specifically labeled precursors.

Table 1: Comparison of Expected Mass Shifts in this compound by HRMS

Labeled Precursor Fed to CultureExpected Molecular Formula of PrecursorExpected Mass Shift (Δm/z) in this compoundRationale for Shift
Control (Unlabeled) C₁₁H₁₂N₂O₂ (Trp) / C₅H₉NO₂ (Pro)0Natural isotopic abundance.
[U-¹³C₁₁]-L-Tryptophan ¹³C₁₁H₁₂N₂O₂+11Incorporation of the entire carbon skeleton of tryptophan.
[¹⁵N₂]-L-Tryptophan C₁₁H₁₂¹⁵N₂O₂+2Incorporation of both nitrogen atoms from the indole and α-amino groups.
[U-¹³C₅]-L-Proline ¹³C₅H₉NO₂+5Incorporation of the entire carbon skeleton of proline.
[¹⁵N]-L-Proline C₅H₉¹⁵NO₂+1Incorporation of the nitrogen atom from proline.
[U-¹³C₁₁]Trp + [U-¹³C₅]Pro ¹³C₁₁H₁₂N₂O₂ + ¹³C₅H₉NO₂+16Confirms the incorporation of both precursor carbon skeletons.

Table 2: Predicted Isotopic Label Incorporation for NMR Analysis

Labeled PrecursorAnalytical MethodExpected Observation in this compoundInterpretation
[1-¹³C]-L-Tryptophan ¹³C-NMRSpecific signal enhancement for the carbonyl carbon of the tryptophan-derived portion of the diketopiperazine ring.Confirms the direct incorporation of tryptophan and the orientation of its backbone.
[U-¹³C₁₁]-L-Tryptophan ¹³C-NMRSignal enhancement and ¹³C-¹³C coupling patterns for all 11 carbons originating from tryptophan.Provides definitive structural evidence of the entire tryptophan moiety's incorporation.
[¹⁵N]-L-Proline ¹⁵N-NMR or ¹H-¹⁵N HMBCA detectable ¹⁵N signal and/or correlations to adjacent protons in the proline-derived portion of the molecule.Confirms the incorporation of the proline nitrogen atom.

Experimental Protocols

Protocol 1: Isotopic Labeling of Penicillium Culture

  • Media Preparation: Prepare a minimal liquid medium (e.g., Czapek-Dox broth) to minimize dilution of the labeled precursors by complex nitrogen and carbon sources. Autoclave for sterilization.

  • Inoculation: Inoculate 100 mL of the minimal medium in a 250 mL flask with a spore suspension or mycelial plug of the this compound-producing fungal strain.

  • Precursor Preparation: Prepare sterile stock solutions of the desired isotopically labeled amino acids (e.g., 10 mg/mL of [U-¹³C₁₁]-L-Tryptophan in sterile water).

  • Feeding: After 3-5 days of initial growth (to establish biomass), add the labeled precursor to the experimental flasks to a final concentration of 0.5-1.0 mg/mL. To the control flasks, add an equivalent molar amount of unlabeled L-tryptophan.

  • Incubation: Incubate all flasks under standard conditions (e.g., 25°C, 150 rpm) for an additional 7-10 days to allow for the uptake and metabolism of the labeled precursors into secondary metabolites.

  • Harvesting: Separate the mycelium from the culture broth by vacuum filtration.

Protocol 2: Metabolite Extraction and Analysis

  • Extraction: Lyophilize the mycelium and grind it to a fine powder. Perform a solvent extraction using ethyl acetate or a mixture of chloroform/methanol. Extract the culture filtrate separately with ethyl acetate. Combine the organic extracts and evaporate to dryness.

  • Purification: Redissolve the crude extract in a minimal volume of methanol and subject it to semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • HRMS Analysis: Analyze the purified compound from both control and labeled cultures via High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS). Compare the mass spectra to identify the predicted mass shifts as detailed in Table 1.

  • NMR Analysis: Dissolve a sufficient quantity (typically >1 mg) of the purified labeled and unlabeled this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and, if applicable, ¹⁵N NMR spectra. Analyze the spectra for the expected signal enhancements and coupling patterns.[6][7]

Interpreting the Results: A Comparative Logic

The validation of the proposed pathway relies on a direct comparison between the analytical data from labeled and unlabeled experiments. The logical flow of interpretation confirms the origin of every atom in the final molecule, ruling out alternative biosynthetic routes.

Data Interpretation Logic cluster_experiment Experimental Setup cluster_observation Observation (HRMS & NMR) cluster_conclusion Conclusion Fed_Trp Feed [U-13C]-Tryptophan Mass_Shift_Trp Observe Mass Shift of +11 in this compound Fed_Trp->Mass_Shift_Trp IF No_Shift No Mass Shift Fed_Trp->No_Shift IF Fed_Pro Feed [15N]-Proline Mass_Shift_Pro Observe Mass Shift of +1 in this compound Fed_Pro->Mass_Shift_Pro IF Control Control (Unlabeled Feed) Control->No_Shift EXPECT Conclusion_Trp Tryptophan is a direct precursor Mass_Shift_Trp->Conclusion_Trp Conclusion_Pro Proline is a direct precursor Mass_Shift_Pro->Conclusion_Pro Pathway_Invalid Pathway Hypothesis Is Invalidated No_Shift->Pathway_Invalid Pathway_Valid Pathway Hypothesis Is Validated Conclusion_Trp->Pathway_Valid AND Conclusion_Pro->Pathway_Valid AND

Caption: Logical framework for interpreting isotopic labeling results.

By demonstrating the intact incorporation of both L-tryptophan and L-proline, this experimental approach provides unequivocal evidence to validate the proposed biosynthetic pathway of this compound. The absence of expected label incorporation would suggest that alternative, unpredicted precursors or metabolic routes are involved, prompting further investigation.

References

A Comparative Guide to Brevianamide Q and Paraherquamides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of the fungal alkaloids Brevianamide Q and paraherquamides. This document synthesizes available data on their chemical structures, biosynthetic pathways, and biological activities, supported by experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound and paraherquamides belong to the bicyclo[2.2.2]diazaoctane class of indole alkaloids, characterized by a complex polycyclic ring system. While they share a common biosynthetic origin, key structural differences impart distinct physicochemical properties and biological activities.

The paraherquamide family, represented here by Paraherquamide A, features a spiro-oxindole moiety linked to a heptacyclic core.[1] In contrast, the brevianamides are a broader class of dioxopiperazine structures.[2] this compound is a member of this class, though less commonly studied than congeners like Brevianamide A.

FeatureThis compoundParaherquamide AReferences
Chemical Formula C21H25N3O3C28H35N3O5[2]
Molecular Weight 383.45 g/mol 493.6 g/mol [2]
Core Structure Dioxopiperazine-type bicyclo[2.2.2]diazaoctaneMonooxopiperazine-type bicyclo[2.2.2]diazaoctane with a spiro-oxindole[1][2]
Key Functional Groups Indole, diketopiperazine, isoprene unitSpiro-oxindole, substituted proline moiety, isoprene unit[1][3]

Biosynthesis and Divergent Pathways

The biosynthesis of both brevianamides and paraherquamides originates from the amino acids L-tryptophan and L-proline (or a derivative in the case of paraherquamides), along with an isoprene unit derived from dimethylallyl pyrophosphate (DMAPP).[1][3] A key enzymatic step in the formation of the characteristic bicyclo[2.2.2]diazaoctane core is an intramolecular Diels-Alder reaction.[2]

The divergence in their biosynthetic pathways occurs at a key branch point, leading to the formation of either the dioxopiperazine core of the brevianamides or the monooxopiperazine core of the paraherquamides.[2]

Biosynthetic Pathway Comparison Figure 1: Divergent Biosynthetic Pathways L-Tryptophan L-Tryptophan Diketopiperazine Intermediate Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine Intermediate L-Proline L-Proline L-Proline->Diketopiperazine Intermediate DMAPP DMAPP Prenylation Prenylation DMAPP->Prenylation Diketopiperazine Intermediate->Prenylation Diels-Alder Precursor Diels-Alder Precursor Prenylation->Diels-Alder Precursor Intramolecular Diels-Alder Intramolecular Diels-Alder Diels-Alder Precursor->Intramolecular Diels-Alder Bicyclo[2.2.2]diazaoctane Core Bicyclo[2.2.2]diazaoctane Core Intramolecular Diels-Alder->Bicyclo[2.2.2]diazaoctane Core Post-Diels-Alder Modifications (Brevianamides) Post-Diels-Alder Modifications (Brevianamides) Bicyclo[2.2.2]diazaoctane Core->Post-Diels-Alder Modifications (Brevianamides) Post-Diels-Alder Modifications (Paraherquamides) Post-Diels-Alder Modifications (Paraherquamides) Bicyclo[2.2.2]diazaoctane Core->Post-Diels-Alder Modifications (Paraherquamides) This compound This compound Post-Diels-Alder Modifications (Brevianamides)->this compound Paraherquamides Paraherquamides Post-Diels-Alder Modifications (Paraherquamides)->Paraherquamides

Figure 1: Simplified diagram of the divergent biosynthetic pathways of this compound and Paraherquamides.

Comparative Biological Activities

Paraherquamides: The most well-documented activity of the paraherquamide family is their potent anthelmintic effect.[4] They act as cholinergic antagonists, specifically at nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis.[4]

Brevianamides: The brevianamide family exhibits a broader range of biological activities. Brevianamide A has demonstrated insecticidal and cytotoxic properties.[3] Brevianamide F has been shown to have antithrombotic effects, and Brevianamide S exhibits selective antibacterial activity against a surrogate for Mycobacterium tuberculosis.[5] The specific biological activities of this compound have not been extensively reported.

Biological ActivityBrevianamides (General)ParaherquamidesReferences
Anthelmintic Not widely reportedPotent, via cholinergic antagonism[4]
Insecticidal Reported for Brevianamide ANot a primary reported activity[3]
Cytotoxic Reported for Brevianamide ANot a primary reported activity[3]
Antithrombotic Reported for Brevianamide FNot reported[6]
Antibacterial Reported for Brevianamide SNot a primary reported activity[5]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Anthelmintic Activity Assay (vs. Ascaris suum)

This protocol is adapted from in vitro larval migration assays used to assess anthelmintic activity.[7][8]

Anthelmintic Assay Workflow Figure 2: Workflow for Ascaris suum Larval Migration Assay Ascaris suum eggs Ascaris suum eggs Larval hatching Larval hatching Ascaris suum eggs->Larval hatching L3 Larvae L3 Larvae Larval hatching->L3 Larvae Exposure to compounds Exposure to compounds L3 Larvae->Exposure to compounds Incubation Incubation Exposure to compounds->Incubation Migration assessment Migration assessment Incubation->Migration assessment Data analysis (EC50) Data analysis (EC50) Migration assessment->Data analysis (EC50)

Figure 2: Workflow for the Ascaris suum larval migration assay.

Protocol:

  • Larval Preparation: Obtain third-stage (L3) larvae of Ascaris suum from embryonated eggs.

  • Compound Preparation: Prepare stock solutions of this compound and paraherquamides in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add L3 larvae to each well containing culture medium.

  • Treatment: Add the test compounds at various concentrations to the wells. Include a solvent control and a positive control (e.g., levamisole).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Migration Assessment: Assess larval motility and migration. This can be done by observing the larvae under a microscope and scoring their movement or by using an automated tracking system.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for each compound by plotting the percentage of larval migration inhibition against the compound concentration.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol is a generalized radioligand binding assay to assess the affinity of the compounds for nAChRs.[9]

Protocol:

  • Receptor Preparation: Prepare membrane fractions from a source rich in nAChRs (e.g., torpedo electric organ, or a cell line expressing specific nAChR subtypes).

  • Radioligand: Use a suitable radiolabeled nAChR antagonist, such as [³H]-epibatidine.

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compounds (this compound and paraherquamides).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of specific binding against the compound concentration. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Zebrafish Thrombosis Model

This protocol is based on a phenylhydrazine (PHZ)-induced thrombosis model in zebrafish larvae to evaluate antithrombotic activity.[6][10]

Zebrafish Thrombosis Assay Figure 3: Zebrafish Thrombosis Model Workflow Zebrafish Larvae (2 dpf) Zebrafish Larvae (2 dpf) Treatment Treatment Zebrafish Larvae (2 dpf)->Treatment PHZ Induction PHZ Induction Treatment->PHZ Induction Incubation (24h) Incubation (24h) PHZ Induction->Incubation (24h) Staining (O-dianisidine) Staining (O-dianisidine) Incubation (24h)->Staining (O-dianisidine) Imaging and Analysis Imaging and Analysis Staining (O-dianisidine)->Imaging and Analysis

References

A Comparative Guide to the Structure-Activity Relationships of the Brevianamide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The brevianamide family of indole alkaloids, produced by Penicillium and Aspergillus fungi, represents a structurally diverse class of natural products.[1] While their complex architectures have made them intriguing targets for total synthesis, a comprehensive understanding of their quantitative structure-activity relationships (QSAR) is still in its nascent stages. This guide provides a comparative overview of the known biological activities of the brevianamide family, details the experimental protocols used for their evaluation, and outlines a workflow for future QSAR studies.

Comparative Biological Activity of Brevianamides

To date, detailed biological activity data for the brevianamide family is sparse, with most studies focusing on brevianamide A. The available data underscores the significant impact of stereochemistry on biological function, as diastereomers show differing activities. Brevianamide A has demonstrated notable insecticidal and antifeedant properties, while brevianamide S has been identified as a selective antibacterial agent.[2][3][4][5][6] A summary of the reported activities is presented below.

CompoundStructureTarget Organism(s)Activity TypeQuantitative DataReference(s)
Brevianamide A Indole alkaloid with a bicyclo[2.2.2]diazaoctane coreSpodoptera frugiperda (fall armyworm), Heliothis virescens (tobacco budworm)Antifeedant, InsecticidalPotent activity reported, but specific IC50/LD50 values are not detailed in the provided search results.[2][6][7][8][9]
Brevianamide B Diastereomer of Brevianamide ANot ReportedNot ReportedNo biological activity has yet been reported.[2][6][8]
Brevianamide X Related bicyclo[2.2.2]diazaoctane alkaloidNot ReportedNot ReportedNo biological activity has yet been reported.[2][6][8]
Brevianamide Y Related bicyclo[2.2.2]diazaoctane alkaloidNot ReportedNot ReportedNo biological activity has yet been reported.[2][6][8]
Brevianamide S Dimeric diketopiperazine alkaloidBacille Calmette-Guérin (BCG)Selective AntibacterialMIC = 6.25 µg/mL[3][4][5]

Experimental Protocols

The evaluation of the biological activity of the brevianamide family and its analogs necessitates standardized experimental protocols. Below are detailed methodologies for key assays relevant to the reported activities.

These assays are crucial for determining the efficacy of compounds against insect pests like Spodoptera frugiperda and Heliothis virescens.

1. Rearing of Test Insects:

  • Larvae of the target insect species are reared on an artificial diet under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 16:8 h light:dark photoperiod).

  • Third-instar larvae are typically used for the bioassays as they are at a voracious feeding stage.

2. Preparation of Test Compounds:

  • Brevianamide analogs and control substances are dissolved in a suitable solvent, such as acetone or ethanol, to create stock solutions.

  • Serial dilutions are prepared from the stock solutions to obtain a range of concentrations for dose-response analysis.

3. Leaf Disc No-Choice Bioassay (for Antifeedant Activity):

  • Leaf discs of a host plant (e.g., maize for S. frugiperda) are excised.

  • The leaf discs are dipped into the test solutions for a standardized period (e.g., 30 seconds) and then air-dried. Control discs are treated with the solvent only.

  • A single treated leaf disc is placed in a Petri dish with one third-instar larva.

  • The area of the leaf disc consumed by the larva is measured after 24 and 48 hours.

  • The antifeedant index is calculated using the formula: AFI (%) = [(C-T)/(C+T)] * 100, where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treatment group.

4. Topical Application Bioassay (for Insecticidal Activity):

  • A measured droplet (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each third-instar larva using a micro-applicator.

  • Control larvae are treated with the solvent alone.

  • The treated larvae are transferred to individual containers with an artificial diet.

  • Mortality is recorded at 24, 48, and 72 hours after application.

  • The LD50 (lethal dose for 50% of the population) is determined using probit analysis.

This protocol is designed to determine the minimum inhibitory concentration (MIC) against Bacille Calmette-Guérin (BCG).

1. Preparation of Bacterial Culture:

  • BCG is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

2. Microplate Dilution Method:

  • The test compound (Brevianamide S) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well microplate.

  • A standardized inoculum of the BCG culture is added to each well.

  • Positive (bacteria with no compound) and negative (medium only) controls are included.

  • The microplate is incubated at 37°C for a specified period (e.g., 7 days).

  • Bacterial growth is assessed by measuring the optical density at 600 nm or by visual inspection for turbidity.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the brevianamide family and the process of QSAR, the following diagrams have been generated using Graphviz.

Biosynthetic_Pathway_of_Brevianamides cluster_precursors Core Precursors cluster_intermediates Key Intermediates cluster_products Final Products L-Tryptophan L-Tryptophan Dehydrodeoxybrevianamide E Dehydrodeoxybrevianamide E L-Tryptophan->Dehydrodeoxybrevianamide E L-Proline L-Proline L-Proline->Dehydrodeoxybrevianamide E Dehydrobrevianamide E Dehydrobrevianamide E Dehydrodeoxybrevianamide E->Dehydrobrevianamide E Oxidation Brevianamide A Brevianamide A Dehydrobrevianamide E->Brevianamide A [4+2] Cycloaddition (Major Product) Brevianamide B Brevianamide B Dehydrobrevianamide E->Brevianamide B [4+2] Cycloaddition (Minor Product)

Caption: Proposed biosynthetic pathway of brevianamides A and B.

QSAR_Workflow cluster_data Data Collection and Preparation cluster_model Model Development cluster_validation Model Validation and Application Data_Collection Collect dataset of brevianamide analogs with measured biological activity Data_Curation Curate and standardize chemical structures and biological data (e.g., IC50, LD50) Data_Collection->Data_Curation Data_Split Split dataset into training and test sets Data_Curation->Data_Split Descriptor_Calculation Calculate molecular descriptors (e.g., 2D, 3D, electronic, topological) Data_Split->Descriptor_Calculation Feature_Selection Select relevant descriptors Descriptor_Calculation->Feature_Selection Model_Building Build QSAR model using statistical methods (e.g., MLR, PLS, SVM, Neural Networks) Feature_Selection->Model_Building Internal_Validation Perform internal validation (e.g., cross-validation) Model_Building->Internal_Validation External_Validation Validate model with the external test set Internal_Validation->External_Validation Model_Interpretation Interpret the model to understand key structural features for activity External_Validation->Model_Interpretation New_Compound_Design Design new brevianamide derivatives with predicted enhanced activity Model_Interpretation->New_Compound_Design

Caption: A generalized workflow for a QSAR study.

References

Comparative Cytotoxicity of Brevianamide Q: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available experimental data on the comparative cytotoxicity of Brevianamide Q across different cell lines. Extensive searches of scientific literature and databases did not yield specific studies detailing the cytotoxic effects or IC50 values of this compound on any cancer or normal cell lines.

While the broader family of brevianamide alkaloids, secondary metabolites produced by Penicillium and Aspergillus fungi, has been investigated for various biological activities, research has primarily focused on other analogues such as Brevianamide A, B, F, S, X, Y, and Z. These related compounds have demonstrated a range of bioactivities, including insecticidal, antifeedant, and antibacterial properties. For instance, some synthetic derivatives of Brevianamide F have been evaluated for their antiproliferative activity against cell lines such as A-549 (lung carcinoma), SK-BR-3 (breast adenocarcinoma), HT-29 (colon adenocarcinoma), and HeLa (cervical adenocarcinoma). However, this information is specific to Brevianamide F derivatives and cannot be extrapolated to this compound.

Due to the lack of specific data for this compound, this guide cannot provide a quantitative comparison of its cytotoxicity, detailed experimental protocols for its evaluation, or visualizations of its potential signaling pathways.

Further research is required to isolate or synthesize sufficient quantities of this compound and subsequently evaluate its cytotoxic profile against a panel of cancer and non-cancerous cell lines. Such studies would be essential to determine its potential as a therapeutic agent and to elucidate its mechanism of action.

We recommend that researchers interested in the cytotoxic potential of this compound class refer to the existing literature on other brevianamide analogues while acknowledging the clear need for primary research on this compound itself. Should data on the cytotoxicity of this compound become available, this guide will be updated accordingly.

Unveiling the Antithrombotic Potential of Brevianamide Q: A Molecular Docking and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antithrombotic agents with improved efficacy and safety profiles is a paramount endeavor in cardiovascular medicine. Brevianamide Q, a diketopiperazine alkaloid isolated from Aspergillus versicolor, presents a compelling scaffold for investigation. While direct experimental data on the antithrombotic activity of this compound is currently unavailable, this guide explores its potential mechanism of action through a detailed molecular docking study and provides a comparative analysis against established antithrombotic drugs. This document is intended to serve as a foundational resource to stimulate and guide future preclinical research into this promising natural product.

Proposed Antithrombotic Mechanism of this compound

Based on the established antithrombotic activity of its structural analog, Brevianamide F, we hypothesize that this compound exerts its effects through a dual mechanism involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of key proteins in the coagulation cascade.

dot

Brevianamide_Q_Antithrombotic_Mechanism cluster_platelet Platelet cluster_coagulation Coagulation Cascade Brevianamide_Q This compound p38_MAPK p38 MAPK Brevianamide_Q->p38_MAPK Inhibition Brevianamide_Q->p38_MAPK Factor_Xa Factor Xa Brevianamide_Q->Factor_Xa Inhibition Brevianamide_Q->Factor_Xa Platelet_Activation Platelet Activation (Aggregation) p38_MAPK->Platelet_Activation Activation Thrombin Thrombin Factor_Xa->Thrombin Activation Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Conversion Fibrinogen Fibrinogen Molecular_Docking_Workflow Start Start: Target & Ligand Selection Target_Prep Target Preparation (PDB: 1A9U, 1HCG) Start->Target_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Validation Experimental Validation Analysis->Validation End End: Mechanism Validation Validation->End Experimental_Workflow Start Start: this compound Synthesis/Isolation In_Vitro In Vitro Assays Start->In_Vitro Platelet_Agg Platelet Aggregation In_Vitro->Platelet_Agg Coagulation Coagulation Assays (aPTT, PT) In_Vitro->Coagulation In_Vivo In Vivo Thrombosis Model In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Platelet_Agg->Data_Analysis Coagulation->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Antithrombotic Potential Data_Analysis->Conclusion

Brevianamide Q and the MAPK Pathway: An Uncharted Territory in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

While the precise mechanism of Brevianamide Q as a Mitogen-Activated Protein Kinase (MAPK) inhibitor remains uncharacterized in publicly available scientific literature, insights from a closely related compound, Brevianamide F, suggest a potential modulatory role in this critical signaling cascade. This guide provides a comparative analysis of the putative mechanism of the Brevianamide family, represented by Brevianamide F, against established MAPK inhibitors, highlighting the current knowledge gaps and future research directions.

The MAPK signaling pathways, comprising cascades of protein kinases, are central regulators of cellular processes such as growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. MAPK inhibitors are broadly classified based on their target within the kinase cascade (e.g., MEK inhibitors, p38 inhibitors) and their mode of action (e.g., ATP-competitive, allosteric).

Currently, there is a significant lack of experimental data directly investigating the interaction of this compound with any component of the MAPK signaling pathways. However, a 2024 study on Brevianamide F, a structurally related indole alkaloid, provides the first indication that this class of natural products may influence MAPK signaling.

The Brevianamide Family: A Glimpse into MAPK Modulation

Research on Brevianamide F has demonstrated its potential to modulate the MAPK signaling pathway, primarily in the context of its antithrombotic effects. Transcriptome sequencing and molecular docking studies have suggested that Brevianamide F may not act as a direct, potent inhibitor in the classical sense but rather as a modulator of the pathway's activity.

Molecular Docking Insights for Brevianamide F

Molecular docking simulations have predicted that Brevianamide F can bind to several key proteins within the MAPK signaling cascade. The binding energies, which indicate the stability of the interaction, are summarized in the table below. It is important to note that these are computational predictions and await experimental validation.

Target ProteinPDB IDBinding Energy (kJ/mol)
MAPK14 (p38α) 6SFI-36.94
MAP2K7 5Y90-34.81
AKT2 8Q61-34.43
RAF1 6VJJ-32.38
MAPK8 (JNK1) 4QTD-31.80
MAPK1 (ERK2) 6SLG-28.79

Data from Zhang et al., 2024.

These in silico results suggest that Brevianamide F has the potential to interact with multiple nodes in the MAPK pathway, including upstream kinases (RAF1), MAP2Ks (MAP2K7), and MAPKs (p38α, JNK1, ERK2), as well as the related PI3K/AKT pathway (AKT2). This multi-target profile, if experimentally confirmed, would represent a significant departure from the highly specific kinase inhibitors currently in clinical use.

A Comparative Look: Brevianamide F vs. Conventional MAPK Inhibitors

The potential mechanism of Brevianamide F appears to differ fundamentally from that of well-characterized MAPK inhibitors.

  • Specificity: Most clinically approved MAPK inhibitors are designed to be highly specific for a single kinase or a small subset of kinases (e.g., BRAF V600E inhibitors, MEK1/2 inhibitors). In contrast, the molecular docking data for Brevianamide F suggests a broader, less specific interaction with multiple kinases in the pathway.

  • Mechanism of Action: Conventional MAPK inhibitors typically function through one of two primary mechanisms:

    • ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

    • Allosteric Inhibition: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

The precise binding sites and the functional consequences of Brevianamide F's predicted interactions with MAPK pathway proteins have not been experimentally determined. It is plausible that it could exert its modulatory effects through non-traditional mechanisms, such as interfering with protein-protein interactions or altering the subcellular localization of signaling components.

Visualizing the Pathways

To illustrate the potential points of interaction of the Brevianamide family within the MAPK cascade in comparison to other inhibitors, the following signaling pathway diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Stress Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP3K2 MAP3K Stress->MAP3K2 RAS RAS Receptor->RAS AKT AKT2 Receptor->AKT RAF RAF1 RAS->RAF MEK12 MEK1/2 RAF->MEK12 ERK12 ERK1/2 MEK12->ERK12 TranscriptionFactors Transcription Factors ERK12->TranscriptionFactors MKK36 MKK3/6 MAP3K->MKK36 p38 p38 (MAPK14) MKK36->p38 p38->TranscriptionFactors MKK47 MKK4/7 (MAP2K7) MAP3K2->MKK47 JNK JNK (MAPK8) MKK47->JNK JNK->TranscriptionFactors Brevianamide Brevianamide F (Putative Targets) Brevianamide->RAF Brevianamide->ERK12 Brevianamide->p38 Brevianamide->MKK47 Brevianamide->JNK Brevianamide->AKT MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK12 p38i p38 Inhibitors (e.g., Losmapimod) p38i->p38

MAPK Signaling Pathway and Putative Brevianamide F Interaction Sites.

Experimental Protocols

As there are no direct experimental studies on this compound as a MAPK inhibitor, this section outlines a general workflow for assessing the inhibitory potential of a novel compound on a specific MAPK, using a p38α kinase assay as an example.

In Vitro p38α Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK

  • Biotinylated substrate peptide (e.g., derived from ATF2)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Assay Reaction: a. To each well of the assay plate, add the test compound or control. b. Add the p38α enzyme and the substrate peptide. c. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: a. Stop the kinase reaction by adding EDTA. b. Add the detection reagent (Eu-anti-phospho-substrate antibody). c. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add compound, p38α enzyme, and substrate peptide to assay plate A->B C Incubate to allow for binding B->C D Initiate kinase reaction with ATP C->D E Incubate for reaction D->E F Stop reaction and add detection reagent E->F G Incubate for detection F->G H Read plate using TR-FRET G->H I Calculate IC50 value H->I

General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The exploration of this compound's role in MAPK signaling is in its infancy. While the broader Brevianamide family, exemplified by Brevianamide F, shows potential for interacting with this critical pathway, the specific mechanism remains to be elucidated. The preliminary data on Brevianamide F suggests a possible multi-targeted, modulatory effect that distinguishes it from conventional, highly specific MAPK inhibitors.

Future research should focus on:

  • Direct Experimental Validation: Conducting in vitro kinase assays with this compound against a panel of MAPK pathway kinases to determine its inhibitory activity and specificity.

  • Cell-Based Assays: Evaluating the effect of this compound on MAPK signaling in cellular models by measuring the phosphorylation status of key pathway components (e.g., ERK, p38, JNK).

  • Structural Biology: Determining the co-crystal structure of this compound with any identified kinase targets to elucidate the precise binding mode.

A thorough investigation of this compound's interaction with the MAPK pathway could reveal a novel mechanism of kinase inhibition and provide a new chemical scaffold for the development of therapeutics targeting MAPK-driven diseases. Until such studies are conducted, any discussion of this compound as a MAPK inhibitor remains speculative.

Comparative Transcriptomic Analysis of Brevianamide Q-Induced Gene Expression Changes: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct comparative transcriptomic studies have been published specifically on Brevianamide Q. This guide provides a hypothetical framework for such a study, drawing on the known biological activities of structurally related compounds. The experimental data presented herein is illustrative and intended to serve as a template for future research.

This compound belongs to the brevianamide family of indole alkaloids, which are characterized by a bicyclo[2.2.2]diazaoctane ring system. While the specific bioactivity of this compound is not yet well-defined, other members of this family, such as Brevianamide A, have demonstrated cytotoxic and insecticidal properties. Furthermore, related bicyclo[2.2.2]diazaoctane alkaloids, like the notoamides, have been shown to possess antitumor activity, including the induction of apoptosis and autophagy. For instance, Notoamide G has been reported to induce apoptosis and autophagy in hepatocellular carcinoma cells through the p38/JNK signaling pathway[1].

This guide outlines a hypothetical comparative transcriptomics study to identify gene expression changes induced by this compound in a cancer cell line, using the well-characterized chemotherapy agent Doxorubicin as a comparator.

Experimental Design and Workflow

A proposed workflow for a comparative transcriptomics study is outlined below. This workflow is designed to identify differential gene expression in response to this compound treatment compared to a control and a known anticancer drug, Doxorubicin.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Data Analysis A Human Cancer Cell Line (e.g., HeLa) B Cell Seeding & Growth A->B C Treatment Groups: - Vehicle Control (DMSO) - this compound (10 µM) - Doxorubicin (1 µM) B->C D RNA Extraction (24h post-treatment) C->D E RNA Quality Control (e.g., Agilent Bioanalyzer) D->E F Library Preparation (poly-A selection) E->F G Next-Generation Sequencing (e.g., Illumina NovaSeq) F->G H Data Quality Control (e.g., FastQC) G->H I Read Alignment (to human reference genome) H->I J Differential Gene Expression Analysis I->J K Pathway & GO Enrichment Analysis J->K

Figure 1: Experimental workflow for comparative transcriptomics.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: HeLa (human cervical cancer cell line).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing either vehicle control (0.1% DMSO), 10 µM this compound, or 1 µM Doxorubicin. Three biological replicates are prepared for each treatment group.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from cells 24 hours post-treatment using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity are assessed using a NanoDrop spectrophotometer.

  • RNA integrity is evaluated using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • The quality of the libraries is assessed using the Agilent 2100 Bioanalyzer.

  • Libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.

4. Data Analysis:

  • Raw sequencing reads are assessed for quality using FastQC.

  • Reads are aligned to the human reference genome (GRCh38) using STAR aligner.

  • Gene expression levels are quantified using featureCounts.

  • Differential gene expression analysis is performed using DESeq2. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are considered differentially expressed.

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes using tools such as DAVID or Metascape.

Hypothetical Gene Expression Data

The following tables summarize hypothetical quantitative data from the described experiment.

Table 1: Top 10 Upregulated Genes in this compound-treated HeLa Cells

Gene SymbolLog2 Fold Change (vs. Control)Adjusted p-valuePutative Function
DDIT33.51.2e-8DNA Damage Inducible Transcript 3
GADD45A3.14.5e-8Growth Arrest and DNA Damage Inducible Alpha
ATF32.98.1e-7Activating Transcription Factor 3
BBC32.71.5e-6BCL2 Binding Component 3 (PUMA)
PMAIP12.53.2e-6Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)
CDKN1A2.45.6e-6Cyclin Dependent Kinase Inhibitor 1A (p21)
JUN2.29.8e-6Jun Proto-Oncogene, AP-1 Transcription Factor Subunit
FOS2.11.4e-5Fos Proto-Oncogene, AP-1 Transcription Factor Subunit
TRIB32.02.3e-5Tribbles Pseudokinase 3
SESN21.94.1e-5Sestrin 2

Table 2: Top 10 Downregulated Genes in this compound-treated HeLa Cells

Gene SymbolLog2 Fold Change (vs. Control)Adjusted p-valuePutative Function
CCNE1-2.82.3e-7Cyclin E1
CDK1-2.55.1e-7Cyclin Dependent Kinase 1
PLK1-2.39.8e-7Polo-Like Kinase 1
BUB1-2.11.7e-6BUB1 Mitotic Checkpoint Serine/Threonine Kinase
AURKA-2.03.4e-6Aurora Kinase A
E2F1-1.96.2e-6E2F Transcription Factor 1
MYC-1.81.1e-5MYC Proto-Oncogene, bHLH Transcription Factor
TOP2A-1.72.5e-5Topoisomerase (DNA) II Alpha
PCNA-1.64.9e-5Proliferating Cell Nuclear Antigen
MCM2-1.58.3e-5Minichromosome Maintenance Complex Component 2

Table 3: Comparison of Gene Expression Changes Induced by this compound and Doxorubicin

Gene SetThis compound (No. of DEGs)Doxorubicin (No. of DEGs)Overlapping DEGs
Upregulated
Apoptosis Signaling150180120
p53 Signaling809570
MAPK Signaling655035
Downregulated
Cell Cycle200250180
DNA Replication120150100
MYC Targets9011080

*DEGs: Differentially Expressed Genes

Potential Signaling Pathways Affected by this compound

Based on the known activities of related compounds, this compound may induce cellular stress and apoptosis through the activation of the MAPK signaling pathway, particularly the p38 and JNK cascades.

G cluster_0 Cellular Stress cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects A This compound B Cellular Stress (e.g., ROS, ER Stress) A->B C MAPKKK (ASK1, MEKK1) B->C D MAPKK (MKK3/6, MKK4/7) C->D E MAPK (p38, JNK) D->E F Transcription Factors (AP-1, ATF2, p53) E->F G Gene Expression Changes (e.g., GADD45A, BBC3) F->G H Apoptosis G->H I Cell Cycle Arrest G->I

Figure 2: Hypothetical signaling pathway affected by this compound.

Conclusion

This guide presents a hypothetical framework for investigating the transcriptomic effects of this compound. The provided experimental design, protocols, and illustrative data offer a roadmap for researchers to explore the molecular mechanisms of this and other novel compounds. By comparing the gene expression profile induced by this compound to that of a known drug like Doxorubicin, researchers can gain insights into its potential therapeutic applications and mechanisms of action. Future studies are warranted to validate these hypothetical findings and to fully elucidate the biological role of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of all chemical waste, including specialized compounds like Brevianamide Q. As this mycotoxin, an alkaloid derived from Aspergillus versicolor, is utilized in research, understanding its appropriate disposal is a critical component of laboratory safety and regulatory compliance.

Immediate Safety and Disposal Plan

Due to the lack of specific public data on the disposal of this compound, a cautious approach adhering to general best practices for the disposal of hazardous chemical waste is mandatory. This compound should be treated as a hazardous substance. The following procedures provide a direct, step-by-step guide for its safe handling and disposal.

Key Safety and Handling Information

Information CategoryGuideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
Handling Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Spill Response In case of a spill, avoid breathing dust. Carefully scoop the spilled material into a designated, labeled waste container. Clean the area with a suitable decontamination solution.
Waste Classification Treat all waste containing this compound (pure compound, contaminated labware, etc.) as hazardous chemical waste.

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure is based on standard guidelines for hazardous waste management.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • This includes unused or expired this compound, contaminated consumables (e.g., pipette tips, weighing boats), and any solutions containing the compound.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations (e.g., concentration, date of accumulation).

3. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.

  • Provide them with all necessary information about the waste as per their requirements.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.

6. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • A common procedure involves rinsing with a suitable solvent (e.g., ethanol or methanol) that can dissolve the compound. The resulting rinseate must be collected and disposed of as hazardous waste.

  • After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and other laboratory chemical waste.

Start This compound Waste Generated Classify Classify as Hazardous Waste Start->Classify Segregate Segregate into Designated Waste Container Classify->Segregate Label Label Container with 'Hazardous Waste' & Contents Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Documentation Document Waste Generation & Disposal ContactEHS->Documentation End Waste Disposed by Authorized Personnel Documentation->End

Caption: Decision workflow for this compound disposal.

It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's safety officers to ensure full compliance with all applicable regulations. By adhering to these guidelines, you contribute to a safer research environment and responsible chemical management.

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Brevianamide Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Brevianamide Q, a member of the brevianamide class of indole alkaloids. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document offers procedural guidance based on the known hazards of related compounds and general best practices for handling potentially hazardous chemicals. It is imperative to obtain and review the substance-specific SDS from your supplier before commencing any work with this compound.

Core Safety Principles

Brevianamides are secondary metabolites produced by fungi, and some members of this class have demonstrated cytotoxic and inflammatory properties. Brevianamide A, for instance, has been shown to be cytotoxic to mammalian lung cells and can induce an inflammatory response.[1] Therefore, it is prudent to handle this compound with a high degree of caution to minimize the risk of exposure through inhalation, skin contact, or ingestion. Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Tightly fitting safety gogglesChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coat or disposable gownN95 or higher-rated respirator
Preparing Solutions Tightly fitting safety goggles or face shieldChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coat or disposable gownN95 or higher-rated respirator if not in a fume hood
Handling Dilute Solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if handled in a well-ventilated area
Spill Cleanup Tightly fitting safety goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Chemical-resistant apron or disposable coverallsN95 or higher-rated respirator

Experimental Workflow for Safe Handling

Following a structured workflow is essential to minimize the risk of exposure and contamination.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS for this compound prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare designated work area in a fume hood prep2->prep3 handling1 Weigh solid this compound in fume hood prep3->handling1 handling2 Prepare stock and working solutions handling1->handling2 handling3 Perform experiment handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Dispose of waste according to protocol cleanup1->cleanup2 cleanup3 Remove and dispose of PPE correctly cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Selection of Personal Protective Equipment

The choice of PPE should be based on a risk assessment of the specific procedure being performed.

G PPE Selection Logic for this compound start Start: Handling this compound solid Handling Solid? start->solid aerosol Aerosol/Dust Risk? solid->aerosol Yes splash Splash Risk? solid->splash No resp Wear Respirator (N95+) aerosol->resp Yes goggles Wear Goggles aerosol->goggles No splash->goggles Yes coat Wear Lab Coat splash->coat No resp->goggles gloves Wear Chemical-Resistant Gloves goggles->gloves face_shield Wear Face Shield gloves->coat end Proceed with Caution coat->end

Caption: A decision-making diagram for selecting appropriate PPE.

Potential Cellular Effects of Brevianamides

While the specific signaling pathways affected by this compound are not well-documented, related compounds are known to elicit cellular responses. This diagram illustrates a generalized pathway based on the known effects of Brevianamide A.

G Potential Cellular Effects of Brevianamides Brevianamide This compound Cell Mammalian Cell Brevianamide->Cell Receptor Cellular Target/Receptor Cell->Receptor Pathway Intracellular Signaling Cascade Receptor->Pathway Response Cellular Response (e.g., Inflammation, Cytotoxicity) Pathway->Response

Caption: Generalized signaling pathway for Brevianamide-induced cellular effects.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Remove carefully to avoid skin contact with the contaminated exterior and place in a designated hazardous waste container.
Spill Debris Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed, labeled hazardous waste container for disposal.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult the specific SDS for the most accurate and comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.